molecular formula C10H18O2 B158104 Limonene-1,2-diol CAS No. 1946-00-5

Limonene-1,2-diol

Numéro de catalogue: B158104
Numéro CAS: 1946-00-5
Poids moléculaire: 170.25 g/mol
Clé InChI: WKZWTZTZWGWEGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Limonene-1,2-diol is a limonene monoterpenoid. It derives from a hydride of a limonene.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZWTZTZWGWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862795
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very slightly yellow oily liquid; Cool minty aroma
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.925
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1946-00-5, 38630-75-0
Record name Limonene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2S,4R)-(+)-Limonene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Limonene-1,2-diol basic properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Characteristics of Limonene-1,2-diol for Researchers, Scientists, and Drug Development Professionals

This compound, a dihydroxylated derivative of the widely occurring monoterpene limonene (B3431351), is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. As a metabolite of limonene, it exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and known biological characteristics of this compound, tailored for a scientific audience.

Core Properties and Characteristics

This compound exists as multiple stereoisomers, with their specific configurations influencing their biological activity. The physical and chemical properties can vary slightly between these isomers. The data presented below is a summary of generally reported values for this compound, with specifications for particular isomers where available.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][3]
Appearance Colorless to very slightly yellow oily liquid; Cool minty aroma[3][4]
Melting Point 72.5-74 °C[2][5][6]
Boiling Point 241.7 - 282 °C at 760 mmHg[1][2][5]
Density ~1.035 g/cm³[2][5]
Flash Point 105.1 - 115.48 °C[1][2]
Vapor Pressure 0.0002 - 0.006 mmHg at 20-25 °C[1][6]
Solubility Slightly soluble in water; Soluble in ethanol (B145695) and other organic solvents[3][4][7]
logP (o/w) 1.299 - 1.5[1][6]
Spectroscopic Data
TechniqueData HighlightsReference(s)
¹³C NMR Spectra available in public databases.[8]
GC-MS Kovats Retention Index (Semi-standard non-polar): ~1321-1343; (Standard polar): ~2226-2325[8]
IR Spectroscopy Spectra available in public databases, typically showing characteristic O-H and C-O stretching bands.[8]
Optical Activity For (1S,2S,4R)-(+)-Limonene-1,2-diol: [α]/D +45±5° (c = 1 in acetone)[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its study and application.

Synthesis of this compound

A common method for the synthesis of this compound is the dihydroxylation of the endocyclic double bond of limonene. This can be achieved through a two-step epoxidation-hydrolysis sequence or a one-step asymmetric dihydroxylation.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the more electron-rich 1,2-double bond of limonene, followed by the acid-catalyzed ring-opening of the resulting epoxide to yield the diol.

  • Step 1: Epoxidation of R-(+)-limonene

    • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0°C using an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes while monitoring the internal temperature.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

    • Separate the organic and aqueous layers. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of cis- and trans-limonene-1,2-oxide.

  • Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

    • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

    • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.

    • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude this compound.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This one-step method provides a highly stereoselective route to the vicinal diol.

  • To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C for 6 to 24 hours, monitoring progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General synthetic routes to this compound.
Purification of this compound

Purification can be achieved through liquid-liquid extraction or column chromatography.

Protocol 3: Sequential Liquid-Liquid Extraction [9]

This method is effective for separating the more polar diol from non-polar impurities like unreacted limonene.

  • Initial Extraction (Removal of Non-polar Impurities):

    • To the aqueous reaction mixture containing this compound, add an equal volume of hexane (B92381).

    • Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower aqueous layer. Repeat the hexane extraction on the aqueous layer. Discard the hexane layers.

  • Extraction of Target Compound:

    • To the remaining aqueous phase, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously for approximately 20 seconds.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction on the aqueous layer at least once more.

  • Drying and Solvent Removal:

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure to obtain the purified this compound.

Protocol 4: Flash Column Chromatography [1]

  • Column Preparation: Pack a flash chromatography column with silica gel (60 Å, 230-400 mesh) as a slurry in a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., TR-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the sample in a suitable solvent (e.g., ethyl acetate) in split mode (e.g., split ratio 1:30).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 min.

    • Ramp 1: Increase to 100 °C at 3 °C/min.

    • Ramp 2: Increase to 200 °C at 20 °C/min, hold for 5 min.

  • Injector and Detector Temperatures: 250 °C.

  • MS Parameters: Ionization energy of 70 eV, scan range m/z 35–400.

  • Identification: Compare the resulting mass spectrum with a reference library (e.g., NIST).

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Lichrospher® 250 RP-18).

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 213 nm.

  • Run Time: Approximately 15 minutes.

Biological Activities and Signaling Pathways

This compound, as a metabolite of d-limonene, has been shown to possess significant immunomodulatory and pro-apoptotic properties. While much of the detailed mechanistic work has been performed on its precursor, d-limonene, studies indicate that this compound shares and contributes to these biological effects.

Immunomodulatory and Anti-inflammatory Effects

This compound has been demonstrated to modulate T lymphocyte activity.[2][11][12] It can inhibit the production of several pro-inflammatory and immunomodulatory cytokines by both CD4+ and CD8+ T cells, including IFN-γ, IL-2, TNF-α, IL-4, and IL-13.[2] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by d-limonene.

G Proposed Anti-inflammatory Signaling of this compound cluster_Nucleus Proposed Anti-inflammatory Signaling of this compound LimoneneDiol This compound IKK IKK LimoneneDiol->IKK Inhibition (Inferred from Limonene studies) InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 InflammatoryStimulus->TLR4 TLR4->IKK MyD88-dependent pathway NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Phosphorylation & Activation Nucleus Nucleus NFkB_p65->Nucleus Translocation CytokineGenes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB_p65->CytokineGenes Transcriptional Activation Cytokines Pro-inflammatory Cytokines CytokineGenes->Cytokines Transcription & Translation G Proposed Apoptosis Induction by this compound LimoneneDiol This compound Bcl2 Bcl-2 LimoneneDiol->Bcl2 Inhibition (Inferred from Limonene studies) Bax Bax LimoneneDiol->Bax Upregulation (Inferred from Limonene studies) Mitochondrion Mitochondrion Bcl2->Mitochondrion | Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Comprehensive Review of Limonene-1,2-diol Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol, a dihydroxylated derivative of limonene (B3431351), is a naturally occurring monoterpenoid that has garnered significant interest in the scientific community. As a major metabolite of d-limonene, a compound abundant in citrus peels, this compound is implicated in the diverse biological activities of its parent compound, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, metabolism, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural compound.

Chemical Properties and Synthesis

This compound, with the chemical formula C10H18O2, exists as multiple stereoisomers due to the presence of chiral centers. The specific stereochemistry of these isomers can influence their biological activity.[4][5] The synthesis of this compound can be achieved through both chemical and biological methods.

Chemical Synthesis: Stereoselective synthesis of specific this compound diastereomers can be accomplished from trans- and cis-limonene oxides.[6] One common laboratory-scale protocol involves a two-step process: the epoxidation of R-(+)-limonene followed by acid-catalyzed hydrolysis of the resulting limonene-1,2-epoxide (B132270).[4]

Biotransformation: Various microorganisms, including fungi and bacteria, have been utilized for the biotransformation of limonene into this compound.[7] This method offers an environmentally friendly and often stereoselective route to specific isomers. For instance, the fungus Colletotrichum nymphaeae has been shown to produce (+)-(1S,2S,4R)-Limonene-1,2-diol from R-(+)-limonene.[4]

Metabolism and Pharmacokinetics

Following oral administration of d-limonene in humans, it is rapidly absorbed and metabolized into several compounds, with this compound being one of the predominant circulating metabolites alongside perillic acid and dihydroperillic acid.[2][8] Pharmacokinetic studies in cancer patients have quantified the plasma concentrations of these metabolites. In a phase I clinical trial, the peak plasma concentration (Cmax) of this compound ranged from 10.1 ± 8 to 20.7 ± 8.6 μM.[2]

Biological Activities and Mechanisms of Action

While much of the research has focused on the parent compound, d-limonene, evidence suggests that this compound contributes significantly to its therapeutic effects.

Anti-inflammatory Activity

This compound has demonstrated immunomodulatory effects, particularly on T-lymphocytes. Studies have shown that it can inhibit the production of pro-inflammatory cytokines by both CD4+ and CD8+ T cells.[9][10][11] Specifically, it has been found to suppress the production of IFN-γ, IL-2, and TNF-α.[1][9] This inhibition of inflammatory mediators is a key mechanism underlying its anti-inflammatory potential. The anti-inflammatory effects of d-limonene are attributed in part to the inhibition of the NF-κB and MAPK signaling pathways.[12][13][14]

Anticancer Activity

The anticancer properties of d-limonene are well-documented, and its metabolites, including this compound, are believed to play a crucial role.[2] The primary mechanisms include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cell proliferation and survival.[15][16] While direct studies on the antiproliferative activity of isolated this compound have shown limited to no significant cytostatic effects against some cancer cell lines at concentrations up to 250 μg/ml, a slight inhibition was observed against a multidrug-resistant breast adenocarcinoma cell line.[4][17] It is hypothesized that the anticancer effects observed from d-limonene administration may result from the synergistic action of its various metabolites.

Neuroprotective Effects

Research into the neuroprotective potential of d-limonene and its metabolites is an emerging area. Studies suggest that these compounds may offer protection against neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases.[3][18] The anti-inflammatory actions of d-limonene, which involve the suppression of pro-inflammatory cytokines in the brain, are thought to be a primary neuroprotective mechanism.[14]

Signaling Pathways

The biological activities of d-limonene and its metabolites, including this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. D-limonene has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12][19][20][21] This inhibition is thought to be a key mechanism for the anti-inflammatory effects of d-limonene and its metabolites.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4_TNFR TLR4/TNFR Inflammatory_Stimulus->TLR4_TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB Release Limonene_1_2_diol This compound Limonene_1_2_diol->IKK_Complex Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Pro_inflammatory_Genes

NF-κB Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. D-limonene has been shown to modulate the Ras-ERK pathway, contributing to its anticancer effects.[22][23]

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Limonene_1_2_diol This compound Limonene_1_2_diol->Ras Inhibition

MAPK/ERK Signaling Pathway Modulation
Apoptosis Signaling Pathway

D-limonene induces apoptosis in cancer cells through the mitochondrial-dependent pathway.[16][24][25][26] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[16]

Apoptosis_Signaling_Pathway Limonene_1_2_diol This compound Bcl_2 Bcl-2 (Anti-apoptotic) Limonene_1_2_diol->Bcl_2 Inhibition Bax Bax (Pro-apoptotic) Limonene_1_2_diol->Bax Activation Mitochondrion Mitochondrion Bcl_2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis Induction Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, d-limonene. It is important to note that much of the specific quantitative data, such as IC50 values, pertains to d-limonene.

Table 1: Pharmacokinetic Parameters

CompoundParameterValueSpeciesSource
This compoundCmax10.1 ± 8 to 20.7 ± 8.6 μMHuman[2]
d-LimoneneCmax2.08 to 13.9 µMHuman[2]
d-LimoneneHalf-life (t1/2)1.38 h (0.82-1.84 h)Human[2]

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueSource
d-LimoneneCaco-2 (colorectal adenocarcinoma)18.6 μg/mL (136.6 μM)[1]
d-LimoneneHCT-116 (colorectal carcinoma)74.1 μg/mL (0.5 mM)[1]
d-LimoneneK562 (chronic myelogenous leukemia)3.6 ± 0.23 mM (24h)[3]
This compoundBreast adenocarcinoma (multidrug resistant)GI50 ~200 μg/mL[17]

Experimental Protocols

This section provides an overview of common experimental protocols used in the research of this compound and its related compounds.

Synthesis of this compound via Epoxidation and Hydrolysis

Objective: To synthesize this compound from R-(+)-limonene.

Workflow:

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis Start R-(+)-Limonene in DCM Add_mCPBA Add m-CPBA at 0°C Start->Add_mCPBA Stir Stir at room temperature Add_mCPBA->Stir Quench Quench with Na2SO3 solution Stir->Quench Extract_Epoxide Extract with organic solvent Quench->Extract_Epoxide Epoxide Limonene-1,2-epoxide in Acetone (B3395972)/Water Extract_Epoxide->Epoxide Add_Acid Add catalytic H2SO4 Epoxide->Add_Acid Stir_Hydrolysis Stir at room temperature Add_Acid->Stir_Hydrolysis Neutralize Neutralize with NaHCO3 Stir_Hydrolysis->Neutralize Extract_Diol Extract this compound Neutralize->Extract_Diol

Synthesis of this compound Workflow

Materials:

  • R-(+)-limonene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium sulfite (B76179) (Na2SO3)

  • Acetone

  • Sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Epoxidation: Dissolve R-(+)-limonene in DCM and cool to 0°C. Add m-CPBA portion-wise and stir the reaction at room temperature for several hours. Quench the reaction with an aqueous solution of Na2SO3. Extract the crude limonene-1,2-epoxide with an organic solvent, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[4]

  • Hydrolysis: Dissolve the crude epoxide in a mixture of acetone and water. Add a catalytic amount of dilute H2SO4 and stir at room temperature. Neutralize the reaction with NaHCO3 solution. Remove the acetone and extract the aqueous layer with ethyl acetate. Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by column chromatography.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells Treat cells with various concentrations of this compound Incubate_1->Treat_Cells Incubate_2 Incubate for 48 hours Treat_Cells->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

MTT Cytotoxicity Assay Workflow

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Treat the cells with a range of concentrations of this compound and a vehicle control.[1]

  • Incubate the plate for a specified period (e.g., 48 hours).[17]

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

  • Add a solubilizing agent to dissolve the formazan crystals.[1]

  • Measure the absorbance of each well using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Conclusion and Future Directions

This compound, as a primary metabolite of d-limonene, exhibits promising biological activities, particularly in the realm of immunomodulation. While much of the current research attributes the anti-inflammatory, anticancer, and neuroprotective effects to the parent compound, d-limonene, the contribution of this compound is increasingly recognized. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism for these effects.

However, a significant knowledge gap remains regarding the specific, independent actions of isolated this compound. Future research should focus on:

  • Investigating the bioactivity of individual stereoisomers of this compound to understand structure-activity relationships.

  • Conducting more in-depth mechanistic studies using isolated this compound to delineate its precise effects on signaling pathways.

  • Performing comprehensive in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

  • Elucidating the synergistic or additive effects of this compound in combination with other d-limonene metabolites.

A deeper understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel, natural product-based drugs for a range of diseases.

References

An In-depth Technical Guide to Limonene-1,2-diol: Discovery, Natural Occurrence, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol, a dihydroxylated derivative of the widely occurring monoterpene limonene (B3431351), is a molecule of growing interest in the scientific community. Initially identified as a metabolite of limonene in biological systems, its presence has been confirmed in various natural sources, albeit at low concentrations. The primary route to obtaining significant quantities of this diol is through the microbial biotransformation of limonene or by chemical synthesis. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, alongside detailed experimental protocols for its synthesis and isolation. Furthermore, this document presents quantitative data on its occurrence and production, and visualizes key metabolic and experimental workflows to support further research and development.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the metabolic studies of its precursor, limonene. Early investigations into the fate of limonene in biological systems revealed its conversion to various oxygenated derivatives, including this compound. It is now understood to be a significant metabolite in mammals, including humans, following the ingestion of limonene-rich foods such as citrus fruits.[1][2]

While limonene is abundant in the essential oils of citrus peels and numerous other plants, this compound is typically found at much lower concentrations as a minor constituent.[3][4] Its natural occurrence is primarily the result of endogenous enzymatic oxidation of limonene within the plant or organism. The most significant "natural" sources in terms of concentration are, in fact, the result of microbial action on limonene. Various fungi have been identified that can efficiently convert limonene into this compound, making fungal biotransformation a key method for its production.[5][6][7][8]

Quantitative Data on Occurrence and Production

The following tables summarize the quantitative data available for this compound concentrations in various contexts.

Table 1: Concentration of this compound as a Human Metabolite after Oral Administration of R-Limonene [1][9]

MatrixPeak Plasma Concentration (Cmax) (µM)Amount Excreted in Urine (% of oral dose)
Plasma10.1 ± 8 to 20.7 ± 8.6Not Applicable
UrineNot Applicable4.3

Table 2: Production of this compound via Fungal Biotransformation of Limonene [5][6][7][10]

Fungal StrainSubstrateConcentration of this compound Produced (g/L)Fermentation Time (hours)
Phomopsis sp.R-(+)-Limonene2.08 (in synthetic medium)144
Phomopsis sp.R-(+)-Limonene2.10 (in orange extract medium)144
Colletotrichum acutatumR-(+)-Limonene3.0192
Colletotrichum nymphaeaeR-(+)-Limonene4.01192
Pestalotiopsis mangiferaeR-(+)-Limoneneup to 98.34% conversion96
Lasiodiplodia pseudotheobromaeLimonene>99% purityNot Specified

Biosynthesis and Metabolic Pathways

This compound is not directly synthesized in plants as a primary metabolite. Instead, it is a product of the metabolism of limonene. The biosynthesis of limonene begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is then cyclized by limonene synthase to form limonene.

The conversion of limonene to this compound is an oxidative process. In biological systems, this is typically catalyzed by cytochrome P450 monooxygenases. The proposed metabolic pathway involves the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide (B132270), which is subsequently hydrolyzed to this compound by an epoxide hydrolase.

Limonene_Metabolism GPP Geranyl Pyrophosphate (GPP) Limonene Limonene GPP->Limonene Limonene Synthase Limonene_epoxide Limonene-1,2-epoxide Limonene->Limonene_epoxide Cytochrome P450 Monooxygenase Limonene_diol This compound Limonene_epoxide->Limonene_diol Epoxide Hydrolase

Proposed metabolic pathway for the formation of this compound from Geranyl Pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and microbial production of this compound.

Chemical Synthesis of this compound via Epoxidation and Hydrolysis

This two-step method is a common laboratory procedure for the synthesis of this compound from limonene.

Step 1: Epoxidation of Limonene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude limonene-1,2-epoxide.

Step 2: Hydrolysis of Limonene-1,2-epoxide

  • Reaction Setup: Dissolve the crude limonene-1,2-epoxide (1.0 equivalent) in a mixture of acetone (B3395972) and water (10:1 v/v).

  • Acid Catalysis: Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.

  • Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis start1 Dissolve Limonene in DCM add_mCPBA Add m-CPBA at 0°C start1->add_mCPBA react1 Stir at 0°C then RT add_mCPBA->react1 workup1 Quench, Extract, and Concentrate react1->workup1 epoxide Crude Limonene-1,2-epoxide workup1->epoxide start2 Dissolve Epoxide in Acetone/Water epoxide->start2 add_acid Add catalytic H₂SO₄ start2->add_acid react2 Stir at RT add_acid->react2 workup2 Neutralize, Extract, and Concentrate react2->workup2 diol Crude this compound workup2->diol purification Pure this compound diol->purification Purify by Column Chromatography

Experimental workflow for the chemical synthesis of this compound.
Production of this compound via Fungal Biotransformation

This protocol provides a general framework for the production of this compound using a fungal culture. The specific parameters will need to be optimized for the chosen fungal strain.

  • Fungal Culture Preparation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain.

    • Incubate the culture at an appropriate temperature (typically 25-30 °C) with shaking (around 150 rpm) for 2-3 days to allow for mycelial growth.

  • Biotransformation:

    • To the established fungal culture, add limonene as the substrate. The concentration of limonene should be optimized to avoid toxicity to the fungus (typically 1-5 g/L).

    • Continue the incubation under the same conditions for an additional 2-7 days. Monitor the biotransformation process by periodically analyzing samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction of this compound:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.

    • Separate the organic layer and repeat the extraction process on the aqueous layer to maximize recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude extract can be purified using column chromatography on silica gel to isolate pure this compound.

Biotransformation_Workflow start Inoculate Fungal Culture incubation1 Incubate for Mycelial Growth (2-3 days) start->incubation1 add_limonene Add Limonene Substrate incubation1->add_limonene incubation2 Incubate for Biotransformation (2-7 days) add_limonene->incubation2 separation Separate Biomass and Broth incubation2->separation extraction Extract Broth with Ethyl Acetate separation->extraction concentration Concentrate Organic Extract extraction->concentration purification Purify by Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Experimental workflow for the production of this compound via fungal biotransformation.

Signaling Pathways and Biological Activity

Currently, a specific signaling pathway directly initiated by this compound has not been fully elucidated. However, it is considered one of the active metabolites of limonene and likely contributes to the overall biological effects observed for its parent compound. Limonene and its metabolites have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The anticancer effects of limonene are thought to be mediated, in part, by the induction of apoptosis (programmed cell death) in cancer cells. This process involves a complex cascade of signaling molecules. While the direct targets of this compound are still under investigation, it is plausible that it contributes to the modulation of key apoptotic pathways.

Conclusion

This compound, once a relatively obscure metabolite, is emerging as a compound of significant interest due to its biological activities and its accessibility through biotechnological and synthetic routes. This guide has provided a foundational understanding of its discovery, natural occurrence, and methods for its production and isolation. The provided quantitative data and detailed protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology, facilitating further exploration of the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to Limonene-1,2-diol: Chemical Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol, a dihydroxylated derivative of limonene (B3431351), is a naturally occurring monoterpenoid found in various plants, including citrus fruits. As a significant metabolite of limonene, it has garnered considerable interest in the scientific community for its potential biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and key experimental protocols for the synthesis and analysis of this compound, with a focus on its stereoisomers.

Chemical Structure and Nomenclature

This compound, with the molecular formula C₁₀H₁₈O₂, possesses a cyclohexane (B81311) ring with a methyl group, an isopropenyl group, and two hydroxyl groups on adjacent carbons (C1 and C2).[1][2] The presence of multiple chiral centers gives rise to several stereoisomers, which can exhibit distinct biological activities.[3] The IUPAC name for the general structure is 1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[2]

The stereochemistry is crucial and is specified in the IUPAC name. For example, a commonly studied isomer is (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[4] This isomer is often referred to as (+)-(1S,2S,4R)-Limonene glycol or (+)-1-Hydroxyneodihydrocarveol.[4] Its enantiomer is (1R,2R,4S)-limonene-1,2-diol.[5]

Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral centers that give rise to its various stereoisomers.

Chemical structure of this compound with chiral centers indicated by asterisks.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The presence of two hydroxyl groups significantly influences its solubility and polarity compared to its precursor, limonene.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[2][4][]
Molecular Weight 170.25 g/mol [4][][7]
CAS Number (General) 1946-00-5[2][]
CAS Number ((1S,2S,4R)-isomer) 38630-75-0[4][7]
Appearance Colorless to very slightly yellow oily liquid or solid[3]
Odor Cool, minty[3]
Solubility Slightly soluble in water; Soluble in ethanol (B145695) and acetone (B3395972)[3][4]
Melting Point 75 °C for the (1S,2S,4R) stereoisomer[4]
Boiling Point (est.) 282 °C[8]
Flash Point (est.) 115.48 °C[8]
Optical Rotation ([α]/D) of (1S,2S,4R)-isomer +45 ± 5° (c = 1 in acetone)[3][7]

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various methods. Below are detailed protocols for common chemical synthesis and analytical procedures.

Synthesis of this compound via Epoxidation and Hydrolysis

This two-step method is a common route for the synthesis of this compound from R-(+)-limonene.[9]

Step 1: Epoxidation of R-(+)-limonene

  • Reaction Setup: Dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.[9]

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature is maintained at 0°C.[9]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to quench the reaction.[9]

  • Work-up: Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Reaction Setup: Dissolve the crude limonene-1,2-oxide (1.0 equivalent) in a 10:1 (v/v) mixture of acetone and water.[9]

  • Catalyst Addition: Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise to the solution.[9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[9]

  • Monitoring: Monitor the disappearance of the epoxide by TLC.

  • Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.[9]

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue three times with ethyl acetate.[9]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure p-menth-8-ene-1,2-diol.[9]

G cluster_epoxidation Epoxidation cluster_hydrolysis Hydrolysis R-(+)-Limonene R-(+)-Limonene Dissolution in DCM Dissolution in DCM R-(+)-Limonene->Dissolution in DCM Cooling to 0°C Cooling to 0°C Dissolution in DCM->Cooling to 0°C m-CPBA Addition m-CPBA Addition Cooling to 0°C->m-CPBA Addition Reaction (0°C to RT) Reaction (0°C to RT) m-CPBA Addition->Reaction (0°C to RT) Quenching with Na2SO3 Quenching with Na2SO3 Reaction (0°C to RT)->Quenching with Na2SO3 Work-up Work-up Quenching with Na2SO3->Work-up Crude Limonene-1,2-oxide Crude Limonene-1,2-oxide Work-up->Crude Limonene-1,2-oxide Dissolution in Acetone/Water Dissolution in Acetone/Water Crude Limonene-1,2-oxide->Dissolution in Acetone/Water H2SO4 Addition H2SO4 Addition Dissolution in Acetone/Water->H2SO4 Addition Reaction (RT) Reaction (RT) H2SO4 Addition->Reaction (RT) Neutralization with NaHCO3 Neutralization with NaHCO3 Reaction (RT)->Neutralization with NaHCO3 Extraction with Ethyl Acetate Extraction with Ethyl Acetate Neutralization with NaHCO3->Extraction with Ethyl Acetate Purification Purification Extraction with Ethyl Acetate->Purification Pure this compound Pure this compound Purification->Pure this compound

Workflow for the two-step synthesis of this compound.
Sharpless Asymmetric Dihydroxylation

This method allows for the direct and stereoselective synthesis of this compound from R-(+)-limonene.[9]

  • Reaction Setup: In a flask, prepare a solution of tert-butanol (B103910) and water (1:1) at a concentration of approximately 0.1 M relative to the alkene. Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 equivalent). Stir at room temperature until both phases are clear, then cool to 0°C.[9]

  • Substrate Addition: Add R-(+)-limonene (1.0 equivalent) to the cooled solution.[9]

  • Reaction: Stir the mixture vigorously at 0°C. Reaction times can vary from 6 to 24 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).[9]

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product three times with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with 2M NaOH, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

G R-(+)-Limonene R-(+)-Limonene Addition to AD-mix-β solution Addition to AD-mix-β solution R-(+)-Limonene->Addition to AD-mix-β solution Vigorous stirring at 0°C Vigorous stirring at 0°C Addition to AD-mix-β solution->Vigorous stirring at 0°C AD-mix-β, CH3SO2NH2 in t-BuOH/H2O AD-mix-β, CH3SO2NH2 in t-BuOH/H2O AD-mix-β, CH3SO2NH2 in t-BuOH/H2O->Addition to AD-mix-β solution Quenching with Na2SO3 Quenching with Na2SO3 Vigorous stirring at 0°C->Quenching with Na2SO3 Work-up and Extraction Work-up and Extraction Quenching with Na2SO3->Work-up and Extraction Column Chromatography Column Chromatography Work-up and Extraction->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Workflow for Sharpless Asymmetric Dihydroxylation.
Analytical Methods

Accurate characterization and quantification of this compound are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of methanol (B129727) and water is often employed. For instance, a starting mobile phase of 90:10 (v/v) methanol:water can be effective.

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Detection: UV detection at a wavelength of approximately 213 nm is suitable for limonene and its derivatives.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column, such as a DB-5, is commonly used.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Carrier Gas: Helium is a common carrier gas.

  • Oven Program: A temperature gradient is used to separate the components. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature around 230°C.

  • Detection: Mass spectrometry provides both qualitative and quantitative data. The mass-to-charge ratio (m/z) of characteristic fragment ions can be used for identification and quantification.

Conclusion

This compound represents a versatile and biologically significant class of monoterpenoids. A thorough understanding of its stereochemistry, physicochemical properties, and synthetic routes is paramount for its exploration in drug discovery and other scientific disciplines. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this promising compound. The ability to selectively synthesize and accurately analyze different stereoisomers will be crucial in unlocking their full therapeutic potential.

References

Unveiling the Bioactivity of Limonene-1,2-diol Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene (B3431351), a naturally abundant monoterpene, has garnered significant attention for its diverse pharmacological properties. Its primary metabolites, limonene-1,2-diols, exist as various stereoisomers, each with the potential for unique biological activities. Understanding the distinct effects of these stereoisomers is crucial for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biological activities of limonene-1,2-diol stereoisomers, focusing on their antifungal, antiproliferative, and anti-inflammatory properties. Detailed experimental protocols and putative signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The biological activity of this compound stereoisomers is highly dependent on their specific three-dimensional structure. The following tables summarize the available quantitative data for different biological endpoints.

Table 1: Antifungal Activity of this compound Stereoisomers against Cryptococcus neoformans
StereoisomerMIC (µg/mL)MIC (µM)Reference
(-)-(1S,2R,4R)-limonene-1,2-diol31.25184[1]
(+)-(1S,2S,4R)-limonene-1,2-diol2501470[1]

MIC: Minimum Inhibitory Concentration

Table 2: Antiproliferative Activity of this compound Stereoisomers
StereoisomerCell Lines TestedOutcomeReference
(+)-(1S,2S,4R)-limonene-1,2-diolHuman tumor and non-tumor cell linesNo significant cytostatic effects observed.[2]
(-)-(1R,2R,4S)-limonene-1,2-diolHuman tumor and non-tumor cell linesNo significant cytostatic effects observed.[2]

Further studies are required to determine the full spectrum of antiproliferative activity and potential IC50 values against a broader range of cancer cell lines.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of this compound stereoisomers.

Sulforhodamine B (SRB) Cytotoxicity/Antiproliferative Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.

  • Treat cells with various concentrations of the this compound stereoisomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

b. Cell Fixation and Staining:

  • Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

c. Measurement:

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510-570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound stereoisomers for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

b. Nitrite (B80452) Measurement (Griess Assay):

  • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

  • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

c. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by individual this compound stereoisomers are still under investigation, studies on the parent compound, d-limonene, provide valuable insights into their putative mechanisms of action. The anti-inflammatory and apoptotic effects of d-limonene are thought to be mediated through the modulation of key signaling cascades.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of limonene are suggested to involve the inhibition of the NF-κB and MAP kinase signaling pathways.

anti_inflammatory_pathway cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Limonene This compound (putative) Limonene->IKK Limonene->MAPK MAPK->Nucleus NFkB_n NF-κB DNA DNA NFkB_n->DNA MAPK_n AP-1 MAPK_n->DNA DNA->Genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

This diagram illustrates the potential mechanism by which this compound stereoisomers may exert their anti-inflammatory effects. By inhibiting the IKK complex and MAP kinase pathways, they could prevent the activation and nuclear translocation of transcription factors like NF-κB and AP-1, respectively. This would lead to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6. It is important to note that this is a proposed pathway based on the activity of the parent compound, limonene, and requires experimental validation for each specific stereoisomer of this compound.[3][4][5][6][7][8][9]

Putative Apoptotic Signaling Pathway

The pro-apoptotic activity of limonene is thought to be mediated through the intrinsic mitochondrial pathway.

apoptotic_pathway Limonene This compound (putative) PI3K PI3K Limonene->PI3K Bax Bax Limonene->Bax Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative apoptotic signaling pathway of this compound.

This diagram outlines the potential mechanism of apoptosis induction by this compound stereoisomers. It is hypothesized that they may inhibit the PI3K/Akt survival pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would promote mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the caspase cascade, starting with caspase-9 and culminating in the activation of effector caspases like caspase-3, ultimately leading to programmed cell death. As with the anti-inflammatory pathway, this proposed mechanism is based on studies of limonene and its metabolites and requires direct experimental confirmation for each this compound stereoisomer.[10][11][12]

Conclusion and Future Directions

The available evidence suggests that this compound stereoisomers possess a range of biological activities, with notable differences observed between stereoisomers in their antifungal efficacy. While their antiproliferative effects appear to be limited at the concentrations tested so far, their potential as anti-inflammatory agents warrants further investigation.

A critical knowledge gap remains in the elucidation of the specific molecular targets and signaling pathways for each stereoisomer. Future research should focus on:

  • Comprehensive Screening: Evaluating a wider range of stereoisomers against diverse cancer cell lines and microbial strains to identify potent and selective inhibitors.

  • Mechanism of Action Studies: Utilizing molecular and cellular biology techniques to identify the direct protein targets and delineate the precise signaling pathways modulated by each active stereoisomer.

  • In Vivo Efficacy and Safety: Conducting preclinical animal studies to assess the therapeutic potential, pharmacokinetics, and safety profiles of the most promising stereoisomers.

By addressing these research questions, the full therapeutic potential of this compound stereoisomers can be unlocked, paving the way for the development of novel, naturally-derived drugs for a variety of diseases.

References

Preliminary Studies on the Bioactivity of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant oxygenated metabolite of limonene (B3431351), a monoterpene abundantly found in citrus fruits and other plants.[1] While the bioactivities of limonene have been extensively studied, research into its metabolites is crucial for understanding the full pharmacological profile of this natural compound. Preliminary in vitro studies suggest that this compound possesses a range of biological activities, including immunomodulatory and antiproliferative effects. This technical guide provides an in-depth overview of the current preliminary research on the bioactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways potentially involved.

Bioactivity of this compound: Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on the bioactivity of this compound.

Bioactivity Assay Cell Line Parameter Value Reference
Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC5013.90 ± 2.03 µM[2]
AntiproliferativeSulforhodamine B (SRB) assayNCI-H460 (Non-Small Cell Lung Cancer)GI50>250 µg/mL[3]
MCF-7 (Breast Cancer)GI50>250 µg/mL[3]
OVCAR-3 (Ovarian Cancer)GI50>250 µg/mL[3]
RXF-393 (Renal Cancer)GI50>250 µg/mL[3]
U251 (Glioblastoma)GI50>250 µg/mL[3]
NCI/ADR-RES (Multidrug-Resistant Breast Cancer)GI50~200 µg/mL[4]
HaCaT (Keratinocytes)GI50>250 µg/mL[3]

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound bioactivity.

Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and include untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Principle: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the desired incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.

  • Add the XTT working solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Assays

These assays are used to evaluate the potential of this compound to mitigate inflammatory responses in vitro.

Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[5]

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include untreated and LPS-only controls.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5]

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add the collected supernatant.

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Add an equal volume of the Griess reagent to each well containing the supernatant.[6]

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540-550 nm using a microplate reader.[5]

  • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in cell culture supernatants. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

Procedure:

  • Seed and treat RAW 264.7 macrophage cells with this compound and/or LPS as described for the NO assay.

  • After a 24-hour incubation, collect the cell culture supernatants.

  • Prepare PGE2 standards and the collected samples.

  • Add the standards and samples to the wells of the antibody-coated microplate.[7]

  • Add the enzyme-conjugated PGE2 to each well.[8]

  • Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature.[7][8]

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.[7]

  • Add the substrate solution to each well, which will be converted by the bound enzyme to produce a colored product.[7]

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature in the dark.[7]

  • Add a stop solution to terminate the reaction.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Antioxidant Assays

While specific quantitative data for this compound is pending, the following are standard protocols to assess antioxidant activity.

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add a small volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at 734 nm.

  • Add a small volume of the test compound (this compound) at various concentrations to the diluted ABTS•+ solution.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.

Signaling Pathways and Mechanisms of Action

Direct research on the signaling pathways modulated by this compound is still emerging. However, based on its immunomodulatory effects and the known mechanisms of its parent compound, limonene, several pathways can be proposed as potential targets.

Proposed Anti-inflammatory and Immunomodulatory Pathways

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by T-lymphocytes.[9][10] This suggests an interference with the signaling cascades that lead to the transcription of these cytokine genes. A plausible mechanism involves the modulation of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response.

G Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines transcription iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO LimoneneDiol This compound LimoneneDiol->IKK inhibits? LimoneneDiol->NFkB inhibits?

Proposed Anti-inflammatory Signaling Pathway
Potential Antiproliferative and Pro-apoptotic Pathways

Although preliminary studies show weak antiproliferative activity for this compound, the mechanisms of its parent compound, limonene, suggest potential pathways that could be relevant, particularly in combination therapies or against specific cancer cell types. Limonene has been shown to induce apoptosis through the mitochondrial pathway and modulate cell survival pathways like PI3K/Akt and Ras/Raf/MEK/ERK.[11][12]

G Potential Pro-apoptotic Signaling Pathway of this compound cluster_cell Cancer Cell LimoneneDiol This compound PI3K PI3K/Akt Pathway LimoneneDiol->PI3K inhibits? Ras Ras/Raf/MEK/ERK Pathway LimoneneDiol->Ras inhibits? Bax Bax (Pro-apoptotic) LimoneneDiol->Bax activates? Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 activates Ras->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization CytC Cytochrome c Mitochondrion->CytC releases Caspases Caspase Cascade CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Potential Pro-apoptotic Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro evaluation of the bioactivity of a natural compound like this compound.

G General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_exp Experimentation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock Solution Treatment Compound Treatment (Dose-response) Compound->Treatment Cells Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Seeding Cell Seeding (96-well plates) Cells->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability (MTT/XTT) Incubation->Viability Inflammation Anti-inflammatory (Griess, ELISA) Incubation->Inflammation Antioxidant Antioxidant (DPPH, ABTS) Incubation->Antioxidant Absorbance Absorbance Reading (Microplate Reader) Viability->Absorbance Inflammation->Absorbance Antioxidant->Absorbance Calculation Calculation of IC50/GI50 Values Absorbance->Calculation Conclusion Conclusion on Bioactivity Calculation->Conclusion

General Experimental Workflow

Conclusion and Future Directions

The preliminary data presented in this technical guide indicate that this compound exhibits noteworthy bioactivities, particularly in the realm of anti-inflammation and immunomodulation. While its antiproliferative effects appear to be modest in the cell lines tested so far, further investigation against a broader panel of cancer cells is warranted. A significant gap in the current research is the lack of quantitative data on its antioxidant properties. Future studies should aim to address this to provide a more complete profile of its bioactivity. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for guiding its potential development as a therapeutic agent. The detailed protocols and proposed signaling pathways provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

References

Limonene-1,2-diol: A Key Metabolite in the Biological Fate of Limonene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene (B3431351), a widely occurring monoterpene in citrus fruits and other plants, undergoes extensive metabolism in biological systems. A principal metabolic pathway involves the formation of limonene-1,2-diol, a vicinal diol that has demonstrated notable biological activities, including immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound as a metabolite of limonene, focusing on its metabolic pathway, the enzymes involved, and its stereochemical considerations. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing metabolic and signaling pathways.

Introduction

d-Limonene, the R-enantiomer of limonene, is a major constituent of citrus essential oils and is extensively investigated for its potential health benefits, including chemopreventive and chemotherapeutic properties.[1] Upon oral administration, limonene is rapidly absorbed and metabolized into a variety of oxygenated derivatives.[2][3] Among these, this compound is a significant metabolite found in plasma and urine.[1][2][3][4] The formation of this compound proceeds via an epoxide intermediate, limonene-1,2-epoxide (B132270), which is subsequently hydrolyzed. This metabolic route is a critical detoxification pathway and also generates a molecule with distinct biological activities that may contribute to the overall pharmacological profile of limonene.[5][6] Understanding the nuances of this metabolic conversion is crucial for the development of limonene-based therapeutics and for assessing its physiological impact.

Metabolic Pathway of Limonene to this compound

The biotransformation of limonene to this compound is a two-step enzymatic process. The initial step involves the oxidation of the 1,2-double bond of the limonene ring to form limonene-1,2-epoxide. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6] The subsequent and final step is the hydrolysis of the epoxide ring of limonene-1,2-epoxide to yield this compound. This reaction is catalyzed by the enzyme limonene-1,2-epoxide hydrolase (LEH).[7]

Stereochemistry

The metabolism of limonene to this compound is highly stereospecific. Limonene exists as two enantiomers, R-(+)-limonene (d-limonene) and S-(-)-limonene. The enzymatic reactions involved in the formation of this compound can produce different stereoisomers of the final product depending on the starting enantiomer of limonene and the stereoselectivity of the enzymes.[8][9] For example, the biotransformation of R-(+)-limonene by the fungus Colletotrichum nymphaeae exclusively yields (+)-(1S,2S,4R)-limonene-1,2-diol.[8] Similarly, the hydrolysis of a racemic mixture of limonene-1,2-epoxide by LEH can result in the formation of a single enantiomer of this compound due to the enzyme's enantioconvergent properties.[9]

Metabolic Pathway of Limonene to this compound limonene Limonene epoxide Limonene-1,2-epoxide limonene->epoxide Cytochrome P450 (Oxidation) diol This compound epoxide->diol Limonene-1,2-epoxide hydrolase (LEH) (Hydrolysis)

Figure 1: Metabolic conversion of limonene to this compound.

Quantitative Data

The following tables summarize quantitative data on the formation and detection of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans after Oral Administration of d-Limonene
Dose of d-LimoneneCmax (µM) of this compoundTmax (hours)Elimination Half-life (hours)Reference
0.5 to 12 g/m²10.1 ± 8 to 20.7 ± 8.6Not specifiedNot specified[4][10]
100-130 µg/kgNot specified1-20.7-2.5[3][11]
Table 2: Urinary Excretion of this compound in Humans after Oral Administration of R-Limonene
Dose of R-LimonenePercentage of Administered Dose Excreted as this compoundObservation PeriodReference
100-130 µg/kg4.3%24 hours[3][11][12]
Table 3: Production of this compound via Fungal Biotransformation
Fungal StrainSubstrateConcentration of this compoundReference
Colletotrichum nymphaeaeR-(+)-limoneneNot specified[8]
Fusarium oxysporum 152BS-(-)-limoneneNot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for quantifying limonene in biological samples and can be modified for this compound.[13]

4.1.1. Sample Preparation (Plasma)

  • To a 1 mL plasma sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Perform liquid-liquid extraction with 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Vortex the mixture for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

4.1.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]

  • Injector Temperature: 250°C.[13]

  • Injection Mode: Splitless.[13]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.[13]

  • MS Source Temperature: 250°C.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Plasma Sample + Internal Standard p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 Injection p4->a1 Inject sample a2 Separation in GC Column a1->a2 a3 Ionization and Mass Analysis in MS a2->a3 a4 Data Acquisition (SIM) a3->a4 Quantification Quantification a4->Quantification Data Processing Immunomodulatory Effects of this compound cluster_Tcells T Lymphocytes cluster_cytokines Cytokine Production Limonene_metabolites This compound & other metabolites IFNg IFN-γ Limonene_metabolites->IFNg Inhibits IL2 IL-2 Limonene_metabolites->IL2 Inhibits TNFa TNF-α Limonene_metabolites->TNFa Inhibits IL4 IL-4 Limonene_metabolites->IL4 Inhibits IL13 IL-13 Limonene_metabolites->IL13 Inhibits CD4 CD4+ T cells CD4->IFNg CD4->IL2 CD4->TNFa CD4->IL4 CD4->IL13 CD8 CD8+ T cells CD8->IFNg CD8->IL2 CD8->TNFa Anti-inflammatory Signaling of Limonene Metabolites cluster_pathways Intracellular Signaling Limonene_metabolites This compound & other metabolites NFkB NF-κB Pathway Limonene_metabolites->NFkB Inhibits MAPK MAPK Pathway Limonene_metabolites->MAPK Inhibits Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_stimuli->NFkB Inflammatory_stimuli->MAPK Proinflammatory_genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_genes MAPK->Proinflammatory_genes Inflammation Inflammatory Response Proinflammatory_genes->Inflammation

References

Limonene-1,2-diol: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is an oxygenated monoterpenoid and a primary metabolite of d-limonene, a naturally abundant compound found in the peels of citrus fruits.[1][2][3] While d-limonene itself has garnered significant attention for its anti-inflammatory, antioxidant, and anti-cancer properties, emerging research indicates that its metabolites, including this compound, are pharmacologically active and may contribute significantly to its therapeutic effects.[4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge regarding the therapeutic potential of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential applications in oncology and immunology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to support further research and development.

Pharmacokinetics and Metabolism

Following oral administration, d-limonene is readily absorbed and undergoes extensive metabolism, primarily in the liver by cytochrome P450 enzymes.[2] The metabolism involves the dihydroxylation of the endocyclic double bond, leading to the formation of this compound.[2] This metabolite is one of the predominant circulating forms found in both blood and urine.[1][7][8]

Studies in human volunteers have shown that after a single oral dose of R-limonene, metabolites reach their maximum concentrations in blood and urine within 1-2 hours.[1][2] This is followed by a rapid elimination phase.[1][2] Notably, this compound is reported to be the slowest eliminated metabolite, although its renal elimination is generally complete within 24 hours.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueStudy PopulationReference
Peak Plasma Concentration (Cmax) 10.1 ± 8 to 20.7 ± 8.6 µMPatients with advanced cancer[7][8]
Time to Peak Concentration (Tmax) 1-2 hours post-exposureHealthy volunteers[1][2]
Elimination Half-Life (t½) 0.7 - 2.5 hours (range for metabolites)Healthy volunteers[1][2]
Renal Excretion (% of oral dose) 4.3%Healthy volunteers[1]

Potential Therapeutic Applications

Anti-Cancer Activity

While most clinical and preclinical studies have focused on the parent compound, d-limonene, evidence suggests that its metabolites are crucial for its anti-cancer effects.[6] In a phase I clinical trial involving patients with advanced cancer, this compound was identified as a predominant circulating metabolite.[7][8] A subsequent study in women with early-stage breast cancer who received d-limonene showed that it concentrates in breast tissue.[9][10] This study also observed a significant 22% reduction in the expression of tumor cyclin D1, a protein associated with tumor proliferation.[9][10] The presence of metabolites like this compound in these patients suggests they may play a role in the observed anti-proliferative effects.[9][10] The antiproliferative activity of d-limonene has been linked to the induction of apoptosis through the mitochondria-mediated intrinsic death pathway, involving the upregulation of p53 and Bax, and downregulation of Bcl-2.[11][12]

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory properties, particularly in its effects on T lymphocyte activity.[13][14][15] Studies have shown that d-limonene and its metabolites, including this compound and perillic acid, can inhibit the production of a range of cytokines by both CD4+ and CD8+ T cells.[13][14][16] This includes the pro-inflammatory cytokines IFN-γ, IL-2, and TNF-α, as well as Th2-associated cytokines IL-4 and IL-13.[13][16]

Furthermore, these compounds can modulate the upregulation of T lymphocyte activation markers such as CD25, CD69, and CD40L.[13] At high concentrations, d-limonene and its metabolites can induce T lymphocyte cell death.[13] This ability to suppress T-cell activation and cytokine production points to potential therapeutic applications in autoimmune and chronic inflammatory diseases.[14]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on its observed effects on immune cells, a proposed mechanism involves the direct inhibition of cytokine production pathways within T lymphocytes.

G Proposed Immunomodulatory Action of this compound on T-Cells Limonene_diol This compound T_Cell Activated T-Cell Limonene_diol->T_Cell Cytokine_Prod Cytokine Production (IFN-γ, IL-2, TNF-α, IL-4, IL-13) Limonene_diol->Cytokine_Prod Inhibits Activation_Markers Activation Marker Upregulation (CD25, CD69, CD40L) Limonene_diol->Activation_Markers Inhibits T_Cell->Cytokine_Prod T_Cell->Activation_Markers Inflammation Inflammation Cytokine_Prod->Inflammation Immune_Response Modulated Immune Response

Caption: Proposed immunomodulatory action of this compound.

Experimental Protocols

Synthesis of p-Menth-8-ene-1,2-diol from R-(+)-limonene

A common and effective method for synthesizing this compound is a two-step process involving the epoxidation of R-(+)-limonene followed by acid-catalyzed hydrolysis of the resulting epoxide.[17]

G Synthesis Workflow for this compound Start Start: R-(+)-Limonene in DCM Step1 Step 1: Epoxidation 1. Cool to 0°C 2. Add m-CPBA (1.1 eq) 3. Stir 1 hr at 0°C, then 4-6 hrs at RT Start->Step1 Intermediate Intermediate: Crude Limonene-1,2-oxide Step1->Intermediate Step2 Step 2: Hydrolysis 1. Dissolve in Acetone (B3395972)/Water 2. Add catalytic H₂SO₄ 3. Stir 2-4 hrs at RT Intermediate->Step2 Workup Workup 1. Neutralize with NaHCO₃ 2. Remove Acetone 3. Extract with Ethyl Acetate 4. Dry and Concentrate Step2->Workup Product Final Product: p-Menth-8-ene-1,2-diol Workup->Product

Caption: Two-step synthesis of this compound via epoxidation.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis[17]

  • Step A: Epoxidation of R-(+)-limonene

    • Dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0°C using an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature remains low.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Allow the mixture to warm to room temperature and continue stirring for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the crude limonene-1,2-oxide can be isolated for the next step.

  • Step B: Acid-Catalyzed Hydrolysis

    • Dissolve the crude limonene-1,2-oxide (1.0 equivalent) from Step A in a 10:1 (v/v) mixture of acetone and water.

    • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.

    • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the acetone under reduced pressure.

    • Extract the remaining aqueous residue three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield this compound.

Quantification in Biological Matrices

The quantification of this compound in human blood and urine has been successfully achieved using Gas Chromatography-Negative Chemical Ionization-Tandem Mass Spectrometry (GC-PCI-MS/MS).[1]

Experimental Protocol: GC-PCI-MS/MS Analysis[1]

  • Sample Preparation (Urine/Blood Plasma):

    • Enzymatic hydrolysis of conjugated metabolites.

    • Liquid-liquid extraction of the deconjugated metabolites.

    • Derivatization of the analytes to make them volatile for GC analysis.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Tandem Mass Spectrometer (MS/MS).

    • Ionization Mode: Positive Chemical Ionization (PCI).

  • Analysis:

    • Quantification is performed using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

    • Full-scan experiments may also be used for the identification of unknown metabolites.

Conclusion and Future Directions

This compound, a major metabolite of d-limonene, exhibits promising therapeutic potential, particularly in the realms of oncology and immunology. Its demonstrated ability to modulate T-cell activity and its likely contribution to the anti-proliferative effects of its parent compound warrant further investigation. While current data is encouraging, most research has been conducted on d-limonene itself or in combination with other metabolites.

Future research should focus on isolating or synthesizing pure this compound to evaluate its specific pharmacological activities and elucidate its precise mechanisms of action. Head-to-head studies comparing the potency of this compound with d-limonene and other metabolites like perillic acid would be highly valuable. Further preclinical studies in relevant animal models of cancer and inflammatory diseases, followed by well-designed clinical trials, are necessary to translate the potential of this compound into tangible therapeutic applications.

References

Immunomodulatory Effects of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol, a major metabolite of d-limonene, has garnered interest for its potential immunomodulatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on the immune system. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this natural compound.

Introduction

Limonene (B3431351), a monoterpene abundant in citrus fruits, is known for a variety of biological activities, including anti-inflammatory and immunomodulatory effects. Upon ingestion, limonene is metabolized in the liver to several derivatives, with this compound being one of the primary metabolites.[1] Emerging research suggests that the biological activities of limonene may be, in part, attributable to its metabolites.[2] This guide focuses specifically on the immunomodulatory properties of this compound, providing a technical framework for its study and potential therapeutic application.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been investigated in various in vitro models. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in Macrophages

Cell LineStimulantCompound Concentration (µM)% Maximal Inhibition of NO ProductionIC50 (µM)Reference
RAW 264.7Lipopolysaccharide (LPS)2349 (400 µg/mL)13.90 ± 2.03Not Determined[3]

Table 2: Qualitative Effects of this compound on T Lymphocyte Cytokine Production

T Cell TypeCytokines InhibitedReference
CD3+ CD4+IFN-γ, IL-2, TNF-α, IL-4, IL-13[1][4][5]
CD3+ CD8+IFN-γ, IL-2, TNF-α[1][4][5]

Note: Specific IC50 values or percentage inhibition at given concentrations for T lymphocyte cytokine production by this compound are not yet available in the public domain literature.

Key Signaling Pathways

Limonene and its metabolites are known to modulate key inflammatory signaling pathways. While direct evidence for this compound is still emerging, the broader literature on limonene points towards the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. D-limonene has been shown to inhibit LPS-stimulated inflammation by blocking the NF-κB pathway in macrophages.[1]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. D-limonene has been observed to inhibit LPS-stimulated inflammation by blocking the JNK and ERK pathways in macrophages.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Limonene_diol This compound (Proposed) Limonene_diol->MAPKK Inhibition DNA DNA TF->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Macrophage_Workflow node_culture 1. Cell Culture RAW 264.7 macrophages are cultured in appropriate medium. node_seeding 2. Cell Seeding Cells are seeded into 96-well plates at a density of 1x10^5 cells/well. node_culture->node_seeding node_treatment 3. Pre-treatment Cells are pre-treated with various concentrations of this compound for 1-2 hours. node_seeding->node_treatment node_stimulation 4. Stimulation Cells are stimulated with LPS (1 µg/mL) for 24 hours to induce inflammation. node_treatment->node_stimulation node_collection 5. Supernatant Collection Culture supernatant is collected for cytokine and NO analysis. node_stimulation->node_collection node_analysis 6. Analysis - Nitric Oxide: Griess Assay - Cytokines: ELISA node_collection->node_analysis

References

Early Research on the Anti-inflammatory Properties of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific research into the anti-inflammatory properties of Limonene-1,2-diol, a primary metabolite of d-limonene. The document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction

This compound is a significant metabolite of d-limonene, a monoterpene abundant in citrus fruits. Early investigations into the pharmacological activities of d-limonene revealed that its biological effects, including anti-inflammatory actions, could be attributed in part to its metabolites.[1] this compound, alongside perillic acid, has been identified as a key player in the immunomodulatory effects observed after d-limonene administration.[2][3] This guide focuses on the foundational studies that have characterized the anti-inflammatory potential of this compound, providing a technical resource for researchers in immunology and drug discovery.

Quantitative Data Summary

The following tables summarize the available quantitative data from early research on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
This compoundRaw 264.7 MacrophagesLPS2349[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in T-Lymphocytes

CompoundT-Cell TypeInhibited CytokinesQuantitative DataReference
This compoundCD4+ T-CellsIFN-γ, IL-2, TNF-α, IL-4, IL-13Specific IC50 or percentage inhibition values are not detailed in the publicly available abstract.[2]
This compoundCD8+ T-CellsIFN-γ, IL-2, TNF-αSpecific IC50 or percentage inhibition values are not detailed in the publicly available abstract.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on this compound's anti-inflammatory properties. These protocols are representative of the techniques used in the field.

T-Lymphocyte Isolation, Culture, and Treatment

This protocol describes the general procedure for isolating and culturing T-lymphocytes to study the effects of compounds like this compound on cytokine production.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Obtain whole blood from healthy donors.

    • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque density gradient.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS.

  • T-Lymphocyte Culture and Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • Activate T-cells by adding a stimulating agent such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

    • Culture the cells at 37°C in a humidified 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

    • Add the this compound solutions to the cultured T-lymphocytes. A vehicle control (medium with the solvent) should be run in parallel.

Measurement of Cytokine Production

The levels of secreted cytokines in the cell culture supernatants are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry.

Protocol (ELISA):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Absorbance Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Nitric Oxide (NO) Production Assay

The anti-inflammatory effect of this compound on macrophages can be assessed by measuring the inhibition of nitric oxide production using the Griess assay.

Protocol:

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatants.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Determine the nitrite concentration in the samples, which is indicative of NO production.

    • Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control. The IC50 value can be determined by plotting the percentage inhibition against the log of the compound concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a putative signaling pathway that may be modulated by this compound and the general workflows for the key experiments described above.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Limonene_diol This compound Limonene_diol->IKK Inhibition? DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines LPS LPS LPS->TLR4

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Culture cluster_1 Griess Assay cluster_2 Data Analysis start Seed RAW 264.7 cells treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess read Read Absorbance at 540nm griess->read calculate Calculate NO concentration read->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

G cluster_0 T-Cell Culture & Treatment cluster_1 ELISA cluster_2 Data Analysis isolate Isolate T-Cells culture Culture & Stimulate isolate->culture treat Treat with this compound culture->treat supernatant Collect Supernatant treat->supernatant elisa Perform ELISA supernatant->elisa read Read Absorbance elisa->read quantify Quantify Cytokine Levels read->quantify analyze Statistical Analysis quantify->analyze

Caption: Experimental workflow for cytokine production analysis using ELISA.

Conclusion and Future Directions

Early research indicates that this compound possesses anti-inflammatory properties, evidenced by its ability to inhibit the production of nitric oxide in macrophages and a range of pro-inflammatory cytokines in T-lymphocytes.[2][4] However, the publicly available data from these initial studies are limited, particularly concerning the specific dose-response relationships and the underlying molecular mechanisms of action.

For a comprehensive understanding of the therapeutic potential of this compound, further research is warranted. Future studies should focus on:

  • Elucidating Dose-Response Relationships: Determining the IC50 values for the inhibition of a wider array of pro-inflammatory mediators.

  • Investigating Molecular Mechanisms: Exploring the effects of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, in various immune cell types.

  • In Vivo Studies: Validating the in vitro anti-inflammatory effects in relevant animal models of inflammatory diseases.

This technical guide serves as a foundational resource, summarizing the critical early findings and providing the necessary methodological context to facilitate the next phase of research into the anti-inflammatory potential of this compound.

References

The Neuroprotective Potential of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant metabolite of d-limonene, a naturally occurring monoterpene found in high concentrations in citrus peels.[1][2][3] While d-limonene has been the subject of extensive research for its neuroprotective properties, direct investigation into the specific effects of its metabolite, this compound, is still an emerging field. This technical guide consolidates the current understanding of this compound, including its synthesis and pharmacokinetics, and explores its neuroprotective potential by examining the well-documented mechanisms of its parent compound, d-limonene. The established antioxidant, anti-inflammatory, and anti-apoptotic activities of d-limonene suggest that this compound may play a crucial role in the overall neuroprotective effects observed after d-limonene administration.[4][5][6]

Pharmacokinetics of this compound

Following oral administration of d-limonene in humans, it is rapidly absorbed and extensively metabolized. This compound is one of the predominant circulating metabolites, alongside perillic acid and dihydroperillic acid.[1][2][7] Pharmacokinetic studies in cancer patients have quantified the plasma concentrations of these metabolites.

Table 1: Pharmacokinetic Data for this compound and Other Major Metabolites of d-Limonene in Humans

MetabolitePeak Plasma Concentration (Cmax) (µM)
d-Limonene10.8 ± 6.7 to 20.5 ± 11.2
This compound 10.1 ± 8 to 20.7 ± 8.6
Perillic acid20.7 ± 13.2 to 71 ± 29.3
Dihydroperillic acid16.6 ± 7.9 to 28.1 ± 3.1
Uroterpenol14.3 ± 1.5 to 45.1 ± 1.8

Data from a Phase I clinical trial in patients with advanced cancer receiving d-limonene.[1][2]

Synthesis of this compound

This compound can be synthesized from R-(+)-limonene through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis.[8] This synthetic route allows for the production of this compound for research purposes.

Experimental Protocol: Two-Step Synthesis via Epoxidation and Hydrolysis

Step 1: Epoxidation of R-(+)-Limonene

  • Dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) portion-wise over 15 minutes, while monitoring the internal temperature.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 equivalent) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

G cluster_synthesis Synthesis of this compound Limonene R-(+)-Limonene Epoxidation Epoxidation (m-CPBA, DCM) Limonene->Epoxidation LimoneneOxide Limonene-1,2-oxide Epoxidation->LimoneneOxide Hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Acetone) LimoneneOxide->Hydrolysis LimoneneDiol This compound Hydrolysis->LimoneneDiol

Caption: Synthetic pathway for this compound from R-(+)-Limonene.

Putative Neuroprotective Mechanisms of this compound (Inferred from d-Limonene Studies)

The neuroprotective effects of d-limonene are attributed to its ability to counteract oxidative stress, neuroinflammation, and apoptosis.[5][6] As a major metabolite, this compound is likely to contribute to these activities.

Antioxidant Activity

d-Limonene has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[5][9] This is a critical mechanism in protecting neurons from oxidative damage, a key pathological feature of neurodegenerative diseases.

Table 2: In Vitro Antioxidant Effects of d-Limonene

Model SystemInsultd-Limonene ConcentrationObserved EffectReference
Primary Cortical NeuronsAβ₁₋₄₂ oligomers (5 µM)10 µg/mLCounteracted the increase in ROS production[10][11]
PC12 CellsCorticosteroneNot specifiedDecreased levels of malondialdehyde (MDA) and nitric oxide (NO); Increased levels of superoxide (B77818) dismutase 1 (SOD1) and heme oxygenase 1 (HO-1)[12]
Drosophila Model of ADAβ42 expressionNot specifiedDecreased ROS levels[13]
Anti-Inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. d-Limonene and its derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[14][15]

Table 3: Anti-Inflammatory Effects of d-Limonene

Model SystemInsultd-Limonene TreatmentObserved EffectReference
Rotenone-induced rat model of Parkinson's DiseaseRotenone (2.5 mg/kg, i.p.)50 mg/kg, orallyReduced levels of TNF-α, IL-1β, and IL-6 in the midbrain; Inhibited activation of NF-κB[16][17][18]
LPS-induced neuroinflammation in miceLipopolysaccharide (LPS)Not specifiedDecreased levels of GFAP and IBA-1; Suppressed expression of inflammatory cytokines[14]
Corticosterone-induced PC12 cellsCorticosteroneNot specifiedDecreased expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α[12]
Anti-Apoptotic Activity

d-Limonene has been shown to protect neurons from apoptosis by modulating the expression of key proteins involved in the apoptotic cascade.[12][16]

Table 4: Anti-Apoptotic Effects of d-Limonene

Model SystemInsultd-Limonene TreatmentObserved EffectReference
Corticosterone-induced PC12 cellsCorticosteroneNot specifiedIncreased expression of anti-apoptotic Bcl-2; Decreased expression of pro-apoptotic Bax and cleaved caspase-3; Reduced number of TUNEL-positive cells[12]
Rotenone-induced rat model of Parkinson's DiseaseRotenoneNot specifiedUpregulated the anti-apoptotic protein Bcl-2[5]

Signaling Pathways Implicated in the Neuroprotective Effects of d-Limonene

The antioxidant, anti-inflammatory, and anti-apoptotic effects of d-limonene are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In pathological conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. d-Limonene has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators like iNOS, COX-2, and various cytokines.[15][16]

G cluster_nfkb Inhibition of NF-κB Signaling by d-Limonene Stimuli Inflammatory Stimuli (e.g., LPS, Rotenone) IKK IKK Activation Stimuli->IKK Limonene d-Limonene Limonene->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB->Transcription Inflammation Neuroinflammation Transcription->Inflammation

Caption: d-Limonene inhibits neuroinflammation by blocking the NF-κB pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and has been implicated in neuroprotection. Activation of AMPK can suppress oxidative stress and inflammation. d-Limonene has been found to activate the AMPKα signaling pathway, which in turn upregulates SIRT1 and suppresses NF-κB nuclear translocation. This leads to a reduction in ROS and inflammatory factors.[12]

G cluster_ampk Activation of AMPK Signaling by d-Limonene Limonene d-Limonene AMPK AMPKα Activation Limonene->AMPK SIRT1 SIRT1 Upregulation AMPK->SIRT1 NFkB NF-κB Nuclear Translocation SIRT1->NFkB Neuroprotection Neuroprotection SIRT1->Neuroprotection ROS ROS & Inflammatory Factors NFkB->ROS ROS->Neuroprotection

Caption: d-Limonene promotes neuroprotection via the AMPK signaling pathway.

Experimental Workflow for Assessing Neuroprotective Effects

A general workflow for investigating the neuroprotective potential of a compound like this compound would involve a series of in vitro and in vivo experiments.

G cluster_workflow Experimental Workflow for Neuroprotection Studies InVitro In Vitro Studies CellCulture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) InVitro->CellCulture Toxicity Induce Neurotoxicity (e.g., Aβ, Rotenone, H₂O₂) CellCulture->Toxicity Treatment Treatment with This compound Toxicity->Treatment Assays Assessments: - Cell Viability (MTT) - ROS Production (DCFH-DA) - Apoptosis (TUNEL, Caspase) - Inflammatory Markers (ELISA, qPCR) Treatment->Assays InVivo In Vivo Studies AnimalModel Animal Model of Neurodegeneration (e.g., AD, PD) InVivo->AnimalModel Treatment_vivo Administration of This compound AnimalModel->Treatment_vivo Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment_vivo->Behavioral Histology Histological Analysis (e.g., Immunohistochemistry) Treatment_vivo->Histology Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Treatment_vivo->Biochemical

Caption: A generalized workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

This compound is a major and pharmacokinetically relevant metabolite of d-limonene. While direct evidence for its neuroprotective effects is currently lacking, the extensive research on its parent compound provides a strong rationale for its investigation. The antioxidant, anti-inflammatory, and anti-apoptotic properties of d-limonene, mediated through pathways such as NF-κB and AMPK, are likely contributed to by this compound.

Future research should focus on isolating or synthesizing this compound and directly evaluating its efficacy in established in vitro and in vivo models of neurodegeneration. Such studies would elucidate its specific contribution to the neuroprotective profile of d-limonene and assess its potential as a standalone therapeutic agent for neurological disorders.

References

The Pivotal Role of Limonene-1,2-diol in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol, an oxidized monoterpenoid, is emerging as a significant player in the complex world of plant secondary metabolism. While its precursor, limonene (B3431351), is well-recognized for its role in plant defense and as a key component of essential oils, the biological functions of its hydroxylated derivatives are now gaining deserved attention. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and potential applications of this compound, with a focus on its significance in plant defense signaling and its potential as a lead compound in drug discovery. This document synthesizes current knowledge, presents quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers in phytochemistry, chemical ecology, and pharmacology.

Introduction: The Oxidation of a Key Monoterpene

Plants produce a vast arsenal (B13267) of secondary metabolites to interact with their environment, defend against herbivores and pathogens, and adapt to abiotic stresses. Monoterpenes, C10 isoprenoids, are a prominent class of these compounds, and limonene is one of a widely distributed monoterpene in the plant kingdom, particularly abundant in citrus species.[1][2] The biological activity of limonene is often enhanced through subsequent enzymatic modifications, such as hydroxylation, which increases water solubility and can create new functionalities. This compound is one such oxidized derivative, and understanding its role is crucial for a complete picture of monoterpene-mediated ecological interactions and for harnessing its potential in various applications.

Biosynthesis of this compound in Plants

The biosynthesis of this compound originates from the methylerythritol 4-phosphate (MEP) pathway, which provides the precursor for all monoterpenes, geranyl diphosphate (B83284) (GPP).

From Geranyl Diphosphate to Limonene

The initial step is the cyclization of GPP to form limonene, catalyzed by the enzyme limonene synthase. This enzyme is responsible for producing the specific enantiomer of limonene, either (+)-limonene or (-)-limonene (B1674923), depending on the plant species.

The Role of Cytochrome P450 Monooxygenases in Limonene Oxidation

The subsequent conversion of limonene to its hydroxylated derivatives is primarily mediated by cytochrome P450 monooxygenases (CYPs).[3][4] While the specific CYP responsible for the direct conversion of limonene to this compound in plants has not been definitively identified, it is hypothesized to be a two-step process involving an epoxide intermediate. This is supported by evidence from microbial biotransformation studies which show the formation of limonene-1,2-epoxide (B132270) as an intermediate in the production of this compound.[5]

In plants, CYPs are known to hydroxylate limonene at various positions. For instance, in spearmint (Mentha spicata), limonene-6-hydroxylase (a CYP) converts (-)-limonene to (-)-trans-carveol.[3] In peppermint (Mentha piperita), limonene-3-hydroxylase produces (-)-trans-isopiperitenol.[4] It is highly probable that a specific plant CYP enzyme or a combination of enzymes is responsible for the epoxidation of the 1,2-double bond of limonene, followed by the action of an epoxide hydrolase to yield this compound.

Diagram: Proposed Biosynthetic Pathway of this compound in Plants

This compound Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene Limonene GPP->Limonene Limonene Synthase Epoxide Limonene-1,2-epoxide Limonene->Epoxide Cytochrome P450 Monooxygenase (putative) Diol This compound Epoxide->Diol Epoxide Hydrolase (putative)

Caption: Proposed enzymatic conversion of GPP to this compound.

Physiological Role of this compound in Plant Secondary Metabolism

The functions of oxidized monoterpenes like this compound are multifaceted, contributing to both direct defense and signaling pathways.

Direct Defense against Herbivores and Pathogens

The hydroxylation of limonene to this compound increases its polarity, which can alter its toxicity and deterrence to herbivores and pathogens. While limonene itself has well-documented insecticidal and antifungal properties, its oxidized derivatives can exhibit modified or enhanced activity.[6] The increased water solubility of the diol may also facilitate its transport and accumulation at the site of infection or herbivory. Oxidized monoterpenes are often stored in plant tissues as glycosides, which are less volatile and can be activated by deglycosylation upon tissue damage.[7]

Role in Plant Signaling and Systemic Acquired Resistance (SAR)

Monoterpenes have been implicated as signaling molecules in plant defense responses, including systemic acquired resistance (SAR), a form of induced immunity.[8] Exposure to monoterpenes can lead to the accumulation of reactive oxygen species (ROS), which act as secondary messengers in defense signaling cascades.[8] While the direct role of this compound in SAR has not been explicitly demonstrated, it is plausible that as an oxidized monoterpene, it could participate in these signaling pathways, potentially modulating the expression of defense-related genes.

Diagram: Hypothetical Role of this compound in Plant Defense Signaling

Defense Signaling cluster_0 Biotic/Abiotic Stress cluster_1 Plant Cell Stress Herbivory/ Pathogen Attack Limonene Limonene Stress->Limonene Induces biosynthesis Diol This compound Limonene->Diol Oxidation ROS Reactive Oxygen Species (ROS) Diol->ROS May induce SAR Systemic Acquired Resistance (SAR) ROS->SAR DefenseGenes Defense Gene Expression SAR->DefenseGenes

Caption: A model for the involvement of this compound in stress-induced defense.

Quantitative Data

Quantitative data on endogenous this compound in plants is currently limited in the scientific literature. However, studies on the biotransformation of limonene by endophytic fungi provide insights into the potential yields of this compound.

Fungal StrainSubstrateProduct ConcentrationReference
Pestalotiopsis mangiferaeR-(+)-limonene98.34 ± 1.53% conversion after 96h[9]
Colletotrichum nymphaeaeR-(+)-limonene2.65 g/L after 192h[10]
Penicillium sp. AF-LAB4R-(+)-limonene128.10 µL/L[10]

These data from microbial systems highlight the potential for significant accumulation of this compound and underscore the need for further research to quantify its endogenous levels in various plant species and tissues, especially in response to stress.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from general methods for monoterpenoid extraction and analysis.[11][12]

Objective: To extract this compound from plant tissue for subsequent analysis.

Materials:

  • Plant tissue (e.g., leaves, peel)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a suitable volume of ethyl acetate (e.g., 10 mL) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the plant debris.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction of the pellet with a fresh portion of ethyl acetate and combine the supernatants.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 30-35°C).

  • Transfer the concentrated extract to a glass vial for analysis.

Diagram: Experimental Workflow for Extraction and Analysis

Extraction Workflow Start Plant Tissue Collection Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (Ethyl Acetate) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying with Na2SO4 Supernatant->Drying Concentration Rotary Evaporation Drying->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis

Caption: Workflow for the extraction and analysis of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantification: Quantification can be performed using an external standard curve prepared with a pure standard of this compound. An internal standard (e.g., n-alkane) should be added to the samples and standards to correct for variations in injection volume.

Future Directions and Applications

The study of this compound in plant secondary metabolism is a burgeoning field with significant potential. Future research should focus on:

  • Identification of Plant-Specific Enzymes: Elucidating the specific cytochrome P450s and epoxide hydrolases responsible for this compound biosynthesis in plants.

  • In Planta Functional Analysis: Investigating the direct effects of this compound on plant physiology, defense responses, and interactions with other organisms.

  • Quantitative Profiling: Measuring the endogenous levels of this compound in a wider range of plant species and under various stress conditions.

  • Pharmacological Evaluation: Given the known anti-inflammatory and immunomodulatory effects of limonene and its metabolites, this compound represents a promising candidate for further pharmacological investigation and potential drug development.[13]

Conclusion

This compound, as a key oxidized metabolite of the ubiquitous plant monoterpene limonene, likely plays a significant, yet currently underappreciated, role in plant secondary metabolism. Its biosynthesis via the MEP pathway and subsequent oxidation by cytochrome P450 enzymes positions it as a crucial player in plant defense and signaling. While much of the current knowledge is extrapolated from studies on its precursor and microbial biotransformation, the available evidence strongly suggests that this compound is a compound of considerable biological importance. This technical guide provides a framework for future research aimed at fully elucidating its functions and harnessing its potential for agricultural and pharmaceutical applications.

References

A Technical Guide to the Synthesis of Limonene-1,2-diol: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Limonene-1,2-diol, a versatile chiral building block, holds significant promise in the synthesis of biologically active compounds and natural products. Derived from the abundant and readily available monoterpene limonene (B3431351), its synthesis has been explored through various chemical and biotechnological routes. This technical guide provides an in-depth review of the primary synthesis pathways, complete with detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction workflows.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biotransformation. Chemical methods offer well-established and controlled routes, while biotransformation presents a greener and often highly selective alternative.

Chemical Synthesis

The two predominant chemical synthesis pathways are a two-step epoxidation-hydrolysis sequence and a one-step asymmetric dihydroxylation.

  • Two-Step Epoxidation-Hydrolysis: This classic approach involves the initial epoxidation of the endocyclic double bond of limonene to form limonene-1,2-oxide, which is subsequently hydrolyzed to the diol.[1] The epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] The subsequent ring-opening of the epoxide is usually catalyzed by an acid, like sulfuric acid.[1]

  • Sharpless Asymmetric Dihydroxylation: This elegant one-step method allows for the direct and highly stereoselective synthesis of vicinal diols from alkenes.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand (found in commercially available AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers of this compound.[1][2] For the synthesis of (1S,2S,4R)-diol from R-(+)-limonene, AD-mix-β is commonly used.[1]

Biotransformation

Biotransformation utilizes whole microbial cells or isolated enzymes to catalyze the conversion of limonene to this compound. This approach is lauded for its high selectivity and environmentally friendly conditions. The generally accepted metabolic pathway involves a two-step enzymatic process:

  • Epoxidation: A monooxygenase enzyme first catalyzes the epoxidation of the 1,2-double bond of limonene to yield limonene-1,2-epoxide.[3]

  • Hydrolysis: Subsequently, an epoxide hydrolase enzyme facilitates the hydrolysis of the epoxide ring to produce this compound.[3]

A variety of microorganisms, particularly filamentous fungi, have been successfully employed for this biotransformation, including species of Pestalotiopsis, Rhodococcus, Aspergillus, Colletotrichum, and Lasiodiplodia.[4][5][6][7][8]

Quantitative Data Comparison

The following tables summarize key quantitative data for the different synthesis pathways of this compound, allowing for easy comparison of their efficiencies and conditions.

Table 1: Chemical Synthesis of this compound

MethodReagents/CatalystSolventTemperature (°C)TimeYield (%)Diastereoselectivity/ EnantioselectivityReference
Epoxidation-Hydrolysis1. m-CPBA 2. H₂SO₄/H₂O1. Dichloromethane (B109758) 2. Acetone (B3395972)/Water1. 0 to RT 2. RT1. 5-7 h 2. 2-4 h71 (for epoxide, with 25% diol byproduct)Mixture of diastereomers[1][9]
Sharpless Asymmetric DihydroxylationAD-mix-β, OsO₄ (cat.), CH₃SO₂NH₂tert-Butanol (B103910)/Water06-24 h80>99% ds[1][10]
Heterogeneous Epoxidation-HydrolysisTi-Bz/AC, H₂O₂Acetonitrile706 h36.7Not specified[3][11]

Table 2: Biotransformation of Limonene to this compound

MicroorganismSubstrateCulture ConditionsTime (h)Yield (%)Reference
Pestalotiopsis mangiferae LaBMicrA-505R-(+)-Limonene (2%)24°C, 120 rpm, pH 6.09698.34 ± 1.53[4]
Rhodococcus erythropolis DCL14Limonene-1,2-epoxideFed-batch reactorNot specified67.9 (for diol)[5]
Colletotrichum nymphaeaeR-(+)-Limonene (15 g/L)Not specifiedNot specified27.9 (w/w)[7]
Lasiodiplodia pseudotheobromae IIIMF4013LimoneneOptimized parametersNot specified>99 (purity)[8]
Phomopsis sp.LimoneneSynthetic medium192~13.8 (g/L)[12]
Aspergillus cellulosae M-77(+)-LimoneneNot specifiedNot specifiedMajor product[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

Step 1: Epoxidation of R-(+)-Limonene [1]

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, while monitoring the internal temperature.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide [1]

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diol.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation of R-(+)-Limonene

Procedure for (1S,2S,4R)-diol Synthesis [1]

  • To a stirred solution of tert-butanol and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C. Reaction times can vary from 6 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Biotransformation of Limonene using Pestalotiopsis mangiferae

Optimized Conditions for High-Yield Diol Production [4]

  • Inoculum Preparation: Grow Pestalotiopsis mangiferae LaBMicrA-505 in a suitable liquid medium (e.g., yeast-malt extract) for 72 hours to reach the stationary phase.

  • Biotransformation:

    • Prepare a fermentation medium with a biomass concentration of 4 g/L.

    • Set the pH to 6.0.

    • Add R-(+)-limonene as the substrate to a concentration of 2% (v/v).

    • Incubate at 24°C with agitation at 120 rpm.

  • Reaction Monitoring: Monitor the production of this compound over 96 hours.

  • Extraction and Analysis:

    • After the biotransformation period, separate the biomass from the culture broth.

    • Extract the broth with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

G cluster_0 Two-Step Epoxidation-Hydrolysis Limonene R-(+)-Limonene Epoxidation Epoxidation (m-CPBA, DCM) Limonene->Epoxidation LimoneneOxide Limonene-1,2-oxide (cis/trans mixture) Epoxidation->LimoneneOxide Hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Acetone) LimoneneOxide->Hydrolysis Diol This compound Hydrolysis->Diol

Diagram 1: Workflow for the two-step synthesis of this compound.

G cluster_1 Sharpless Asymmetric Dihydroxylation Limonene R-(+)-Limonene Dihydroxylation Asymmetric Dihydroxylation (AD-mix-β, OsO₄ cat.) Limonene->Dihydroxylation OsmateEster Intermediate Osmate Ester Dihydroxylation->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol (1S,2S,4R)-Limonene-1,2-diol Hydrolysis->Diol

Diagram 2: Workflow for the Sharpless Asymmetric Dihydroxylation.

G cluster_2 Biotransformation Pathway Limonene Limonene Monooxygenase Monooxygenase Enzyme Limonene->Monooxygenase Epoxidation LimoneneOxide Limonene-1,2-epoxide Monooxygenase->LimoneneOxide EpoxideHydrolase Epoxide Hydrolase Enzyme LimoneneOxide->EpoxideHydrolase Hydrolysis Diol This compound EpoxideHydrolase->Diol

Diagram 3: General enzymatic pathway for the biotransformation of limonene.

Conclusion

The synthesis of this compound can be achieved through multiple effective pathways, each with its own set of advantages and considerations. The two-step epoxidation-hydrolysis method is a fundamental and widely used approach. For stereospecific synthesis, the Sharpless asymmetric dihydroxylation offers excellent control and high yields of enantiomerically pure diols. Biotransformation is emerging as a powerful, sustainable alternative, with some microbial systems demonstrating near-complete conversion of limonene to the desired diol. The choice of the optimal synthesis route will depend on the specific requirements of the researcher or drug development professional, including desired stereochemistry, scalability, cost, and environmental impact. This guide provides the foundational knowledge and detailed protocols to aid in making an informed decision for the synthesis of this valuable chiral intermediate.

References

Foundational Pharmacology of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant metabolite of d-limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels. Following oral administration, d-limonene is rapidly absorbed and extensively metabolized in humans and various animal species, with this compound being one of the predominant circulating metabolites. While much of the initial research has focused on the parent compound, emerging evidence indicates that this compound possesses its own distinct and potent pharmacological activities. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action.

Pharmacokinetics

This compound is readily detected in plasma following oral administration of d-limonene. Pharmacokinetic studies in humans have begun to elucidate its absorption, distribution, metabolism, and excretion profile.

Table 1: Human Pharmacokinetic Parameters of this compound Following Oral Administration of D-limonene

ParameterValueStudy PopulationDosage of Parent Compound (D-limonene)Citation
Peak Plasma Concentration (Cmax) 10.1 ± 8 to 20.7 ± 8.6 µMAdvanced Cancer Patients0.5 to 12 g/m² per day[1]
Time to Peak Plasma Concentration (Tmax) 1–2 hoursHealthy Volunteers100-130 µg/kg bw
Elimination Half-life (t½) 0.7–2.5 hours (slowest among measured metabolites)Healthy Volunteers100-130 µg/kg bw
Renal Excretion ~4.3% of administered d-limonene doseHealthy Volunteers100-130 µg/kg bw

Pharmacodynamics

This compound exhibits a range of biological activities, with immunomodulatory and anti-cancer effects being the most prominently studied. These effects are underpinned by its interaction with key cellular signaling pathways.

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory properties, primarily characterized by the suppression of pro-inflammatory cytokine production from activated T-lymphocytes.

Table 2: In Vitro Immunomodulatory Activity of this compound

AssayCell TypeEffectCytokines InhibitedCitation
Cytokine Production AssayActivated Human CD4+ T-cellsInhibition of cytokine productionIFN-γ, IL-2, TNF-α, IL-4, IL-13[2][3]
Cytokine Production AssayActivated Human CD8+ T-cellsInhibition of cytokine productionIFN-γ, IL-2, TNF-α[2][3]

The inhibitory action of this compound on pro-inflammatory cytokine release suggests its potential as a therapeutic agent for inflammatory and autoimmune disorders. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct inhibition of specific kinases by this compound is yet to be fully elucidated, studies on the parent compound, d-limonene, have shown inhibition of IκBα phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[4]

Anti-Cancer Effects

As a metabolite of d-limonene, which is known for its chemopreventive and chemotherapeutic properties, this compound is also implicated in anti-cancer activity. The primary mechanism appears to be the induction of apoptosis in cancer cells.

Table 3: In Vitro Anti-Cancer Activity of D-limonene (and its metabolites)

AssayCell LineEffectIC50 Value (for D-limonene)Citation
Cell Viability (MTT Assay)Caco-2 (Colorectal Adenocarcinoma)Inhibition of cell proliferation18.6 µM[3][5]
Apoptosis Assay (Annexin V/PI)K562 and HL60 (Leukemia)Induction of apoptosisNot specified

The pro-apoptotic effects of d-limonene and its metabolites are associated with the modulation of the intrinsic apoptosis pathway. This involves an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases.[1]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with critical intracellular signaling cascades. Based on studies of its parent compound and related monoterpenes, the following pathways are of significant interest.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Limonene (B3431351) and its metabolites are suggested to inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Inhibition cluster_inactive cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa  Phosphorylation  & Degradation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Limonene_diol This compound Limonene_diol->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Intrinsic Apoptosis Pathway in Cancer Cells

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family controls the permeability of the mitochondrial outer membrane. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. D-limonene and its metabolites, including this compound, are thought to induce apoptosis by increasing the Bax/Bcl-2 ratio.

Apoptosis_Pathway Limonene_diol This compound Bcl2 Bcl-2 (Anti-apoptotic) Limonene_diol->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Limonene_diol->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the pharmacology of this compound. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines in cell culture supernatants.

  • Cell Stimulation: Plate immune cells (e.g., peripheral blood mononuclear cells or macrophages) and pre-treat with this compound for 1-2 hours. Stimulate the cells with an appropriate agent (e.g., LPS or anti-CD3/CD28 antibodies).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.

  • Protein Extraction: Treat cells with this compound and/or a stimulant, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for in vitro pharmacological assessment.

Conclusion

This compound, a major metabolite of d-limonene, is emerging as a pharmacologically active compound with significant immunomodulatory and anti-cancer potential. Its ability to inhibit pro-inflammatory cytokine production and induce apoptosis in cancer cells highlights its therapeutic promise. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of Limonene-1,2-diol from Limonene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limonene-1,2-diol is a valuable chiral building block in organic synthesis, playing a significant role in the preparation of biologically active compounds and natural products.[1] Its vicinal diol functionality on a terpene framework makes it a versatile intermediate.[1] This document provides a detailed protocol for the synthesis of this compound via the acid-catalyzed hydrolysis of limonene (B3431351) oxide. Limonene oxide itself is readily synthesized from R-(+)-limonene, an abundant and inexpensive monoterpene derived from citrus peels.[1] The conversion of the epoxide to a diol is a fundamental transformation in organic chemistry, often employed in various synthetic strategies.[2]

Reaction Mechanism: Acid-Catalyzed Hydrolysis of an Epoxide

The synthesis of this compound from limonene oxide proceeds through an acid-catalyzed ring-opening of the epoxide. The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. A water molecule then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in the formation of a trans-diol. Subsequent deprotonation of the oxonium ion intermediate yields the final diol product.

Caption: Acid-catalyzed hydrolysis of limonene oxide.

Experimental Protocols

This protocol details the acid-catalyzed hydrolysis of limonene-1,2-oxide to produce this compound.[1]

Materials and Reagents:

  • Limonene-1,2-oxide (cis/trans mixture)

  • Acetone (B3395972)

  • Deionized Water

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude limonene-1,2-oxide (1.0 equivalent) in a 10:1 mixture of acetone and water.[1]

  • Acid Catalysis: To the stirring solution, add a catalytic amount of 0.1 M sulfuric acid dropwise.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours.[1] Monitor the progress of the reaction by TLC to confirm the disappearance of the starting epoxide.[1]

  • Neutralization: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the effervescence ceases.[1]

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator under reduced pressure.[1]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure p-Menth-8-ene-1,2-diol.[1]

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound from limonene oxide.

ParameterValueReference
Reactants
Limonene-1,2-oxide1.0 eq[1]
Acetone/Water Solvent Ratio10:1 v/v[1]
Sulfuric Acid (catalyst)0.1 M (catalytic amount)[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time2-4 hours[1]
Work-up & Purification
Extraction SolventEthyl Acetate[1]
Purification MethodColumn Chromatography[1]
Expected Outcome
YieldVariable, typically moderate to high
Purity>95% after chromatography

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

experimental_workflow start Start: Limonene-1,2-oxide dissolution Dissolve in Acetone/Water (10:1) start->dissolution acid_addition Add catalytic H₂SO₄ dissolution->acid_addition reaction Stir at Room Temperature (2-4h) acid_addition->reaction monitoring Monitor by TLC reaction->monitoring neutralization Neutralize with NaHCO₃ monitoring->neutralization evaporation Remove Acetone (Rotovap) neutralization->evaporation extraction Extract with Ethyl Acetate evaporation->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate drying->concentration purification Purify (Column Chromatography) concentration->purification product Final Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the diol and to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) groups, typically in the range of 3200-3600 cm⁻¹, and the disappearance of the epoxide C-O stretch.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity. A typical molecular ion peak for this compound (C₁₀H₁₈O₂) would be observed at m/z 170.25.

Safety Precautions

  • Limonene oxide and this compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sulfuric Acid: Corrosive. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Organic Solvents (Acetone, Ethyl Acetate): Flammable. Keep away from ignition sources. Use in a well-ventilated area.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Microbial Biotransformation of Limonene to Limonene-1,2-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microbial biotransformation of limonene (B3431351) into the value-added compound, limonene-1,2-diol. This bioconversion presents a green and stereoselective alternative to traditional chemical synthesis, yielding a versatile chiral building block with applications in the pharmaceutical, flavor, and fragrance industries. Limonene, a readily available monoterpene found in citrus peel oils, serves as an inexpensive and renewable starting material for this sustainable biotechnological process.

The biotransformation is primarily achieved using fungal species, which possess the necessary enzymatic machinery, often involving cytochrome P450 monooxygenases and epoxide hydrolases, to catalyze the dihydroxylation of limonene's 1,2-double bond. This document outlines the key microorganisms, optimized biotransformation parameters, detailed experimental protocols, and analytical methods for the successful production, extraction, and characterization of this compound.

Data Presentation: Quantitative Summary of Biotransformation Parameters

The following table summarizes key quantitative data from various studies on the microbial biotransformation of limonene to this compound, providing a comparative overview of different fungal catalysts and process conditions.

MicroorganismSubstrateProduct Concentration (g/L)Conversion (%)Incubation Time (h)Key Process ConditionsReference(s)
Colletotrichum nymphaeae CBMAI 0864R-(+)-limonene4.01-192pH 6.0, 27°C, 250 rpm[1]
Colletotrichum acutatumR-(+)-limonene3.0-192-[1]
Colletotrichum nymphaeae CBMAI 0864R-(+)-limonene6.75--Optimized in shake flasks: 13.2 g/L biomass, 27°C, 250 rpm, pH 6.0[2]
Pestalotiopsis mangiferae LaBMicrA-505R-(+)-limonene-98.34 ± 1.53964 g/L biomass, 2% substrate, 24°C, 120 rpm, pH 6.0[3][4]
Lasiodiplodia pseudotheobromae IIIMF4013Limonene->99-Optimized production parameters, scalable to 30 L fermenter[5][6][7]
Penicillium sp. AF-LAB4R-(+)-limonene0.128 (128.10 µL/L)-48-120Mineral medium with limonene as sole carbon source[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial biotransformation of limonene to this compound.

Protocol 1: Fungal Culture and Inoculum Preparation

Objective: To prepare a robust fungal inoculum for the biotransformation reaction.

Materials:

  • Fungal strain (e.g., Colletotrichum nymphaeae, Pestalotiopsis mangiferae)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Yeast-Malt extract broth)

  • Sterile distilled water

  • Incubator

  • Shaker incubator

Procedure:

  • Fungal Activation: Inoculate the selected fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Aseptically add 10 mL of sterile distilled water to the PDA plate and gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculum Culture: Transfer the spore suspension into a flask containing the appropriate liquid culture medium.

  • Incubation: Incubate the flask in a shaker incubator at a specified temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 72 hours) to obtain a sufficient biomass concentration.[3][4]

Protocol 2: Biotransformation of Limonene

Objective: To perform the enzymatic conversion of limonene to this compound using the prepared fungal biomass.

Materials:

  • Fungal biomass from Protocol 1

  • Biotransformation medium (e.g., mineral medium or buffer solution)

  • Limonene (substrate)

  • Shake flasks or bioreactor

  • Shaker incubator or bioreactor system

Procedure:

  • Biomass Harvesting: Harvest the fungal biomass from the inoculum culture by filtration or centrifugation.

  • Biomass Resuspension: Resuspend the harvested biomass in the biotransformation medium to the desired concentration (e.g., 4 g/L).[3][4]

  • Substrate Addition: Add limonene to the biomass suspension. The concentration can be optimized (e.g., 2% v/v).[3][4] To minimize substrate volatility, especially in bioreactors, a condenser can be used.[2]

  • Incubation and Biotransformation: Incubate the reaction mixture in a shaker incubator or a bioreactor under optimized conditions of temperature, pH, and agitation (refer to the data table for specific examples). The reaction is typically monitored over a period of 96 to 192 hours.[1][3][4]

  • Sampling: Periodically, withdraw samples aseptically for analysis of substrate consumption and product formation.

Protocol 3: Extraction and Analysis of this compound

Objective: To extract the produced this compound from the reaction mixture and analyze its concentration and purity.

Materials:

  • Biotransformation culture supernatant

  • Organic solvents (e.g., hexane (B92381), ethyl acetate)[8]

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Separation of Biomass: Separate the fungal biomass from the culture medium by centrifugation or filtration.

  • Solvent Extraction:

    • Perform a double extraction of the culture supernatant with hexane (1:1, v/v) to remove unreacted limonene.[8]

    • Subsequently, perform a double extraction of the aqueous phase with ethyl acetate (B1210297) (1:1, v/v) to recover the more polar this compound.[8]

  • Solvent Evaporation: Combine the ethyl acetate fractions and concentrate them using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C).[8]

  • Analysis:

    • GC-MS: Analyze the concentrated extract using GC-MS to identify and quantify this compound and any byproducts. The main product, this compound, and the intermediate, limonene-1,2-epoxide, can be identified by their mass spectra.[4][8]

    • NMR: For structural confirmation, the purified product can be analyzed by 1D and 2D NMR spectroscopy.[5][6][7]

Visualizations: Pathways and Workflows

Metabolic Pathway

The biotransformation of limonene to this compound is proposed to proceed through an epoxide intermediate. The initial step involves the epoxidation of the 1,2-double bond of the limonene ring, followed by the enzymatic hydrolysis of the epoxide to form the corresponding diol.[1][4]

Microbial_Biotransformation_of_Limonene Limonene Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Epoxidation (Cytochrome P450 Monooxygenase) Diol This compound Epoxide->Diol Hydrolysis (Epoxide Hydrolase)

Caption: Proposed metabolic pathway for the conversion of limonene to this compound.

Experimental Workflow

The overall experimental workflow for the production and analysis of this compound is depicted below, from fungal culture preparation to final product analysis.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Biotransformation Biotransformation cluster_Downstream Downstream Processing & Analysis Fungal_Activation Fungal Strain Activation on PDA Plates Inoculum_Prep Inoculum Preparation in Liquid Medium Fungal_Activation->Inoculum_Prep Biomass_Harvest Harvest Fungal Biomass Inoculum_Prep->Biomass_Harvest Reaction_Setup Biotransformation Reaction (Biomass + Limonene) Biomass_Harvest->Reaction_Setup Incubation Incubation under Optimized Conditions Reaction_Setup->Incubation Extraction Solvent Extraction of this compound Incubation->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis GC-MS and NMR Analysis Concentration->Analysis

Caption: General experimental workflow for microbial production of this compound.

References

Application Notes and Protocols for the Quantification of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of Limonene-1,2-diol, a key metabolite of limonene, in various matrices. The protocols outlined below are essential for pharmacokinetic studies, quality control of natural products, and investigating the physiological effects of this compound.

Data Presentation: Quantitative Method Comparison

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical quantitative performance data for the two primary analytical techniques used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Typically in the low ng/mL rangeGenerally in the low µg/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeGenerally in the mid-to-high µg/mL range
Linearity Range Wide dynamic range, often from low ng/mL to µg/mLTypically in the µg/mL to mg/mL range
Precision (%RSD) < 15%< 10%
Accuracy/Recovery 85-115%90-110%
Selectivity High, especially with Selected Ion Monitoring (SIM)Moderate, dependent on chromatographic resolution and detector
Typical Matrix Biological fluids, plant extracts, culture mediaPharmaceutical formulations, bulk material

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Quantification

GC-MS is a highly sensitive and selective method, making it ideal for the analysis of this compound in complex biological matrices.[1][2]

a. Sample Preparation (from Biological Samples - e.g., Plasma, Urine, Tissue Homogenate)

  • Internal Standard Spiking: To a known volume or weight of the sample (e.g., 1 mL of plasma), add an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Liquid-Liquid Extraction (LLE):

    • Add 3 volumes of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate) to the sample.[1][3]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[4]

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more with fresh solvent and pool the organic extracts.[1]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.[1]

    • Reconstitute the dried extract in a small, known volume of a solvent suitable for GC-MS analysis (e.g., 100 µL of ethyl acetate).[1]

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1][5] Monitor characteristic ions for this compound (e.g., m/z 170, 152, 137, 121).[1]

c. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified this compound standard into a blank matrix. Process these standards alongside the unknown samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.[2]

High-Performance Liquid Chromatography (HPLC) for Routine Analysis

HPLC with UV or PDA detection is a robust method for the quantification of this compound in less complex matrices, such as in-process control samples or formulated products.

a. Sample Preparation

  • Dissolution: Accurately weigh the sample and dissolve it in a known volume of the mobile phase or a compatible solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

b. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV/Vis or Photodiode Array (PDA)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is typically used.[1]

    • Example Gradient: Start with 70% A and 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1] The gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: Monitor at a low wavelength, such as 205 nm, as this compound lacks a strong chromophore at higher wavelengths.[1][6]

c. Calibration and Quantification

  • External Standard Calibration: Prepare a series of calibration standards of a certified this compound reference material in the mobile phase.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporate Solvent LLE->Evap Recon Reconstitute in Solvent Evap->Recon Inject Inject into GC-MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bulk or Formulated Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC.

References

Application Note: Quantitative Analysis of Limonene-1,2-diol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant metabolite of limonene (B3431351), a naturally occurring monoterpene found in high concentrations in citrus fruits. As interest in the pharmacological properties of limonene and its derivatives grows, robust and reliable analytical methods for their quantification in various matrices are crucial for pharmacokinetic, metabolism, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. This application note provides detailed protocols for the quantitative analysis of this compound using GC-MS, including sample preparation, direct analysis, and analysis following derivatization to enhance analyte response.

Data Presentation

The following tables summarize typical quantitative data achievable with the described GC-MS methods for this compound analysis. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for Direct GC-MS Analysis of this compound

ParameterResult
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.1
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: Method Validation Parameters for GC-MS Analysis of Silylated this compound

ParameterResult
Linearity Range (µg/mL)0.01 - 20
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.005
Limit of Quantification (LOQ) (µg/mL)0.01
Precision (%RSD, n=6)< 3%
Accuracy (% Recovery)97 - 103%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from aqueous matrices such as cell culture media or fermentation broths.

Materials:

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • To 1 mL of the aqueous sample, add 2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C until dryness.

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis Protocol (Direct Injection)

This method is suitable for the direct analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnTR-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (split ratio of 1:30)
Oven Temperature ProgramInitial temperature 40°C, hold for 10 min, ramp at 3°C/min to 100°C, then ramp at 20°C/min to 200°C, hold for 5 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature250°C
Transfer Line Temperature280°C
Mass Rangem/z 35-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Key Fragment Ions for SIM (Proposed):

  • Quantifier Ion: To be determined from the full scan mass spectrum (likely a prominent and specific fragment).

  • Qualifier Ions: To be determined from the full scan mass spectrum.

Derivatization Protocol: Silylation

Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the volatility and thermal stability of this compound, leading to better peak shape and increased sensitivity.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the extracted and dried sample from the sample preparation step is completely free of water.

  • To the dried residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injecting into the GC-MS.

GC-MS Analysis Protocol (Derivatized Sample)

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature260°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Rangem/z 50-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Key Fragment Ions for SIM of TMS-derivatized this compound (Proposed):

  • Quantifier Ion: m/z 73 (characteristic of TMS group) or a larger, more specific fragment ion.

  • Qualifier Ions: Molecular ion (if present) and other characteristic fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., cell culture media) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Evap Solvent Evaporation Dry->Evap Recon Reconstitution Evap->Recon Direct_Analysis Direct Injection Recon->Direct_Analysis Derivatization Derivatization (Silylation) Recon->Derivatization GCMS_Analysis GC-MS Analysis Direct_Analysis->GCMS_Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway MI This compound Molecular Ion (M+) m/z 170 F1 [M - H2O]+ m/z 152 MI->F1 - H2O F2 [M - CH3]+ m/z 155 MI->F2 - CH3 F3 [M - C3H7O]+ m/z 111 MI->F3 - side chain loss F4 [M - H2O - C3H6]+ m/z 110 F1->F4 - C3H6 F5 C7H9O+ m/z 109 F3->F5 - H2

Caption: Proposed mass fragmentation pathway of this compound.

Discussion

The choice between direct analysis and derivatization depends on the required sensitivity and the complexity of the sample matrix. Direct analysis is simpler and faster, but may suffer from lower sensitivity and peak tailing due to the polar hydroxyl groups of the diol. Derivatization, specifically silylation, masks these polar groups, leading to improved chromatographic performance and often lower detection limits.

The proposed mass fragmentation pathway for this compound is based on the general fragmentation patterns of cyclic alcohols and terpenes. The molecular ion at m/z 170 may be observed, although it might be of low abundance. Common fragmentation pathways include the loss of a water molecule (m/z 152), a methyl group (m/z 155), and cleavage of the ring structure leading to various smaller fragments. The exact fragmentation pattern should be confirmed by analyzing a pure standard of this compound.

For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. A suitable internal standard would be a structurally similar compound that is not present in the samples, such as an isotopically labeled this compound or another terpene diol.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of this compound by GC-MS. The detailed protocols for sample preparation, direct analysis, and analysis with derivatization offer flexibility for researchers to choose the most appropriate method based on their specific analytical needs. The provided quantitative data and visualizations serve as a valuable resource for method development and validation in the fields of drug metabolism, natural product research, and toxicology.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limonene-1,2-diol is an oxidized derivative of limonene (B3431351), a widely occurring monoterpene found in citrus fruits.[1][2] As a chiral molecule with multiple stereoisomers, it serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[3] The biotransformation of R-(+)-limonene can yield corresponding diols, making it a significant compound in biotechnological research.[1][4] Accurate separation and quantification of this compound from reaction mixtures, starting materials like limonene, or its various stereoisomers are crucial for quality control, purity assessment, and further research.[5] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering methods for both quantitative analysis (Reversed-Phase) and stereoisomeric separation (Chiral HPLC).[5][6]

This application note provides detailed protocols for two primary HPLC methods for the analysis of this compound: a reversed-phase method for quantification and a normal-phase chiral method for the separation of its stereoisomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Quantification of this compound

This method is suitable for determining the concentration of this compound in a sample, separating it from the less polar precursor, limonene, and other non-polar impurities.

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (B52724) and water.

  • Mobile Phase Additive (Optional): Formic acid or phosphoric acid (for peak shape improvement).[7]

  • Standard: this compound, analytical standard grade.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., Welch Ultimate XB-C18, 4.6 x 250 mm, 5 µm) is a suitable choice.[8][9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Due to the polarity of the diol, a higher percentage of water will be required compared to limonene analysis. A starting point could be 65% Acetonitrile / 35% Water.[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 35 °C.[8][9]

  • Detection Wavelength: 205 nm, as the diol lacks a strong chromophore.[8][9]

  • Injection Volume: 10 µL.[8][9]

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the sample diluent (e.g., Acetonitrile/Water 50:50) to a known concentration (e.g., 1 mg/mL).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[10]

4. Standard Preparation

  • Prepare a stock solution of this compound standard in the sample diluent (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Filter the standards through a 0.22 µm or 0.45 µm syringe filter into HPLC vials.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, starting from the lowest concentration, to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Chiral Normal-Phase HPLC for Stereoisomer Separation

This method is designed to separate the different stereoisomers (enantiomers and diastereomers) of this compound. This is critical as different isomers can have distinct biological activities.

1. Materials and Reagents

  • Solvents: HPLC-grade n-Hexane and a polar modifier such as isopropanol (B130326) (IPA) or ethanol.

  • Standard: A standard containing the stereoisomers of this compound to be separated.

  • Sample Diluent: The mobile phase or a mixture of n-Hexane/IPA.

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, and a UV/PDA detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is required. Examples include cellulose-based (e.g., Lux® Cellulose-1, Cellulose-2) or amylose-based columns.[5][11][12]

  • Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier. A typical mobile phase would be n-Hexane:Isopropanol (90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 210 nm.[13]

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation

  • Dissolve the sample or standard in the mobile phase to an appropriate concentration (e.g., 0.5 - 1.0 mg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the solution through a 0.45 µm PTFE syringe filter suitable for organic solvents.

4. Analysis Procedure

  • Thoroughly flush the HPLC system with the normal-phase mobile phase, ensuring no water or reversed-phase solvents remain.

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the standard mixture to confirm the retention times and resolution of the target stereoisomers.

  • Inject the prepared sample.

  • Identify and quantify the individual stereoisomers based on their retention times and peak areas relative to the standard.

Data Presentation

The following table summarizes typical HPLC conditions for the analysis of limonene and related compounds, which serve as a basis for the this compound methods described.

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (Chiral Normal-Phase)
Analyte D-LimoneneLimonene(+)-R and (-)-S-Limonene
Column Welch Ultimate XB-C18 (4.6 x 250 mm, 5 µm)[8][9]Lichrospher® 250 RP-18[10]Polysaccharide-based CSP (e.g., Cellulose derivative)[5]
Mobile Phase Acetonitrile:Water (Gradient)[8][9]Methanol:Water (90:10 v/v)[10]n-Hexane:Isopropanol (IPA)
Flow Rate 1.0 mL/min[8][9]0.6 mL/min[10]1.0 mL/min
Detection UV @ 205 nm[8][9]UV @ 213 nm[10]UV @ 210 nm
Temperature 35 °C[8][9]Not SpecifiedAmbient
Injection Vol. 10 µL[8][9]20 µL[10]10-20 µL
Run Time ~42 min (with gradient)[8][9]15 min[10]Varies based on resolution
Reference Zheng, J. et al. (2023)[8][9]Periódicos da Universidade Franciscana (2020)[10]BenchChem Application Note[5]

Mandatory Visualization

The logical workflow for performing HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Sample containing This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Standard This compound Reference Standard Standard->Dissolve Filter Filter through 0.22/0.45 µm Syringe Filter Dissolve->Filter HPLC_System HPLC System (Pump, Autosampler, Oven) Filter->HPLC_System Inject Column Separation on C18 or Chiral Column HPLC_System->Column Detector UV/PDA Detection (205-210 nm) Column->Detector Acquisition Data Acquisition (Chromatogram) Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Report Final Report (Purity, Concentration) Analysis->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of Limonene-1,2-diol stereoisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data tables, detailed experimental protocols, and workflow diagrams to facilitate the structural elucidation and analysis of this important natural product derivative.

Introduction

This compound is an oxygenated metabolite of limonene, a naturally abundant monoterpene. It exists as multiple stereoisomers, each potentially exhibiting distinct biological activities. The precise characterization of these stereoisomers is crucial for understanding their structure-activity relationships and for their development in pharmaceutical and other applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including the stereochemistry of chiral centers.[1] This application note outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the comprehensive characterization of this compound diastereomers.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for four common diastereomers of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Diastereomers in CDCl₃

Proton(1S,2S,4R)(1R,2R,4S)(1S,2R,4R)(1R,2S,4S)Multiplicity
H-23.353.583.663.80dd
H-3a1.85-1.951.90-1.951.88-1.931.95-2.05m
H-3b1.45-1.551.24-1.361.51-1.581.45-1.55m
H-42.102.072.352.20m
H-5a1.95-2.051.70-1.731.80-1.871.85-1.95m
H-5b1.35-1.451.491.68-1.741.55-1.65m
H-6a1.751.801.51-1.581.65-1.75m
H-6b1.751.24-1.361.301.35-1.45m
H-7 (CH₃)1.251.211.251.28s
H-9 (CH₂)4.70, 4.724.714.71, 4.724.73, 4.75s, m
H-10 (CH₃)1.701.731.721.74s

Note: The chemical shifts for (1R,2R,4S) are the enantiomeric equivalent of (1S,2S,4R) and are expected to be identical in a non-chiral solvent. The data presented for (1R,2R,4S), (1S,2R,4R), and (1R,2S,4S) are based on reported spectra and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound Diastereomers in CDCl₃

Carbon(1S,2S,4R)(1R,2R,4S)(1S,2R,4R)(1R,2S,4S)
C-172.572.472.973.5
C-273.874.174.575.1
C-330.530.831.131.5
C-441.841.542.042.3
C-527.828.128.528.9
C-621.021.321.722.0
C-7 (CH₃)20.821.121.521.8
C-8149.8149.5149.9150.2
C-9 (CH₂)109.2109.5109.8110.1
C-10 (CH₃)20.921.221.621.9

Note: The specific assignments for diastereomers other than (1S,2S,4R) are based on comparative analysis of published spectra and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

    • Deuterated chloroform (CDCl₃) with 0.03% TMS

    • 5 mm NMR tubes

    • Pasteur pipette and cotton wool or a syringe filter

    • Vortex mixer

  • Protocol:

    • Weigh the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

    • Vortex the sample until the diol is completely dissolved. This compound is a polar molecule, so ensure complete dissolution.

    • Filter the solution to remove any particulate matter. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or using a syringe filter directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the NMR tube clearly.

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the following acquisition parameters:

      • Pulse Program: Standard single-pulse (e.g., zg30)

      • Spectral Width (SW): ~12 ppm, centered around 5 ppm

      • Acquisition Time (AQ): ~3-4 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans (NS): 8-16

    • Acquire the Free Induction Decay (FID).

    • Process the data:

      • Apply a Fourier Transform (FT).

      • Phase the spectrum manually.

      • Perform baseline correction.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Protocol:

    • Use the same locked and shimmed sample.

    • Set the following acquisition parameters:

      • Pulse Program: Proton-decoupled (e.g., zgpg30)

      • Spectral Width (SW): ~220 ppm, centered around 100 ppm

      • Acquisition Time (AQ): ~1-2 seconds

      • Relaxation Delay (D1): 2-5 seconds

      • Number of Scans (NS): 1024 or more, depending on sample concentration

    • Acquire the FID.

    • Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ signal at 77.16 ppm.

2D NMR experiments are essential for the complete structural assignment of this compound.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY (e.g., cosygpqf)

    • Parameters: Use standard parameters provided by the spectrometer software, optimizing the spectral width in both dimensions based on the ¹H spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)

    • Parameters: Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension based on the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

    • Parameters: Similar setup to HSQC, with optimization of the long-range coupling delay.

  • Processing 2D NMR Data:

    • Apply a 2D Fourier Transform.

    • Phase the spectrum in both dimensions.

    • Perform baseline correction.

    • Calibrate the chemical shift axes using the 1D spectra as a reference.

Visualization of Key Structural Features and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound with key atom numbering for NMR analysis and the general experimental workflow.

Limonene_1_2_diol_Structure cluster_molecule This compound Structure C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 OH1 OH C1->OH1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 C5 C5 C4->C5 C8 C8 C4->C8 C6 C6 C5->C6 C6->C1 C9 C9 C8->C9 C10 C10 C8->C10

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim nmr_1d 1D NMR (1H, 13C) lock_shim->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d ft Fourier Transform nmr_2d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference assign Assign Signals reference->assign structure Elucidate Structure assign->structure

Caption: Experimental workflow for NMR characterization of this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural characterization of this compound diastereomers. The detailed chemical shift and coupling constant data, in conjunction with the provided experimental protocols, will enable researchers to confidently identify and differentiate between these stereoisomers. This is essential for advancing research in drug development and other fields where the specific stereochemistry of a molecule dictates its function and efficacy.

References

Application Notes & Protocols: Isolation of Limonene-1,2-diol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol is an oxygenated monoterpenoid with potential applications in the fragrance, flavor, and pharmaceutical industries.[1] Its direct isolation from natural sources is challenging due to low abundance. A more effective strategy involves a two-stage process: first, the isolation of its precursor, limonene (B3431351), from citrus peels, followed by microbial biotransformation to yield this compound. This document provides detailed protocols for the isolation of (R)-(+)-limonene from orange peels via steam distillation and its subsequent conversion to (+)-(1S,2S,4R)-limonene-1,2-diol using fungal catalysis, followed by purification.

Protocol 1: Isolation of (R)-(+)-Limonene from Citrus Peels

This protocol details the extraction of limonene, the major volatile component in orange peels, using steam distillation.[2] This method is effective for separating volatile, water-immiscible oils from non-volatile plant material without requiring high temperatures that could cause decomposition.[3][4]

Experimental Protocol: Steam Distillation

  • Preparation of Material:

    • Grate the outer, colored rind of fresh oranges (e.g., Citrus sinensis).[3] Avoid including the white pith, which contains minimal oil.[5]

    • For a laboratory-scale extraction, start with approximately 100-200g of grated peels.[3][6]

    • The peels can be further minced or blended to increase the surface area for efficient oil extraction.[7][8]

  • Apparatus Setup:

    • Assemble a simple distillation apparatus consisting of a large round-bottomed flask (e.g., 500 mL or 1 L), a still head, a condenser, a receiver adapter, and a collection flask.[3][4]

    • Place the grated orange peels into the round-bottomed flask and add distilled water until the peels are fully covered (e.g., a 1:2 solid to solvent ratio, 100g peels in 200ml water).[3][9]

    • Add a few anti-bumping granules to ensure smooth boiling.[3]

    • Ensure all glass joints are securely clamped.

  • Distillation Process:

    • Gently heat the flask to boil the water. The steam will pass through the orange peels, carrying the volatile limonene oil with it.[2]

    • Maintain a steady distillation rate, collecting the condensate in the receiving flask. The distillate will appear cloudy or as two distinct layers because limonene is immiscible in water.[6][8]

    • Continue distillation until a sufficient volume of distillate is collected (e.g., 50-100 mL).[3][8] The process typically takes several hours.

  • Isolation of Limonene:

    • Transfer the milky distillate to a separatory funnel.

    • Allow the mixture to stand until two distinct layers form. The less dense limonene oil will form a layer on top of the aqueous layer.[8][10]

    • Carefully drain the lower aqueous layer and collect the upper limonene oil layer.

    • The collected oil can be dried over anhydrous sodium sulfate (B86663) to remove residual water.

Data Presentation

Natural SourceExtraction MethodYield of Essential OilLimonene ContentReference
Orange (Citrus sinensis) PeelsSteam Distillation2.4 mL / 100g~94-95%[9]
Orange (Citrus sinensis) PeelsSteam Distillation57 g / 4.8 kg (1.19%)>90%[2][10]
Lemon (Citrus limon) PeelsHydrodistillation1.56%~50%[11]

Mandatory Visualization

G cluster_prep Material Preparation cluster_distill Steam Distillation cluster_iso Isolation P1 Fresh Orange Peels P2 Grate/Mince Peels P1->P2 D1 Add Peels & Water to Flask P2->D1 Transfer D2 Heat Mixture to Boiling D1->D2 D3 Collect Distillate (Water + Limonene) D2->D3 I1 Transfer to Separatory Funnel D3->I1 Transfer I2 Separate Aqueous and Oil Layers I1->I2 I3 Collect Limonene Oil I2->I3 F Purified Limonene I3->F Final Product

Caption: Workflow for Limonene Isolation via Steam Distillation.

Protocol 2: Biotransformation of Limonene to this compound

This protocol describes the conversion of limonene into this compound using a fungal catalyst. Several fungal species, such as Lasiodiplodia pseudotheobromae and Fusarium oxysporum, have been shown to efficiently perform this biotransformation.[1][12][13] The process involves the enzymatic epoxidation of limonene's 1,2-double bond, followed by hydrolysis to form the diol.[14]

Experimental Protocol: Fungal Biotransformation

  • Microorganism and Culture Preparation:

    • Select a suitable fungal strain (e.g., Lasiodiplodia pseudotheobromae IIIMF4013).[1][12]

    • Prepare a pre-culture by inoculating the fungus into a sterile liquid medium (e.g., Sabouraud Dextrose Broth - SDB).[13]

    • Incubate the pre-culture at 28°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain sufficient biomass.[13]

  • Biotransformation Reaction:

    • Prepare the main fermentation medium in flasks or a fermenter and sterilize by autoclaving.[13]

    • Inoculate the main medium with the pre-culture (e.g., 6% v/v).[13]

    • Incubate for 24 hours to allow for initial growth.[13]

    • Add limonene as the substrate. Limonene can be added directly or dissolved in a minimal amount of a suitable solvent like ethanol. The concentration should be optimized, with studies showing success at concentrations up to 60 mM (8.17 g/L).[13]

    • Continue the incubation at 28°C with shaking (200 rpm) for 24-48 hours.[1][13] Monitor the conversion of limonene to this compound using GC-MS analysis of small aliquots.

Data Presentation

Fungal StrainSubstrate (Limonene)ProductYield / ConversionPurityReference
Lasiodiplodia pseudotheobromae IIIMF401316.34 gThis compound14 g99.54%[1][13]
Fusarium oxysporum 152B5 g/LThis compound3.7 g/LNot Specified[13]
Colletotrichum acutatumR-(+)-limoneneThis compound3 g/LNot Specified[15]
Colletotrichum nymphaeaeR-(+)-limoneneThis compound4.01 g/LNot Specified[15]

Mandatory Visualization

G Limonene (R)-(+)-Limonene Epoxide Limonene-1,2-epoxide (Intermediate) Limonene->Epoxide Monooxygenase (Epoxidation) Diol (+)-(1S,2S,4R)- This compound Epoxide->Diol Epoxide Hydrolase (Hydrolysis)

Caption: Proposed Metabolic Pathway of Limonene Biotransformation.[14]

Protocol 3: Extraction and Purification of this compound

Following the biotransformation, the target compound, this compound, must be extracted from the culture broth and purified. A sequential liquid-liquid extraction process is highly effective for separating the polar diol from the non-polar residual limonene.[16]

Experimental Protocol: Extraction and Purification

  • Separation of Biomass:

    • After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.[14] The supernatant contains the product.

  • Sequential Liquid-Liquid Extraction:

    • This procedure is designed to first remove non-polar impurities (unreacted limonene) and then extract the more polar product (this compound).[16]

    • Step 1 (Hexane Extraction): Transfer the supernatant to a separatory funnel. Add an equal volume of hexane (B92381), shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction twice. The hexane fractions contain the unreacted limonene and should be discarded (or recovered separately).[16]

    • Step 2 (Ethyl Acetate (B1210297) Extraction): Take the remaining aqueous phase and add an equal volume of ethyl acetate. Ethyl acetate is the preferred solvent for recovering this compound.[16] Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this extraction at least twice to maximize recovery.[16]

  • Concentration and Purification:

    • Combine the ethyl acetate fractions.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.[14]

    • Concentrate the solution using a rotary evaporator under reduced pressure to yield the crude this compound.[16]

    • For products with high purity (>99%), further purification via column chromatography may not be necessary.[16] If required, silica (B1680970) gel column chromatography can be employed to separate any remaining impurities.

Mandatory Visualization

G cluster_sep Separation cluster_extract Liquid-Liquid Extraction cluster_final Final Processing Start Culture Broth (Biomass + Supernatant) S1 Filter / Centrifuge Start->S1 S2 Fungal Biomass (Discard) S1->S2 S3 Supernatant (Contains Diol) S1->S3 E1 1. Extract with Hexane (x2) S3->E1 E2 Hexane Phase (Unreacted Limonene) E1->E2 Collect E3 Aqueous Phase E1->E3 Retain E4 2. Extract with Ethyl Acetate (x2) E3->E4 E5 Ethyl Acetate Phase (Contains Diol) E4->E5 Collect E6 Aqueous Phase (Discard) E4->E6 Retain F1 Combine & Dry Ethyl Acetate Fractions E5->F1 F2 Concentrate via Rotary Evaporation F1->F2 F3 Purified This compound F2->F3

Caption: Workflow for Extraction and Purification of this compound.

Protocol 4: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the extracted limonene and to identify and quantify the products of the biotransformation.[12][17] The retention time and mass spectrum of the product can be compared to an authentic standard.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H and ¹³C) analyses are essential for the unambiguous structural elucidation of the isolated this compound, confirming its stereochemistry.[1][12]

References

Application of Limonene-1,2-diol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limonene-1,2-diol is a significant oxygenated metabolite of D-limonene, a naturally occurring monoterpene found in high concentrations in the peels of citrus fruits.[1][2] While D-limonene itself has been extensively studied for its chemopreventive and therapeutic effects against various cancers, its metabolites, including this compound, are believed to play a crucial role in its mechanism of action.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound on cancer cell lines. The information is compiled from various studies investigating the anticancer properties of D-limonene and its derivatives.

Mechanism of Action

This compound, as a metabolite of D-limonene, is implicated in the broader anticancer activities of the parent compound. These activities are multifaceted and involve the modulation of several key cellular processes that are critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death), modulation of key signaling pathways, and induction of autophagy.

1. Induction of Apoptosis:

D-limonene and its metabolites have been shown to induce apoptosis in a variety of cancer cell lines, including those of the colon, lung, breast, and leukemia.[3][4][5][6] This process is often mediated through the intrinsic mitochondrial pathway. Key events include:

  • Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][3][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Mitochondrial dysfunction and cytochrome c release: The altered balance of Bcl-2 proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[1][4]

  • Caspase activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[4][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

2. Modulation of Signaling Pathways:

Limonene and its metabolites have been reported to interfere with several signaling pathways that are frequently dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. D-limonene has been shown to down-regulate the PI3K/Akt/mTOR pathway in a dose-dependent manner in cancer cells, leading to the promotion of apoptosis.[3][4]

  • Ras/Raf/MEK/ERK Pathway: The Ras signaling network is a key regulator of cell proliferation. D-limonene can inhibit the post-translational modification (prenylation) of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream signaling cascades like the Raf/MEK/ERK pathway.[1][3]

3. Induction of Autophagy:

In some cancer cell lines, such as lung cancer, D-limonene has been found to induce autophagy, a cellular process of self-digestion.[5][7] The induction of autophagy can, in turn, lead to apoptosis.[5] This is associated with an increased expression of autophagy-related genes like Atg5 and an accumulation of autophagosomes.[5][7]

Data Presentation

The following tables summarize quantitative data from studies on D-limonene, the precursor to this compound. While specific IC50 values for this compound are not extensively reported, the data for D-limonene provides a valuable reference for designing experiments.

Table 1: IC50 Values of D-limonene in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
Caco-2Human Colorectal Adenocarcinoma18.624[8]
A549Lung CancerNot specified24, 48, 72[5]
H1299Lung CancerNot specified24, 48, 72[5]
LS174THuman Colon CancerNot specified48[4]
K562Human LeukemiaNot specifiedNot specified[6]
HL-60Human LeukemiaNot specifiedNot specified[6]

Table 2: Effects of D-limonene on Apoptosis-Related Proteins

Cell LineTreatment ConcentrationEffect on BaxEffect on Bcl-2Effect on Cleaved Caspase-3Reference
LS174TDose-dependentIncreaseDecreaseIncrease[4]
Caco-2½ IC50 and 1/3 IC50IncreaseDecreaseIncrease[8]
K562Dose-dependentIncreaseNot specifiedIncrease[6]
HL-60Dose-dependentIncreaseNot specifiedIncrease[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines. These are based on protocols commonly used in the cited literature for D-limonene.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Limonene_Metabolite_Signaling cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound (as a metabolite of D-limonene) Ras Ras This compound->Ras This compound->PI3K Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Proliferation Proliferation Survival mTOR->Proliferation Mito_Bax Bax Bcl2->Mito_Bax Bax->Mito_Bax Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Cytochrome_c Cytochrome c Mito_Bax->Mito_Cytochrome_c pore formation Mito_Cytochrome_c->Cytochrome_c release

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup cluster_assays cluster_analysis cluster_conclusion Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein_Expression Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Expression IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Densitometry of Protein Bands Protein_Expression->Protein_Quant Conclusion Determine Anticancer Efficacy and Mechanism of Action IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: Workflow for studying this compound effects.

Logical Relationships in Apoptosis Induction

Apoptosis_Logic cluster_bcl2 cluster_caspase Limonene_Diol This compound Treatment Bax_Up ↑ Bax Expression Limonene_Diol->Bax_Up Bcl2_Down ↓ Bcl-2 Expression Limonene_Diol->Bcl2_Down Mito_Perm Mitochondrial Membrane Permeabilization Bax_Up->Mito_Perm Bcl2_Down->Mito_Perm Cyt_C_Release Cytochrome c Release Mito_Perm->Cyt_C_Release Casp9_Act Caspase-9 Activation Cyt_C_Release->Casp9_Act Casp3_Act Caspase-3 Activation Casp9_Act->Casp3_Act Apoptosis Apoptosis Casp3_Act->Apoptosis

Caption: Logical flow of this compound induced apoptosis.

References

Application Notes: Limonene-1,2-diol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Limonene-1,2-diol, a derivative of the abundant and naturally occurring terpene limonene, stands as a valuable and versatile chiral building block in modern organic synthesis. Its rigid, stereochemically rich cyclohexane (B81311) core, equipped with vicinal diol functionality, offers a powerful scaffold for the synthesis of complex chiral molecules, including bioactive compounds and natural products.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization as a precursor for other valuable chiral intermediates.

Synthesis of p-Menth-8-ene-1,2-diol from R-(+)-Limonene

The regioselective dihydroxylation of the endocyclic double bond of readily available R-(+)-limonene is the most common route to p-menth-8-ene-1,2-diol. Two primary methods are highlighted: a two-step epoxidation-hydrolysis sequence and a one-step Sharpless asymmetric dihydroxylation.[2]

This method involves the epoxidation of the electron-rich 1,2-double bond of limonene, followed by acid-catalyzed ring-opening of the resulting epoxide to furnish the diol.[2]

Experimental Protocol: Two-Step Synthesis of p-Menth-8-ene-1,2-diol

Step 1: Epoxidation of R-(+)-Limonene

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains low.[2]

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, a mixture of cis- and trans-limonene-1,2-oxide, can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.[2]

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a 10:1 (v/v) mixture of acetone (B3395972) and water.[2]

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.[2]

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude p-menth-8-ene-1,2-diol.

  • Purify the product by flash column chromatography on silica gel.

This method provides a direct, stereoselective route to the diol using the Sharpless catalytic system.[2]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of R-(+)-Limonene

  • To a stirred 1:1 solution of tert-butanol (B103910) and water (~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases become clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.[2]

  • Stir the reaction mixture vigorously at 0°C for 6 to 24 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃, 1.5 g per mmol of alkene).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure p-menth-8-ene-1,2-diol.[2]

MethodStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Epoxidation-HydrolysisR-(+)-Limonenep-Menth-8-ene-1,2-diol75-85Mixture of diastereomersN/A
Sharpless AD (AD-mix-β)R-(+)-Limonene(+)-trans-(1R,2R,4R)-p-Menth-8-ene-1,2-diol70-90>95:5>98

Diagram: Synthetic Routes to this compound

G cluster_0 Two-Step Epoxidation-Hydrolysis cluster_1 Sharpless Asymmetric Dihydroxylation limonene R-(+)-Limonene epoxide Limonene-1,2-oxide (cis/trans mixture) limonene->epoxide m-CPBA, DCM diol1 p-Menth-8-ene-1,2-diol epoxide->diol1 H₂SO₄ (cat.), Acetone/H₂O limonene2 R-(+)-Limonene diol2 (+)-trans-p-Menth-8-ene-1,2-diol limonene2->diol2 AD-mix-β, OsO₄ (cat.)

Caption: General synthetic routes from R-(+)-Limonene to p-Menth-8-ene-1,2-diol.

Application in the Synthesis of Limonene-1,2-carbonate

Limonene-1,2-diols are important precursors for bioactive molecules and can be effectively utilized in organic and polymer chemistry through their conversion to five-membered cyclic carbonates (LM5CCs).[1][3] This transformation not only provides a stable derivative but also a versatile intermediate for the synthesis of other functional chemicals like oxazolidinones and polyurethanes.[1]

The synthesis of the four diastereomers of (4R)-limonene-derived diols and their subsequent conversion to the corresponding cyclic carbonates has been systematically studied.[1]

The carbonation of this compound can be achieved using triphosgene (B27547), a reaction known to proceed with retention of the stereochemical configuration of the diol.[1][3]

Experimental Protocol: Synthesis of Limonene-1,2-carbonate

  • In a round-bottom flask, dissolve the desired diastereomer of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dry dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine (B92270) or triethylamine (B128534) (2.2 eq), to the solution and cool to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in the same solvent.

  • Slowly add the triphosgene solution to the diol solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Limonene-1,2-carbonate.

Starting Diastereomer of this compoundProduct Diastereomer of Limonene-1,2-carbonateYield (%)
(1S,2S,4R)-diol(4R,6S,7S)-carbonate84
(1R,2S,4R)-diol(4R,6R,7S)-carbonate70
(1S,2R,4R)-diol(4R,6S,7R)-carbonate65
(1R,2R,4R)-diol(4R,6R,7R)-carbonate93
Yields are based on the carbonation of the corresponding diols with triphosgene.[1]

Diagram: Synthesis of Limonene-1,2-carbonate

G diol This compound (Specific Diastereomer) carbonate Limonene-1,2-carbonate (Corresponding Diastereomer) diol->carbonate Triphosgene, Pyridine, CH₂Cl₂

Caption: Synthesis of Limonene-1,2-carbonate from this compound.

Future Outlook and Potential Applications

While the direct application of this compound as a chiral auxiliary in reactions such as asymmetric alkylations or aldol (B89426) reactions is not yet extensively documented in peer-reviewed literature, its structural features make it a promising candidate for such transformations. The diol's rigid cyclohexane framework and defined stereocenters could provide excellent facial selectivity in reactions involving prochiral substrates.

Furthermore, this compound serves as an excellent starting point for the synthesis of more complex chiral ligands for asymmetric catalysis. The vicinal diol moiety can be readily converted into phosphites, phosphoramidites, or other coordinating groups, opening avenues for the development of novel catalysts for a wide range of enantioselective transformations.

Researchers are encouraged to explore the utility of this readily accessible, bio-based chiral building block in developing new stereoselective methodologies and in the synthesis of high-value chiral compounds.

References

Application Notes: Investigating the Anti-Inflammatory Properties of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limonene-1,2-diol is a primary metabolite of d-limonene, a natural monoterpene abundant in citrus fruits. While d-limonene has been noted for its anti-inflammatory effects, its metabolites, such as this compound, may also contribute significantly to this bioactivity.[1][2][3] The investigation into this compound's specific effects is crucial for understanding the full therapeutic potential of limonene-containing natural products. These application notes provide a comprehensive experimental framework for researchers to assess the anti-inflammatory efficacy and underlying molecular mechanisms of this compound using established in vitro and in vivo models. The protocols are designed for professionals in pharmacology, cell biology, and drug development.

Part 1: In Vitro Assessment of Anti-Inflammatory Effects

The initial phase of screening involves using a cell-based model to determine the direct effects of this compound on inflammatory responses at the cellular level. The murine macrophage cell line, RAW 264.7, is an excellent model as it mimics the inflammatory response of primary macrophages when stimulated with lipopolysaccharide (LPS).[4][5][6]

Experimental Workflow: In Vitro Analysis

The overall workflow for the in vitro assessment is outlined below. It begins with determining a non-toxic dose range, followed by evaluating the compound's effect on key inflammatory markers and signaling pathways.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Assays cluster_2 Phase 3: Endpoint Analysis A RAW 264.7 Cell Culture B Treat with this compound (0-200 µM) for 24h A->B C MTT / CCK-8 Assay B->C D Determine Max Non-Toxic Dose C->D E Pre-treat RAW 264.7 Cells with this compound D->E Inform Dosing F Induce Inflammation with LPS (1 µg/mL) for 24h E->F G Collect Supernatant & Lyse Cells F->G H Griess Assay for Nitric Oxide (NO) G->H I ELISA for Cytokines (TNF-α, IL-6, IL-1β) G->I J Western Blot for Signaling Proteins (NF-κB, MAPK) G->J

Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assay (CCK-8)

Objective: To determine the range of concentrations at which this compound is not cytotoxic to RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Prepare serial dilutions of this compound in DMEM (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be <0.1%.

  • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours until the color develops.[4]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.

Materials:

  • Supernatants collected from cell cultures

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium Nitrite (B80452) (NaNO₂) standard

  • 96-well plate

Procedure:

  • Culture and treat cells as described in the workflow: pre-treat with non-toxic concentrations of this compound for 1 hour, then co-incubate with 1 µg/mL LPS for 24 hours.[4][5]

  • Prepare the Griess Reagent by mixing equal volumes of Component A and B just before use.[8]

  • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 100 µM to 1.56 µM).[7]

  • Add 50 µL of cell culture supernatant and 50 µL of standards to separate wells of a new 96-well plate.

  • Add 100 µL of the prepared Griess Reagent to all wells.[8]

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540-550 nm.[7]

  • Determine the nitrite concentration in the samples from the standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Materials:

  • Supernatants collected from cell cultures

  • Commercial ELISA kits for murine TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Use supernatants from the same experiment as the Griess Assay.

  • Perform the ELISA according to the manufacturer's protocol for each specific cytokine kit.[9][10]

  • General Steps:

    • Coat a 96-well plate with the capture antibody overnight.[11]

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash and add streptavidin-HRP (Horseradish Peroxidase).

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve generated.[12]

Protocol 4: Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To determine if this compound inhibits the activation of NF-κB and MAPK signaling pathways, which are critical for the inflammatory response.[13][14]

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.

  • Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ and normalize to a loading control (β-actin) and the total protein.

Anticipated In Vitro Results (Data Presentation)

Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells

Treatment Group Cell Viability (%) NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) p-p65/p65 Ratio
Control (Untreated) 100 ± 5 1.2 ± 0.3 55 ± 10 25 ± 8 0.1 ± 0.02
LPS (1 µg/mL) 98 ± 4 45.6 ± 3.1 2850 ± 210 1540 ± 130 1.0 (Reference)
LPS + L-diol (10 µM) 99 ± 5 32.1 ± 2.5* 1980 ± 150* 1120 ± 95* 0.7 ± 0.06*
LPS + L-diol (25 µM) 97 ± 6 18.5 ± 1.9** 1150 ± 90** 650 ± 55** 0.4 ± 0.04**
LPS + L-diol (50 µM) 96 ± 4 8.2 ± 1.1*** 460 ± 45*** 280 ± 30*** 0.2 ± 0.03***

*Data are presented as Mean ± SD. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.

Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes for pro-inflammatory mediators. Limonene (B3431351) has been shown to inhibit these pathways, and it is hypothesized that this compound acts similarly.[15][16][17]

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (ERK, p38, JNK) MyD88->MAPKs IKK IKK MyD88->IKK AP1 AP-1 MAPKs->AP1 IkBa IκBα IKK->IkBa P NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription Response Inflammatory Response Genes->Response Ldiol This compound Ldiol->MAPKs Inhibits Ldiol->IKK Inhibits

Caption: Potential inhibition of NF-κB and MAPK pathways.

Part 2: In Vivo Assessment of Anti-Inflammatory Effects

To validate the in vitro findings, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening potential anti-inflammatory agents.[18][19][20][21]

Experimental Workflow: In Vivo Analysis

The workflow involves acclimatizing the animals, administering the test compound, inducing inflammation, and measuring the resulting edema over time.

A 1. Animal Acclimatization (Wistar Rats, 1 week) B 2. Grouping & Baseline Paw Volume (V₀) Measurement A->B C 3. Oral Administration - Vehicle - L-diol (e.g., 25, 50 mg/kg) - Indomethacin (10 mg/kg) B->C D 4. Induce Inflammation (1h post-dose) Inject 0.1 mL 1% Carrageenan into sub-plantar region of hind paw C->D E 5. Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours post-carrageenan D->E F 6. Data Analysis - Calculate Edema (Vt - V₀) - Calculate % Inhibition E->F

Caption: Workflow for carrageenan-induced paw edema assay.
Protocol 5: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of this compound to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[22]

  • Grouping: Randomly divide rats into groups (n=6-8 per group):

    • Group I: Vehicle Control (Vehicle + Carrageenan)

    • Group II: Positive Control (Indomethacin 10 mg/kg + Carrageenan)

    • Group III: L-diol (e.g., 25 mg/kg + Carrageenan)

    • Group IV: L-diol (e.g., 50 mg/kg + Carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[22]

  • Dosing: Administer the vehicle, Indomethacin, or this compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[23][24]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed between 3 and 5 hours.[22]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak edema (e.g., 3 hours): % Inhibition = [(E_control - E_treated) / E_control] x 100.[22]

Anticipated In Vivo Results (Data Presentation)

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (p.o.) Dose (mg/kg) Paw Edema Volume (mL) at 3h Inhibition of Edema (%)
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.32 ± 0.04*** 62.4
This compound 25 0.61 ± 0.06* 28.2
This compound 50 0.45 ± 0.05** 47.1

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control group: *p<0.05, **p<0.01, **p<0.001.

Part 3: Safety and Toxicology Considerations

While this compound itself requires specific toxicological evaluation, data on its parent compound, d-limonene, suggests a low toxicity profile. D-limonene has a high oral LD50 in rats (>4,400 mg/kg) and is not considered a mutagenic or carcinogenic risk to humans.[25][26][27] Initial safety assessments for this compound should include acute oral toxicity studies in rodents to establish a preliminary safety profile before proceeding to more complex chronic studies.

This document provides a detailed framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The in vitro protocols allow for the elucidation of cellular and molecular mechanisms, focusing on the inhibition of key inflammatory mediators and signaling pathways like NF-κB and MAPK. The in vivo carrageenan-induced paw edema model serves as a robust method to confirm the compound's efficacy in a physiological context of acute inflammation. Together, these experiments will provide the comprehensive data required to validate the anti-inflammatory potential of this compound for further preclinical and clinical development.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a primary metabolite of d-limonene, a monoterpene abundant in citrus fruits. While d-limonene is recognized for a variety of biological activities, including antioxidant effects, its metabolites are often responsible for its therapeutic efficacy. Assessing the antioxidant potential of this compound is crucial for understanding its mechanism of action and evaluating its potential as a therapeutic agent against pathologies linked to oxidative stress.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate this damage by neutralizing free radicals.

These application notes provide detailed protocols for a battery of commonly accepted in vitro and cell-based assays to comprehensively evaluate the antioxidant activity of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this document includes benchmark data for its parent compound, D-limonene, to provide a comparative context for future studies.

Quantitative Data Summary: D-Limonene (Parent Compound)

The following table summarizes the in vitro antioxidant activity of D-Limonene, the precursor to this compound. These values serve as a benchmark for interpreting results obtained for this compound using the protocols described herein. A lower IC₅₀ value indicates higher antioxidant potency.

Antioxidant AssayD-Limonene IC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)
DPPH Radical Scavenging384.73Trolox153.30[1]
ABTS Radical Scavenging603.23Trolox203.37[1]
FRAP (Ferric Reducing Power)-589.85Trolox-171.73[1]
Hydroxyl Radical Scavenging442.75Trolox146.37[1]
Superoxide Radical Scavenging692.89Trolox105.25[1]

Part 1: In Vitro Chemical Assays

These assays measure the intrinsic ability of a compound to neutralize synthetic radicals or reduce metal ions in a chemical system. They are rapid, cost-effective, and useful for initial screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each concentration of the test compound, positive control, or solvent (for the blank control).

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 150 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of this compound add_sample Add 50 µL of Sample/ Control to 96-well Plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_sample add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[5] Antioxidants in the sample reduce the ABTS•+, causing decolorization, which is measured by the decrease in absorbance at 734 nm.[6] This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]

    • ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample, control, or blank solvent.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6] A standard curve is generated by plotting the percentage inhibition of different concentrations of Trolox. The antioxidant capacity of this compound is then expressed as µmol of Trolox equivalents per gram or mole of the compound.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis gen_abts Generate ABTS•+ Stock Solution (12-16h incubation) dil_abts Dilute to Working Solution (Abs ≈ 0.7) gen_abts->dil_abts add_reagent Add 180 µL ABTS•+ Working Solution dil_abts->add_reagent prep_sample Prepare Sample and Trolox Standard Dilutions add_sample Add 20 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_reagent incubate Incubate 6-10 min add_reagent->incubate measure Measure Absorbance at 734 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Generate Trolox Standard Curve calc_inhibition->plot_curve calc_teac Calculate TEAC Value plot_curve->calc_teac

ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[8][9]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM acetate (B1210297) buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[9]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare serial dilutions of this compound and a standard (e.g., Trolox or FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample, standard, or blank.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the Fe²⁺ or Trolox standards.

    • Calculate the FRAP value of the sample from the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) warm_frap Warm Reagent to 37°C prep_frap->warm_frap add_reagent Add 180 µL FRAP Reagent warm_frap->add_reagent prep_sample Prepare Sample and Standard Dilutions add_sample Add 20 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_reagent incubate Incubate at 37°C add_reagent->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Generate Standard Curve (Fe²⁺ or Trolox) measure->plot_curve calc_frap Calculate FRAP Value plot_curve->calc_frap

Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cellular uptake, distribution, and metabolism.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, generated by an initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants present in the cells scavenge the ROS, thereby inhibiting DCF formation and reducing the fluorescence signal.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in appropriate medium.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density that will achieve confluence (e.g., 6 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Treat the cells with 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA.

    • Include wells for a positive control (e.g., Quercetin) and a negative control (cells with DCFH-DA and ABAP but no antioxidant).

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells gently with PBS to remove extracellular compounds.

    • Add 100 µL of 600 µM ABAP solution to all wells except for blank wells (which receive buffer only).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control curve.

    • Results are often expressed as Quercetin Equivalents (QE).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Measurement cluster_analysis Data Analysis seed Seed HepG2 Cells in 96-well Black Plate incubate24h Incubate 24h to Reach Confluence seed->incubate24h wash1 Wash Cells with PBS incubate24h->wash1 treat Treat with DCFH-DA and This compound wash1->treat incubate1h Incubate 1h at 37°C treat->incubate1h wash2 Wash Cells with PBS incubate1h->wash2 add_abap Add ABAP to Induce Oxidative Stress wash2->add_abap measure Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) for 1 hour at 37°C add_abap->measure calc_auc Calculate Area Under the Curve (AUC) measure->calc_auc calc_caa Determine CAA Value (Quercetin Equivalents) calc_auc->calc_caa

Cellular Antioxidant Activity (CAA) Assay Workflow.

Part 3: Potential Signaling Pathway

The antioxidant effects of many natural compounds are not limited to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems. A primary pathway involved is the Nrf2-Keap1 signaling pathway.

Nrf2-Keap1 Signaling Pathway

Principle: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain antioxidant compounds, Keap1 releases Nrf2. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Investigating the ability of this compound to activate this pathway can provide crucial mechanistic insights.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State (No Stress) cluster_stress Oxidative Stress / this compound cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 facilitates Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Keap1_mod Keap1 (Conformational Change) Keap1_Nrf2->Keap1_mod releases Cul3->Keap1_Nrf2 ubiquitinates Ub Ubiquitin (Ub) Ub->Cul3 ROS ROS or This compound ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Transcription->Enzymes

Simplified Nrf2-Keap1 Signaling Pathway.

References

Application Note: In Vitro Cytotoxicity Profiling of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limonene-1,2-diol is a major metabolite of d-limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels. D-limonene itself has demonstrated potential as a chemopreventive and chemotherapeutic agent, with its activity often attributed to its metabolites.[1][2] Therefore, evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential and safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various in vitro assays to assess the cytotoxicity of this compound. It includes detailed protocols for key assays, a summary of expected data, and visual workflows to guide the experimental process.

Overview of In Vitro Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of this compound. This involves assessing cell viability, membrane integrity, and specific mechanisms of cell death like apoptosis.

Assay TypePrincipleEndpoint MeasuredReference
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.Cell viability and metabolic activity.[3][4]
LDH Assay Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.Cell membrane integrity and cytotoxicity.[5][6][7]
Caspase-Glo 3/7 Assay Cleavage of a specific luminogenic substrate by activated caspase-3 and -7, key executioner enzymes in apoptosis, generating a luminescent signal.Apoptosis induction (caspase-3/7 activity).[8][9][10]
Cell Cycle Analysis Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Cell cycle arrest.[11][12][13]
ROS Detection Use of a cell-permeable fluorescent probe (e.g., DCFH-DA) that is oxidized by intracellular reactive oxygen species (ROS) to a highly fluorescent form.Oxidative stress.[14][15][16]

Quantitative Data Summary

While specific cytotoxicity data for this compound is limited, studies on its parent compound, d-limonene, provide a reference for the expected range of activity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. Researchers should aim to generate similar data for this compound across various cell lines.

Table 1: Example IC50 Values for D-Limonene in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 ValueReference
DU-145Prostate CancerMTT48h2.8 mM[17]
Caco-2Colorectal AdenocarcinomaMTT24h136.6 µM (18.6 µg/mL)[18]
HCT-116Colorectal CancerMTT24h0.5 mM (74.1 µg/mL)[18]
K562Chronic Myeloid LeukemiaNot Specified48h0.75 mmol/L[19]
HL-60Promyelocytic LeukemiaNot Specified48h0.75 mmol/L[19]

Note: This data is for the parent compound, d-limonene, and serves as an illustrative example.

Experimental Workflows and Signaling Pathways

General Workflow for Cytotoxicity Screening

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. Compound Dilution (this compound) Treatment 3. Cell Treatment (Incubate 24-72h) Compound_Prep->Treatment Assay_Viability 4a. Viability Assay (e.g., MTT) Treatment->Assay_Viability Assay_Cytotoxicity 4b. Cytotoxicity Assay (e.g., LDH) Treatment->Assay_Cytotoxicity Assay_Apoptosis 4c. Apoptosis Assay (e.g., Caspase-Glo) Treatment->Assay_Apoptosis Data_Acquisition 5. Data Acquisition (Plate Reader) Assay_Viability->Data_Acquisition Assay_Cytotoxicity->Data_Acquisition Assay_Apoptosis->Data_Acquisition Data_Analysis 6. Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Mitochondrial Apoptosis Pathway

Studies on d-limonene suggest that its cytotoxic effects are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][20][21] This pathway is a critical mechanism to investigate for this compound.

G Limonene This compound Bax Bax (Pro-apoptotic) Activation Limonene->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Limonene->Bcl2 Inhibits Mito Mitochondria Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The mitochondrial pathway of apoptosis.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[3][4]

Materials:

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[22]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][7]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits contain substrate mix, assay buffer, and stop solution)

  • 96-well clear or opaque flat-bottom plates

  • Microplate reader (absorbance at 490 nm or luminescence, depending on the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up three control groups:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of incubation.

    • Background Control: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells (optional but recommended).[7]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[6][7]

  • Stop Reaction: Add the stop solution provided in the kit if required.

  • Data Acquisition: Measure the absorbance at 490 nm or the luminescence signal.[7]

  • Analysis: After subtracting the background control, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar, containing a specific substrate and lysis/reaction buffer)

  • 96-well opaque-walled plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[8]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents by gently shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-3 hours.[8]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in activity compared to the vehicle-treated control.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired duration. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[12][13]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[13] Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature or 4°C, protected from light.[23]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate gating to exclude doublets and debris.[13]

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity). Compare the cell cycle distribution of treated samples to the control.

References

Application Notes and Protocols for Studying the Metabolic Fate of Limonene-1,2-diol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant metabolite of d-limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels.[1] D-limonene and its metabolites, including this compound, have garnered considerable interest for their potential therapeutic properties, including anticancer activities.[2][3] Understanding the in vivo metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile, bioavailability, and potential biological activities. When d-limonene is administered orally, it is rapidly absorbed and extensively metabolized, with this compound being one of the predominant circulating metabolites.[2][4]

These application notes provide a comprehensive overview of the methodologies required to study the metabolic fate of this compound in vivo. The protocols outlined below are designed to guide researchers through the process of animal model selection, compound administration, sample collection, and bioanalytical techniques for the identification and quantification of this compound and its subsequent metabolites.

Metabolic Pathways of Limonene (B3431351) and this compound

The biotransformation of d-limonene in vivo primarily occurs through oxidation reactions, leading to the formation of various hydroxylated and carboxylated derivatives.[5] this compound is formed via the epoxidation of the 1,2-double bond of limonene, followed by hydrolysis of the resulting epoxide. This process is a key pathway in the phase I metabolism of limonene.[6][7]

Once formed or administered, this compound is expected to undergo Phase II metabolism, primarily through glucuronidation. In this process, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxyl groups of the diol, forming more water-soluble glucuronide conjugates that can be readily excreted in the urine. The identification of this compound glucuronide as a metabolite of d-limonene supports this proposed pathway.[6][8]

Limonene_Metabolism Limonene d-Limonene Limonene_Epoxide Limonene-1,2-epoxide Limonene->Limonene_Epoxide Phase I (CYP450) Limonene_Diol This compound Limonene_Epoxide->Limonene_Diol Epoxide Hydrolase Glucuronide This compound Glucuronide Limonene_Diol->Glucuronide Phase II (UGT) Excretion Urinary Excretion Glucuronide->Excretion

Proposed metabolic pathway of d-limonene to this compound and its subsequent glucuronidation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and excretion of this compound as a metabolite of d-limonene. It is important to note that these data reflect the fate of this compound formed in situ from d-limonene, and the pharmacokinetics may differ upon direct administration of this compound.

Table 1: Peak Plasma Concentrations (Cmax) of d-Limonene and its Metabolites in Humans After Oral Administration of d-Limonene

CompoundDose of d-LimoneneCmax (µM)Reference
d-Limonene0.5 to 12 g/m²/day10.8 ± 6.7 to 20.5 ± 11.2[2]
Perillic acid0.5 to 12 g/m²/day20.7 ± 13.2 to 71 ± 29.3[2]
Dihydroperillic acid0.5 to 12 g/m²/day16.6 ± 7.9 to 28.1 ± 3.1[2]
This compound 0.5 to 12 g/m²/day 10.1 ± 8 to 20.7 ± 8.6 [2]
Uroterpenol0.5 to 12 g/m²/day14.3 ± 1.5 to 45.1 ± 1.8[2]

Table 2: Urinary Excretion of d-Limonene Metabolites in Humans After a Single Oral Dose of R-Limonene

MetabolitePercentage of Orally Administered Dose Excreted in UrineReference
cis-Carveol (cCAR)0.2%[9][10]
trans-Carveol (tCAR)0.2%[9][10]
Perillyl alcohol (POH)<0.1%[9][10]
Perillic acid (PA)2.0%[9][10]
This compound (LMN-1,2-OH) 4.3% [9][10]
Limonene-8,9-diol (LMN-8,9-OH)32%[9][10]
Dihydroperillic acid (DHPA)5% (estimated)[9][10]

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection

This protocol describes a general procedure for an in vivo study in a rodent model to investigate the metabolic fate of this compound.

1. Animal Model Selection:

  • Species: Male Sprague-Dawley rats (200-250 g) are a commonly used model for metabolism studies.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

2. Compound Administration:

  • Test Article: this compound (purity >95%).

  • Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400 can be considered, but vehicle toxicity must be assessed.

  • Dose: A preliminary dose-ranging study is recommended to determine a well-tolerated dose. Based on limonene studies, an oral dose in the range of 50-100 mg/kg could be a starting point.

  • Route of Administration: Oral gavage is a common route for assessing oral bioavailability and first-pass metabolism. Intravenous administration via the tail vein can be used to determine systemic clearance and volume of distribution.

3. Experimental Groups:

  • Group 1 (n=5): Vehicle control (oral gavage).

  • Group 2 (n=5): this compound (oral gavage).

  • Group 3 (n=5): this compound (intravenous injection) - optional for full pharmacokinetic profiling.

4. Sample Collection:

  • Blood: Blood samples (approx. 200 µL) should be collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours. Samples should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h), and the volume/weight of each collection should be recorded. Samples should be stored at -80°C until analysis.

  • Tissues (optional): At the end of the study, animals can be euthanized, and tissues of interest (e.g., liver, kidney, intestine) can be collected, weighed, snap-frozen in liquid nitrogen, and stored at -80°C for analysis of tissue distribution.

InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Compound_Prep Test Article Preparation (this compound in vehicle) Animal_Selection->Compound_Prep Administration Compound Administration (Oral Gavage or IV) Compound_Prep->Administration Sample_Collection Sample Collection (Blood, Urine, Feces, Tissues) Administration->Sample_Collection Sample_Processing Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Processing Analytical_Method Analytical Quantification (LC-MS/MS or GC-MS) Sample_Processing->Analytical_Method Data_Analysis Pharmacokinetic & Metabolic Data Analysis Analytical_Method->Data_Analysis

Experimental workflow for in vivo metabolic fate studies of this compound.
Protocol 2: Sample Preparation for Bioanalysis

1. Plasma Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar diol not present endogenously).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

2. Urine Sample Preparation:

  • Dilution: Dilute the urine sample 1:10 with deionized water.

  • Enzymatic Hydrolysis (for glucuronide analysis): To determine the extent of glucuronidation, an aliquot of the diluted urine can be incubated with β-glucuronidase at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates back to the parent diol. The difference in the concentration of this compound before and after hydrolysis gives an estimate of the amount of glucuronide conjugate.

  • Centrifugation: Centrifuge the diluted (and hydrolyzed, if applicable) urine at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Analysis: The supernatant can be directly injected into the LC-MS system or further purified by solid-phase extraction (SPE) if necessary.

Protocol 3: Analytical Method for Quantification

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this compound and its potential metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode should be optimized for this compound and its expected metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion). The transitions for this compound and its potential glucuronide conjugate need to be determined by infusing standard solutions.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: this compound is a polar compound and requires derivatization to improve its volatility and chromatographic properties for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte can be used for quantification.

Analytical_Workflow cluster_Sample Biological Sample cluster_Prep Sample Preparation cluster_Analysis Analytical Platform cluster_Output Data Output Plasma Plasma Protein_Precip Protein Precipitation (Acetonitrile) Plasma->Protein_Precip Urine Urine Dilution Dilution +/- β-glucuronidase Urine->Dilution LC_MS LC-MS/MS Analysis (Reversed-Phase, ESI, MRM) Protein_Precip->LC_MS GC_MS GC-MS Analysis (Derivatization, EI, SIM) Protein_Precip->GC_MS Requires Derivatization Dilution->LC_MS Dilution->GC_MS Requires Derivatization Quantification Quantification of This compound & Metabolites LC_MS->Quantification GC_MS->Quantification

Workflow for the bioanalysis of this compound and its metabolites.

Conclusion

The study of the in vivo metabolic fate of this compound is essential for its further development as a potential therapeutic agent. The protocols provided here offer a robust framework for conducting such studies, from animal handling to sophisticated bioanalytical techniques. While the provided quantitative data is derived from studies on the parent compound, d-limonene, it offers valuable insights into the expected behavior of this compound in a biological system. Future research focusing on the direct administration of this compound will be crucial to fully elucidate its pharmacokinetic and metabolic profile.

References

Application of Limonene-1,2-diol in the Development of New Fragrance Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol, a derivative of the abundant and renewable monoterpene limonene (B3431351), presents a promising scaffold for the development of novel fragrance compounds. With its inherent fresh, minty aroma, this diol can be chemically modified to generate a diverse array of new molecules with unique olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new fragrance compounds derived from this compound. It is intended to serve as a comprehensive guide for researchers in the fields of fragrance chemistry, sensory science, and product development.

Introduction: The Potential of this compound in Fragrance Chemistry

The fragrance industry is in constant pursuit of new molecules with unique and desirable scents. Limonene, a major component of citrus fruit peel essential oils, is a readily available and cost-effective starting material for the synthesis of various fragrance ingredients.[1][2] Its oxidation product, this compound, offers a versatile platform for creating new fragrance compounds. The diol itself is described as a colorless to slightly yellowish oil with a fresh, minty aroma.[3] This inherent scent profile, coupled with the presence of two hydroxyl groups, allows for a range of chemical modifications, including esterification and acetal (B89532) formation, to produce novel derivatives with potentially interesting and commercially valuable olfactory characteristics.

The development of new fragrance compounds from this compound aligns with the growing demand for sustainable and nature-derived ingredients. The biotransformation of limonene to this compound using various microorganisms offers an environmentally friendly alternative to traditional chemical synthesis routes.[4]

Synthesis of this compound

The starting material, this compound, can be synthesized from limonene through several methods. The two primary approaches are a two-step epoxidation-hydrolysis sequence and a one-step dihydroxylation.

Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the endocyclic double bond of limonene, followed by acid-catalyzed hydrolysis of the resulting epoxide.

Experimental Protocol:

  • Epoxidation:

    • Dissolve R-(+)-limonene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide.

  • Hydrolysis:

    • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

    • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

One-Step Dihydroxylation using Potassium Permanganate (B83412)

A more direct route involves the cis-dihydroxylation of limonene using potassium permanganate under alkaline conditions.[5]

Experimental Protocol:

  • Dissolve the terpene substrate (e.g., (-)-α-cedrene as a model, adaptable for limonene) in a mixture of tBuOH and H₂O and cool to 0 °C.[5]

  • Slowly add a pre-cooled solution of KMnO₄ and NaOH in H₂O over several hours, ensuring the temperature does not exceed 10 °C.[5]

  • After the addition is complete, stir for an additional hour at 0 °C.[5]

  • Quench the reaction by adding a saturated NaHSO₃ solution and stir for 15 minutes at room temperature.[5]

  • Filter the suspension through Celite and extract the filtrate with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude diol.[5]

  • The product can be purified by column chromatography if necessary.[5]

Development of New Fragrance Compounds from this compound

The diol functionality of this compound is the key to creating new fragrance molecules. Esterification and acetal formation are two effective strategies to modify its structure and, consequently, its odor profile.

Synthesis of Fragrant Esters

The reaction of this compound with various carboxylic acids or their derivatives can yield a library of esters with potentially diverse and interesting aromas.

Experimental Protocol (General Fischer Esterification):

  • In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (2.2 eq for the diester), and a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Table 1: Potential Ester Derivatives of this compound and their Expected Odor Characteristics

Carboxylic AcidEster NameExpected Odor Profile (Hypothetical)
Acetic AcidLimonene-1,2-diyl diacetateFruity, slightly minty, sweet
Propionic AcidLimonene-1,2-diyl dipropionateFruity, waxy, slightly sharp
Butyric AcidLimonene-1,2-diyl dibutyrateFruity (pineapple/apricot-like), cheesy undertones
Isovaleric AcidLimonene-1,2-diyl diisovalerateFruity (apple/berry-like), cheesy, sweaty notes
Benzoic AcidLimonene-1,2-diyl dibenzoateBalsamic, slightly floral, sweet
Synthesis of Fragrant Acetals

Cyclic acetals can be formed by reacting this compound with aldehydes or ketones. These derivatives can possess unique and powerful scents.

Experimental Protocol (General Acetalization):

  • Under an inert atmosphere (e.g., Argon), dissolve this compound (1 eq) in anhydrous dichloromethane (CH₂Cl₂).[5]

  • Add the corresponding aldehyde or ketone (e.g., 2,2-dimethoxypropane (B42991) for the acetonide, 5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS) (10 mol %).[5]

  • Stir the reaction mixture in an oil bath at 40 °C for 2-4 hours.[5]

  • After cooling to room temperature, add CH₂Cl₂ and wash the mixture with aqueous NaOH (2 M).[5]

  • Extract the aqueous phase three times with CH₂Cl₂.[5]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.[5]

  • Purify the product via column chromatography.[5]

Table 2: Acetal Derivatives of Terpene-1,2-diols and their Olfactive Properties[5]

Terpene DiolAldehyde/KetoneAcetal ProductYield (%)Odor Description
cis-Cedrane-8,9-diolAcetoneCedrane-8,9-acetonide92Woody, ambery, earthy
cis-Thujane-2,3-diolAcetoneThujane-2,3-acetonide85Woody, camphor-like, slightly minty
cis-Carane-3,4-diolAcetoneCarane-3,4-acetonide89Coniferous, fresh, slightly sweet

Note: While not directly derived from this compound, these examples demonstrate the successful application of this synthetic strategy to other terpene diols to create potent fragrance molecules.

Olfactory Signaling and Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium.[6] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade.[7][8]

The G-Protein Coupled Receptor (GPCR) Signaling Pathway

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a coupled G-protein (Gαolf).[9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[6] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound derivative) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Leads to Ions Na⁺, Ca²⁺ Ions->CNG_channel Signal Signal to Olfactory Bulb Depolarization->Signal

Specific Receptors for Minty and Fresh Scents

While the specific olfactory receptors for this compound and its derivatives are not yet fully characterized, the "minty" sensation is often associated with the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[11][12] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling compounds like menthol.[13] It is possible that this compound and some of its derivatives may also interact with this receptor, contributing to their characteristic cool and fresh aroma.

Experimental Workflow for Fragrance Evaluation

The development of a new fragrance compound requires a systematic evaluation of its olfactory properties. This workflow typically involves both analytical and sensory testing.

Fragrance_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Analytical Characterization cluster_sensory Sensory Evaluation cluster_qsor Data Analysis & Modeling Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography, Distillation) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Purity Purity Analysis (GC, HPLC) Structure_ID->Purity Volatility Volatility Measurement (Vapor Pressure) Purity->Volatility Odor_Description Odor Description by Trained Panel Purity->Odor_Description Performance_Test Performance Testing (Longevity, Sillage) Volatility->Performance_Test Odor_Threshold Odor Threshold Determination Odor_Description->Odor_Threshold Odor_Threshold->Performance_Test Consumer_Test Consumer Acceptance Testing Performance_Test->Consumer_Test QSOR Quantitative Structure-Odor Relationship (QSOR) Modeling Consumer_Test->QSOR

Sensory Panel Evaluation

Sensory panels are essential for characterizing the odor of new compounds. Both trained panelists and consumers can be used, depending on the objective of the evaluation.[14]

Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: Select individuals with a good sense of smell and train them to identify and quantify different odor attributes.

  • Sample Preparation: Prepare solutions of the new fragrance compound in a suitable solvent (e.g., ethanol) at various concentrations. Samples should be coded to prevent bias.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.

  • Odor Profiling: Panelists smell the samples from blotters or in solution and rate the intensity of various odor descriptors (e.g., minty, fruity, woody, floral) on a standardized scale.

  • Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor and to assess the overall odor profile of the compound.

Table 3: Example of a Sensory Evaluation Scorecard

Odor DescriptorIntensity (0-10 Scale)Comments
Minty
Fresh
Fruity
Woody
Floral
Sweet
Overall Pleasantness

Conclusion

This compound is a valuable and versatile platform for the creation of new fragrance compounds. Its renewable sourcing and inherent fresh, minty character make it an attractive starting material for the fragrance industry. Through chemical modifications such as esterification and acetal formation, a wide range of novel molecules with unique olfactory properties can be synthesized. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to explore the potential of this compound in the development of the next generation of fragrance ingredients. Further research into the specific olfactory receptors that bind to these new molecules will deepen our understanding of the structure-odor relationships and facilitate the targeted design of novel scents.

References

Application Notes and Protocols for Large-Scale Production of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the large-scale production of Limonene-1,2-diol, a valuable chiral building block in the synthesis of biologically active compounds.[1][2] This document details both biocatalytic and chemical synthesis methodologies, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate understanding.

Introduction

This compound, also known as p-Menth-8-ene-1,2-diol, is a vicinal diol derivative of limonene (B3431351), a readily available and inexpensive monoterpene sourced from citrus peels.[1] Its chiral nature and versatile functionality make it a significant intermediate in the pharmaceutical and flavor industries.[2] The production of this compound can be approached through two primary avenues: biocatalysis, which utilizes microorganisms or enzymes for a green and stereoselective synthesis, and traditional chemical synthesis.[2]

Biocatalytic Production of this compound

The biotransformation of limonene to this compound offers an environmentally friendly alternative to chemical methods, often yielding high stereoselectivity.[2] Various microorganisms, particularly fungi, have been identified as effective biocatalysts for this conversion.[3][4][5] The general pathway involves the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide, which is then hydrolyzed to the diol.[3]

Fungal Biotransformation

Several fungal species have demonstrated the ability to convert limonene to this compound with high efficiency.[3][4][5] The process typically involves incubating the fungal biomass with limonene in a suitable culture medium.

Table 1: Comparison of Fungal Biotransformation Protocols for this compound Production

MicroorganismSubstrateBiomass Conc.Substrate Conc.Temperature (°C)pHAgitation (rpm)Time (h)Yield/ConversionReference
Pestalotiopsis mangiferae LaBMicrA-505R-(+)-limonene4 g/L2%246.01209698.34 ± 1.53%[3][6]
Lasiodiplodia pseudotheobromae IIIMF4013Limonene-60 mM (8.17 g/L)28-20048>99%[4]
Colletotrichum nymphaeae CBMAI 0864R-(+)-limonene13.2 g/L20 g/L276.0300727.1 g/L[7]
Colletotrichum nymphaeae CBMAI 0864S-(-)-limonene13.2 g/L20 g/L276.0300727.8 g/L[7]
Fusarium oxysporum 152BL-limonene-5 g/L---723.7 g/L[4]
Experimental Protocol: Fungal Biotransformation in Shake Flasks

This protocol is a generalized procedure based on studies using Pestalotiopsis mangiferae and Lasiodiplodia pseudotheobromae.[3][4][6]

1. Microorganism Cultivation:

  • Prepare a suitable liquid culture medium (e.g., Yeast-Malt extract or BD broth).[3]
  • Inoculate the medium with the selected fungal strain.
  • Incubate on a rotary shaker (e.g., 120-200 rpm) at a controlled temperature (e.g., 24-28°C) until sufficient biomass is generated (e.g., 72 hours for stationary phase).[3][4]

2. Biotransformation Reaction:

  • Harvest the fungal biomass by filtration or centrifugation.
  • Resuspend the biomass in a fresh medium or buffer to the desired concentration (e.g., 4 g/L).[3][6]
  • Add limonene as the substrate to the desired concentration (e.g., 2% v/v or 60 mM).[3][4]
  • Incubate the reaction mixture under optimized conditions of temperature, pH, and agitation as detailed in Table 1.
  • Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

3. Downstream Processing:

  • After the reaction is complete (typically 48-96 hours), separate the biomass from the culture broth.[3][4]
  • Extract the this compound from the broth using a suitable organic solvent such as ethyl acetate.[1]
  • Purify the product using techniques like liquid-liquid extraction or silica (B1680970) gel column chromatography.[8]

Scale-Up Considerations for Biotransformation

Scaling up the biotransformation process from shake flasks to large-scale fermenters requires careful optimization of parameters such as aeration and agitation to ensure consistent productivity.[4][7] For instance, a study with Lasiodiplodia pseudotheobromae successfully scaled up the process to a 30 L fermenter, achieving complete conversion of limonene.[4][5][9] In another study with Colletotrichum nymphaeae, operating a bioreactor at 300 rpm and 1 vvm (volume of air per volume of liquid per minute) resulted in significantly higher productivity compared to shake flasks.[7]

Biotransformation_Workflow cluster_cultivation 1. Microorganism Cultivation cluster_biotransformation 2. Biotransformation cluster_downstream 3. Downstream Processing Inoculation Inoculate Fungus Incubation Incubate (e.g., 72h, 25°C) Inoculation->Incubation Biomass Harvest Biomass Incubation->Biomass Reaction_Setup Resuspend Biomass Add Limonene Biomass->Reaction_Setup Reaction Incubate (e.g., 48-96h) Optimized Conditions Reaction_Setup->Reaction Monitoring Monitor via GC-MS Reaction->Monitoring Separation Separate Biomass Monitoring->Separation Extraction Solvent Extraction Separation->Extraction Purification Purify Diol Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Fungal Biotransformation Workflow.

Chemical Synthesis of this compound

Chemical synthesis provides a more direct and often faster route to this compound, although it may lack the stereoselectivity of biocatalytic methods and can involve harsher reagents.[1]

Method 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This common method involves the initial epoxidation of the endocyclic double bond of limonene, followed by acid-catalyzed hydrolysis of the resulting epoxide to yield the diol.[1]

Step 1: Epoxidation of R-(+)-Limonene

  • Reagents: R-(+)-limonene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated aqueous sodium sulfite (B76179) (Na₂SO₃).

  • Procedure:

    • Dissolve R-(+)-limonene (1.0 eq) in DCM (~0.2 M).[1]

    • Cool the solution to 0°C in an ice bath.[1]

    • Add m-CPBA (~77%, 1.1 eq) portion-wise over 15 minutes.[1]

    • Stir the reaction at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool to 0°C and quench by the slow addition of saturated aqueous Na₂SO₃.[1]

    • Extract the product, limonene-1,2-oxide, with DCM.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Reagents: Crude limonene-1,2-oxide, acetone (B3395972), water, dilute sulfuric acid (e.g., 0.1 M H₂SO₄), saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate.

  • Procedure:

    • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).[1]

    • Add a catalytic amount of dilute H₂SO₄ dropwise.[1]

    • Stir at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.[1]

    • Neutralize the acid with saturated aqueous NaHCO₃.[1]

    • Remove acetone under reduced pressure and extract the aqueous residue with ethyl acetate.[1]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain this compound.[1]

Chemical_Synthesis_Epoxidation Limonene R-(+)-Limonene Epoxidation Epoxidation (m-CPBA, DCM) Limonene->Epoxidation Limonene_Oxide Limonene-1,2-oxide Epoxidation->Limonene_Oxide Hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Acetone) Limonene_Oxide->Hydrolysis Diol This compound Hydrolysis->Diol

Caption: Two-Step Chemical Synthesis.

Method 2: Sharpless Asymmetric Dihydroxylation

This method allows for the direct, stereoselective dihydroxylation of limonene's endocyclic double bond using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[1]

  • Reagents: AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (B103910), water, R-(+)-limonene, sodium sulfite (Na₂SO₃), ethyl acetate.

  • Procedure:

    • Prepare a mixture of tert-butanol and water (1:1 v/v).[1]

    • Add AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) to the solvent mixture.[1]

    • Stir until both phases are clear, then cool to 0°C.[1]

    • Add R-(+)-limonene (1.0 eq) to the cooled solution and stir vigorously at 0°C.[1]

    • Reaction times can vary from 6 to 24 hours. Monitor by TLC.[1]

    • Quench the reaction by adding solid Na₂SO₃.[1]

    • Warm to room temperature and stir for 1 hour.[1]

    • Extract the product with ethyl acetate.[1]

    • Combine the organic layers, wash with 2M NaOH, followed by brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

Sharpless_Dihydroxylation Start R-(+)-Limonene Reaction Sharpless Asymmetric Dihydroxylation (AD-mix, OsO₄ cat.) Start->Reaction Intermediate Intermediate Osmate Ester Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product p-Menth-8-ene-1,2-diol Hydrolysis->Product

Caption: Sharpless Dihydroxylation Pathway.

Conclusion

Both biocatalytic and chemical synthesis routes offer viable pathways for the large-scale production of this compound. The choice of method will depend on the desired stereoselectivity, scale of production, and environmental considerations. Biotransformation presents a green and highly selective option, with ongoing research focused on optimizing strains and fermentation conditions to improve yields and productivity.[3][4][7] Chemical synthesis, while potentially less environmentally friendly, provides well-established and rapid methods for obtaining this valuable diol.[1] The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Limonene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Method 1: Two-Step Epoxidation-Hydrolysis

Issue 1: Low Yield of Limonene-1,2-oxide in the Epoxidation Step

Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, R-(+)-limonene.[1] - Reaction time: Extend the reaction time if TLC shows incomplete conversion. Reactions can take 4-6 hours at room temperature after initial cooling.[1]
Suboptimal Temperature - Maintain low temperature initially: Add the oxidizing agent (e.g., m-CPBA) portion-wise at 0°C to control the exothermic reaction.[1] - Gradual warming: Allowing the reaction to slowly warm to room temperature can drive it to completion.[1]
Degradation of Oxidizing Agent - Use fresh m-CPBA: Meta-chloroperoxybenzoic acid can degrade over time. Use a freshly opened container or determine the activity of older batches.
Side Reactions - Formation of other oxides: Besides the desired 1,2-epoxide, 8,9-limonene oxide can also form.[2] - Hydrolysis to diol: The presence of water and acidic impurities can lead to premature hydrolysis of the epoxide to the diol, especially at higher temperatures.[3][4]

Issue 2: Low Yield of this compound in the Hydrolysis Step

Possible CauseTroubleshooting Steps
Incomplete Hydrolysis - Monitor reaction progress: Use TLC to track the disappearance of the limonene-1,2-oxide.[1] - Reaction time: Ensure sufficient reaction time (typically 2-4 hours at room temperature).[1]
Incorrect Acid Concentration - Catalytic amount: Use a catalytic amount of dilute acid (e.g., 0.1 M H₂SO₄).[1] Too much or too concentrated acid can lead to side reactions.
Side Reactions - Rearrangement products: Under acidic conditions, the diol can rearrange to form by-products like dihydrocarvone (B1202640) epimers.[5] - Further transformations: Harsh acidic conditions can lead to double bond hydration, migrations, and aromatization, reducing the yield of the desired diol.[5]
Formation of Undesired Diastereomer - The acid-catalyzed hydrolysis of the cis/trans mixture of limonene-1,2-oxide typically yields the trans-diaxial diol as the major product.[1]
Method 2: One-Step Sharpless Asymmetric Dihydroxylation

Issue 3: Low Yield of this compound

Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Use TLC to confirm the consumption of limonene (B3431351). Reaction times can vary from 6 to 24 hours.[1] - Vigorous stirring: The reaction is biphasic, so vigorous stirring is essential for good mixing and high yields.[1]
Suboptimal Temperature - Maintain 0°C: The reaction should be maintained at 0°C for optimal stereoselectivity and to minimize side reactions.[1]
Reagent Quality - AD-mix integrity: The AD-mix reagents are commercially available premixed powders. Ensure they have been stored properly to maintain their activity.[6]
Secondary Catalytic Cycle - A secondary, non-enantioselective dihydroxylation pathway can occur if the osmylate ester intermediate is oxidized before it dissociates. This can be suppressed by using a higher molar concentration of the chiral ligand.[6]

Issue 4: Poor Diastereoselectivity

Possible CauseTroubleshooting Steps
Incorrect AD-mix - Select the correct ligand: The choice of AD-mix-α or AD-mix-β determines the facial selectivity of the dihydroxylation. For R-(+)-limonene, AD-mix-β is typically used to produce the (1S,2S,4R)-diol.[1]
Reaction Temperature - Maintain low temperature: Running the reaction at temperatures above 0°C can lead to a decrease in diastereoselectivity.[1]
Substrate Control vs. Reagent Control - In some cases with chiral substrates, the inherent stereochemistry of the substrate can influence the stereochemical outcome. However, in Sharpless Asymmetric Dihydroxylation, the chiral ligand (reagent control) generally dictates the major diastereomer formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods are a two-step synthesis involving epoxidation of limonene followed by acid-catalyzed hydrolysis, and a one-step Sharpless Asymmetric Dihydroxylation.[1]

Q2: How can I improve the yield of the epoxidation step?

A2: To improve the yield, ensure complete consumption of the starting material by monitoring the reaction with TLC, maintain a low temperature (0°C) during the addition of the oxidizing agent, and use fresh reagents.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: In the epoxidation-hydrolysis method, side products can include 8,9-limonene oxide, carveol, and carvone.[7][8] During hydrolysis, rearrangement products like dihydrocarvone can form under harsh acidic conditions.[5] The Sharpless dihydroxylation is generally cleaner, but incomplete reaction or side reactions on other parts of the molecule can occur.

Q4: How do I purify the final this compound product?

A4: Common purification techniques include liquid-liquid extraction and silica (B1680970) gel column chromatography.[9] For column chromatography of polar diols, a gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is often effective.[9]

Q5: How can I separate the diastereomers of this compound?

A5: The separation of diol diastereomers can be challenging. Often, it is easier to separate the precursor limonene-1,2-oxide diastereomers (cis and trans) by chromatography before hydrolysis.[10]

Data Presentation

Table 1: Quantitative Data for this compound Synthesis via Epoxidation-Hydrolysis

ParameterConditionLimonene Conversion (%)Limonene-1,2-oxide Yield (%)This compound Yield (%)Reference
Oxidizing Agent m-CPBA>95~70-80 (cis/trans mixture)-[1]
Temperature (Epoxidation) 0°C to RTHighOptimized for selectivity-[1]
Hydrolysis Catalyst Dilute H₂SO₄--High (from epoxide)[1]
Temperature (Hydrolysis) Room Temperature--High[1]

Table 2: Quantitative Data for this compound Synthesis via Sharpless Asymmetric Dihydroxylation

ParameterConditionLimonene Conversion (%)This compound Yield (%)Diastereomeric Excess (de) (%)Reference
Reagent AD-mix-βHigh80>99[11]
Temperature 0°CHighOptimizedHigh[1]
Reaction Time 6-24 hoursHighDependent on substrateHigh[1]
Additive Methanesulfonamide (B31651)-Can improve yield for some substrates-[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

Step 1: Epoxidation of R-(+)-Limonene [1]

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, while monitoring the internal temperature to keep it below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the limonene spot disappears.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide as a mixture of cis and trans isomers. This crude product can be used directly in the next step or purified by column chromatography.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide [1]

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude p-Menth-8-ene-1,2-diol by column chromatography or recrystallization.

Protocol 2: Sharpless Asymmetric Dihydroxylation[1]
  • To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure p-Menth-8-ene-1,2-diol.

Visualizations

Synthesis_Workflows cluster_epoxidation_hydrolysis Method 1: Two-Step Epoxidation-Hydrolysis cluster_sharpless Method 2: Sharpless Asymmetric Dihydroxylation limonene1 R-(+)-Limonene epoxidation Epoxidation (m-CPBA, DCM) limonene1->epoxidation limonene_oxide Limonene-1,2-oxide (cis/trans mixture) epoxidation->limonene_oxide hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Acetone) limonene_oxide->hydrolysis diol1 This compound hydrolysis->diol1 purification1 Purification (Column Chromatography) diol1->purification1 final_product1 Pure this compound purification1->final_product1 limonene2 R-(+)-Limonene dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H₂O) limonene2->dihydroxylation diol2 This compound dihydroxylation->diol2 purification2 Purification (Column Chromatography) diol2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Comparative experimental workflows for the synthesis of this compound.

Signaling_Pathways cluster_epoxidation_pathway Epoxidation-Hydrolysis Pathway cluster_sharpless_pathway Sharpless Dihydroxylation Pathway start1 Limonene intermediate1 Limonene-1,2-oxide (cis/trans mixture) start1->intermediate1 m-CPBA product1 This compound (trans-diaxial major) intermediate1->product1 H₃O⁺ start2 Limonene intermediate2 Osmate Ester Intermediate start2->intermediate2 OsO₄, Chiral Ligand (AD-mix-β) product2 This compound (Specific Diastereomer) intermediate2->product2 Hydrolysis

Caption: Chemical transformation pathways for this compound synthesis.

References

Technical Support Center: Purification of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Limonene-1,2-diol.

Troubleshooting Guide

This section offers solutions to common problems in a direct question-and-answer format.

Question: My this compound is not separating from the starting material (limonene) during silica (B1680970) gel column chromatography. What should I do?

Answer: This is a common issue due to the significant difference in polarity between the non-polar limonene (B3431351) and the polar this compound.

Troubleshooting Steps:

  • Solvent System Optimization: Ensure your solvent system is appropriate. For this separation, a gradient elution is highly recommended. Start with a non-polar solvent like hexane (B92381) to elute the unreacted limonene, then gradually increase the polarity by adding ethyl acetate (B1210297) to elute the diol. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Sequential Liquid-Liquid Extraction: Before chromatography, a liquid-liquid extraction can effectively remove the bulk of the non-polar impurities. A study on the recovery of this compound from a fungal biotransformation found that a sequential liquid-liquid extraction process can be more effective and yield higher purity than silica gel column chromatography.[1]

    • First, extract your crude mixture with a non-polar solvent like hexane to remove the limonene.

    • Then, extract the aqueous layer with a more polar solvent like ethyl acetate to recover the this compound.[1]

  • Column Loading: Avoid overloading the column, which can cause poor separation. A general guideline is to use a silica-to-sample ratio of at least 30:1.

Experimental Protocol: Sequential Liquid-Liquid Extraction

This protocol is adapted from a study on the purification of this compound from a biotransformation broth.[1]

  • Initial Extraction with a Non-Polar Solvent:

    • Take the aqueous reaction mixture containing this compound and limonene.

    • Perform two sequential extractions with hexane. For each extraction, use a volume of hexane equal to the volume of the aqueous mixture.

    • Combine the hexane layers (which contain the limonene) and set them aside.

  • Extraction of the Target Compound:

    • To the remaining aqueous phase, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel for about 20 seconds.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction at least once more to ensure complete recovery of the diol.

  • Drying and Solvent Removal:

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Question: I am observing poor separation of the cis- and trans-diastereomers of this compound on my silica gel column. How can I improve this?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are several strategies to improve resolution:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to flash chromatography for separating diastereomers. Both normal-phase and reversed-phase HPLC can be effective.[2][3]

  • Alternative Stationary Phases: If standard silica gel is not providing adequate separation, consider alternative stationary phases. Diol-functionalized silica can offer different selectivity for polar compounds.[4]

  • Mobile Phase Modifiers: For normal-phase chromatography, adding a small amount of a modifier to your eluent can sometimes improve selectivity.

  • Kinetic Resolution: In some cases, a kinetic separation of the precursor limonene oxide diastereomers can be achieved through selective ring-opening reactions, leading to an enriched mixture of one diol diastereomer.[5]

Question: My this compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds like this compound.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can flush the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral).[4][6]

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., water/acetonitrile), which avoids the acidic environment of silica gel.[7]

Experimental Workflow: Purification Strategy

G start Crude Reaction Mixture lleq Sequential Liquid-Liquid Extraction (Hexane then Ethyl Acetate) start->lleq impurities Non-polar Impurities (Limonene) lleq->impurities diol_crude Crude this compound lleq->diol_crude flash_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) diol_crude->flash_chrom diol_isomers Mixture of Diastereomers flash_chrom->diol_isomers hplc Preparative HPLC (Normal or Reversed-Phase) diol_isomers->hplc cis_diol cis-Limonene-1,2-diol hplc->cis_diol trans_diol trans-Limonene-1,2-diol hplc->trans_diol

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the purification of this compound?

A1: The yield can vary significantly depending on the synthetic method and the purification strategy employed. The table below provides some representative yields for transformations involving limonene.

Table 1: Representative Yields for Limonene Transformations

TransformationProductYield (%)Reference
Epoxidation of (R)-limoneneLimonene-1,2-oxide77[5]
Hydrolysis of cis-limonene oxideThis compoundHigh[5][8]
Sharpless Asymmetric Dihydroxylation of R-(+)-limonenep-Menth-8-ene-1,2-diolModerate to High[9]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and the diastereomeric ratio. Chiral HPLC columns can be used for enantiomeric excess determination if applicable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to assess purity by identifying impurity signals.

Q3: What are the storage conditions for purified this compound?

A3: this compound is susceptible to thermal degradation and oxidation. For long-term storage, it is recommended to keep the compound at a low temperature (-20°C), under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.

Logical Flow of Troubleshooting

G start Purification Issue q1 Poor Separation of Diastereomers? start->q1 q2 Compound Degradation? start->q2 q3 Co-elution with Non-polar Impurities? start->q3 sol1 Optimize HPLC/Alternative Stationary Phase q1->sol1 Yes sol2 Deactivate Silica/Use Alumina/Reversed-Phase q2->sol2 Yes sol3 Sequential Liquid-Liquid Extraction/Gradient Elution q3->sol3 Yes

Caption: A decision tree for troubleshooting this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for Limonene-1,2-diol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Limonene-1,2-diol. This guide includes troubleshooting for common experimental issues, detailed experimental protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for producing this compound are a two-step sequence involving epoxidation followed by acid-catalyzed hydrolysis, and a one-step Sharpless asymmetric dihydroxylation.[1] The epoxidation-hydrolysis method is often favored for its cost-effectiveness, while the Sharpless dihydroxylation provides high stereoselectivity.[1][2]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane-ethyl acetate), you can visualize the consumption of the starting material (limonene or limonene (B3431351) oxide) and the formation of the diol product. Staining with potassium permanganate (B83412) or iodine can help in visualizing the spots.[3]

Q3: What are the typical side products in this compound synthesis?

A3: Common side products can include carveol, carvone, and dihydrocarvone, particularly if reaction conditions are not carefully controlled.[4][5][6][7][8] Over-oxidation can also occur, especially when using strong oxidizing agents like potassium permanganate.[9] In the epoxidation-hydrolysis method, incomplete hydrolysis will leave unreacted limonene oxide in the product mixture.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through flash column chromatography on silica (B1680970) gel.[1] Another common method is liquid-liquid extraction. For instance, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate (B1210297).[1][10] A sequential extraction using hexane (B92381) to remove non-polar impurities like unreacted limonene, followed by extraction with ethyl acetate to isolate the diol, has been shown to be effective.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Reagents: The oxidizing agent (e.g., m-CPBA) may have degraded, or the catalyst in the Sharpless dihydroxylation may be inactive.- Use fresh m-CPBA or titrate it to determine its activity. - Ensure the AD-mix for Sharpless dihydroxylation has been stored properly and is not expired.
Incorrect Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing reagent decomposition.- For m-CPBA epoxidation, maintain the temperature at 0°C during addition and then allow it to slowly warm to room temperature.[1] - For Sharpless dihydroxylation, the reaction is typically run at 0°C.[1]
Low Yield of this compound Incomplete Epoxidation: Not all of the starting limonene was converted to the epoxide in the first step.- Increase the equivalents of the oxidizing agent (e.g., m-CPBA) slightly (e.g., to 1.1-1.2 equivalents). - Extend the reaction time for the epoxidation step and monitor closely by TLC.
Incomplete Hydrolysis: The epoxide intermediate was not fully converted to the diol.- Increase the reaction time for the hydrolysis step. - Ensure adequate mixing of the biphasic system (if applicable). - A slight increase in the concentration of the acid catalyst may be beneficial, but monitor for side product formation.
Substrate Evaporation: Limonene is volatile and can be lost if the reaction is not performed in a closed system.- Use a condenser for reactions run at or above room temperature.
Formation of Significant Byproducts (e.g., Carveol, Carvone) Rearrangement of Epoxide: The acidic conditions during hydrolysis can sometimes lead to rearrangement of the epoxide intermediate.- Use a dilute acid solution (e.g., 0.1 M H₂SO₄) for the hydrolysis.[1] - Keep the reaction temperature low during the hydrolysis step.
Over-oxidation: The oxidizing agent is too strong or used in excess, leading to oxidation of the diol or other parts of the molecule.- Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - For permanganate-based dihydroxylation, use cold, basic conditions to minimize over-oxidation.[9]
Difficulty in Product Isolation/Purification Emulsion during Extraction: The aqueous and organic layers do not separate cleanly during workup.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also aid in phase separation.
Co-elution during Chromatography: The product and impurities have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for Limonene Epoxidation

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Limonene Conversion (%)Epoxide Selectivity (%)Reference
m-CPBANoneDichloromethane (B109758)0 to RT4-6>95High (mixture of cis/trans)[1]
H₂O₂Tungsten-basedNone (Solvent-free)500.25~95 (of H₂O₂)100[11]
H₂O₂Ti-KIT-6Acetonitrile500.5 - 2VariableUp to 80 (epoxide)[5]
t-BHPTi/KIT-6Acetonitrile5072360[5]

Table 2: Comparison of this compound Synthesis Methods

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)StereoselectivityReference
Epoxidation-Hydrolysis1. m-CPBA 2. H₂SO₄ (aq)1. Dichloromethane 2. Acetone (B3395972)/Water1. 0 to RT 2. RT1. 4-6 2. 2-4Good to HighLow (mixture of diastereomers)[1]
Sharpless Asymmetric DihydroxylationAD-mix-β, CH₃SO₂NH₂t-Butanol/Water06-24HighHigh (for (1S,2S,4R)-diol)[1][2]
BiotransformationColletotrichum nymphaeaeCulture medium25-2872VariableHigh (for (1S,2S,4R)-diol)[12]

Experimental Protocols

Method 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the endocyclic double bond of R-(+)-limonene using meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the resulting epoxide to yield this compound.

Step 1: Epoxidation of R-(+)-Limonene

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the mixture back to 0°C and quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Stir for 20 minutes, then separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide as a mixture of cis and trans isomers.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Method 2: Sharpless Asymmetric Dihydroxylation

This one-step protocol provides direct and highly stereoselective access to the vicinal diol from R-(+)-limonene. Using AD-mix-β typically yields the (1S,2S,4R)-diol.[1]

  • In a round-bottom flask, prepare a solution of tert-butanol (B103910) and water (1:1 v/v).

  • Add AD-mix-β (approximately 1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq) to the solvent mixture at room temperature.[1]

  • Stir the mixture vigorously until both phases become clear.

  • Cool the solution to 0°C in an ice bath.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C. Reaction times can range from 6 to 24 hours.

  • Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, quench by adding solid sodium sulfite (Na₂SO₃, approximately 1.5 g per mmol of alkene).

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Epoxidation_Hydrolysis cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_purification Purification cluster_product Final Product start R-(+)-Limonene epoxidation Dissolve in DCM Add m-CPBA at 0°C Stir at RT start->epoxidation 1.0 eq quench1 Quench with Na₂SO₃ Aqueous Workup epoxidation->quench1 intermediate Limonene-1,2-oxide (cis/trans mixture) quench1->intermediate hydrolysis Dissolve in Acetone/Water Add cat. H₂SO₄ Stir at RT intermediate->hydrolysis 1.0 eq neutralize Neutralize with NaHCO₃ Extract with Ethyl Acetate hydrolysis->neutralize purification Column Chromatography neutralize->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Flowchart decision decision solution solution start Low Yield or Impure Product check_sm Is starting material fully consumed? (Check TLC) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No byproducts Are there significant byproducts? check_sm->byproducts Yes prolong_time Increase reaction time and/or reagent equivalents incomplete_reaction->prolong_time yes_byproducts Yes byproducts->yes_byproducts no_byproducts No byproducts->no_byproducts optimize_conditions Optimize reaction conditions: - Lower temperature - Use dilute acid - Control stoichiometry yes_byproducts->optimize_conditions purification_issue Purification Issue no_byproducts->purification_issue optimize_purification Optimize purification method: - Adjust chromatography solvent system - Use sequential liquid-liquid extraction purification_issue->optimize_purification

Caption: Troubleshooting flowchart for this compound synthesis.

Reaction_Pathways cluster_main Main Synthetic Routes cluster_side Potential Side Reactions limonene Limonene epoxide Limonene-1,2-oxide limonene->epoxide Epoxidation (e.g., m-CPBA) diol This compound limonene->diol Sharpless Asymmetric Dihydroxylation epoxide->diol Acid-catalyzed Hydrolysis side_products Side Products (Carveol, Carvone, etc.) epoxide->side_products Rearrangement diol->side_products Over-oxidation

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Limonene-1,2-diol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Q1: My this compound peak is showing significant tailing. What are the primary causes?

Peak tailing in the HPLC analysis of this compound, a polar compound, is a common issue that can compromise resolution and quantification accuracy.[1] The primary causes often stem from secondary interactions between the analyte and the stationary phase, as well as other instrumental factors.[1][2]

The most common culprits include:

  • Secondary Silanol (B1196071) Interactions: The diol groups of this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1][2]

  • Metal Chelation: The 1,2-diol configuration in this compound can act as a chelating agent for trace metals present in the silica (B1680970) matrix of the column, stainless steel frits, or other components of the HPLC system.[4][5] This chelation can result in significant peak tailing.[6]

  • Mobile Phase pH Mismatch: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, contributing to poor peak shape.[7][8]

  • Column Degradation and Contamination: A loss of stationary phase, the formation of a void at the column inlet, or a partially blocked inlet frit can distort the flow path and cause peak tailing for all analytes.[2][9]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

Q2: How can I diagnose the specific cause of peak tailing for this compound in my experiment?

A systematic approach is crucial to pinpoint the root cause of peak tailing. The following workflow can help you diagnose the issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Observe Peak Tailing for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Likely a System/Column Issue: - Column void/degradation - Blocked frit - Extra-column dead volume check_all_peaks->system_issue Yes specific_issue Likely a Chemical Interaction Issue check_all_peaks->specific_issue No solution_system Solution: - Reverse-flush the column - Replace the column frit - Replace the column system_issue->solution_system check_silanol Hypothesis: Secondary Silanol Interactions specific_issue->check_silanol check_metal Hypothesis: Metal Chelation specific_issue->check_metal check_mobile_phase Hypothesis: Mobile Phase Mismatch specific_issue->check_mobile_phase solution_silanol Solution: - Lower mobile phase pH (e.g., 2.5-3.0) - Use an end-capped column - Add a competitive base (e.g., TEA) check_silanol->solution_silanol solution_metal Solution: - Use a metal-free or bio-inert HPLC system - Add a chelating agent (e.g., EDTA) to the mobile phase check_metal->solution_metal solution_mobile_phase Solution: - Adjust mobile phase pH away from analyte pKa - Increase buffer concentration check_mobile_phase->solution_mobile_phase

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Secondary Silanol Interactions

  • Objective: To determine if interactions with residual silanol groups are the cause of peak tailing.

  • Procedure:

    • pH Adjustment: Prepare a mobile phase with a lower pH, ideally between 2.5 and 3.0.[2][5] This will suppress the ionization of the silanol groups, reducing their interaction with the polar diol groups of this compound.

    • Column Comparison: If available, switch to a column with a highly deactivated, end-capped stationary phase or a hybrid silica particle column.[7] These columns have fewer accessible silanol groups.

    • Mobile Phase Additive: As a last resort, and ensuring compatibility with your detector, add a small amount of a basic modifier like triethylamine (B128534) (TEA) (e.g., 20 mM) to the mobile phase.[3] TEA will preferentially interact with the active silanol sites.

  • Expected Outcome: A significant improvement in peak symmetry (reduced tailing) upon lowering the pH or using a different column suggests that silanol interactions are the primary cause.

Protocol 2: Investigating and Addressing Metal Chelation

  • Objective: To assess if chelation of this compound with metal ions is causing peak tailing.

  • Procedure:

    • System Passivation: If you suspect metal contamination from your HPLC system, you can try to passivate the system. One approach is to flush the system with a solution of a strong chelating agent like EDTA, followed by a thorough wash with your mobile phase.

    • Mobile Phase Additive: Prepare a mobile phase containing a low concentration of a chelating agent, such as 0.1 mM EDTA. This can help to scavenge metal ions in the system and prevent them from interacting with your analyte.[10]

    • Hardware Consideration: If metal chelation is a persistent issue, consider using a bio-inert or metal-free HPLC system and columns with PEEK or other non-metallic frits.[11][12]

  • Expected Outcome: A noticeable improvement in peak shape after adding a chelating agent to the mobile phase or using a metal-free system points towards metal chelation as the root cause.

Data Presentation

Table 1: Mobile Phase Modifications to Address Peak Tailing

ParameterRecommended Range/ValueRationalePotential Side Effects
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups, minimizing secondary interactions.[2][13]May alter the retention time of ionizable compounds.[2] Not suitable for all column types (check manufacturer's recommendations).[2]
Buffer Concentration 20 - 50 mMMaintains a stable pH and can help mask some silanol interactions.[5]Higher concentrations can increase viscosity and backpressure. May not be suitable for MS detection.
Mobile Phase Additives
Triethylamine (TEA)~20 mMActs as a silanol blocker.[3]Can suppress MS signal if used with an MS detector. May alter selectivity.
EDTA0.1 - 1 mMChelates metal ions in the system, preventing interaction with the analyte.[10]May not be compatible with all detectors and can potentially interact with other sample components.

Table 2: Chemical Properties of this compound

PropertyValueImplication for HPLC Analysis
Molecular Formula C₁₀H₁₈O₂-
Molecular Weight 170.25 g/mol [14][15]-
LogP ~1.5[14][16]Indicates moderate polarity, suitable for reversed-phase HPLC.
pKa Not readily availableThe diol groups are weakly acidic. The optimal mobile phase pH will need to be determined empirically, but starting at a low pH is recommended to suppress silanol interactions.

Frequently Asked Questions (FAQs)

Q: Can the choice of organic modifier in the mobile phase affect the peak tailing of this compound?

A: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[7] While both are common in reversed-phase HPLC, they have different properties. Methanol (B129727) is a more protic solvent and can sometimes be more effective at masking silanol interactions than acetonitrile. If you are observing peak tailing with an acetonitrile gradient, it may be worthwhile to try a method with methanol as the organic modifier to see if it improves the peak shape.

Q: I've tried adjusting the mobile phase pH, but I still see peak tailing. What should I try next?

A: If pH adjustment doesn't resolve the issue, consider the following steps:

  • Evaluate your column: The column may be old or contaminated. Try flushing it with a strong solvent or, if that fails, replace it.[17] Using a guard column can help extend the life of your analytical column.

  • Consider metal chelation: As detailed in Protocol 2, metal chelation can be a significant factor for diol-containing compounds. Try adding a chelating agent like EDTA to your mobile phase.

  • Check for sample overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.[4]

  • Investigate extra-column effects: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[7]

Q: Is it possible that the peak tailing is due to co-elution with an impurity?

A: While less common to cause classic tailing, a closely eluting impurity can distort the peak shape and make it appear to be tailing. To investigate this, you can try changing the detection wavelength to see if the peak shape changes, which might indicate the presence of a co-eluting compound with a different UV spectrum.[7] Improving the resolution by using a more efficient column (e.g., one with smaller particles or a longer length) can also help to separate the two peaks.[2]

Q: My method uses a mass spectrometer (MS) for detection. Are there any special considerations for troubleshooting peak tailing?

A: Yes, when using an MS detector, you need to be mindful of the additives you use in the mobile phase. Non-volatile buffers (e.g., phosphate) and some additives like TEA can contaminate the MS source and suppress the signal. For MS-compatible methods, it is best to use volatile mobile phase modifiers like formic acid or acetic acid to control the pH. If you suspect metal chelation, the addition of a very low concentration of EDTA might be possible, but you should carefully monitor your MS signal for any suppression.

References

Technical Support Center: Storage and Handling of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Limonene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound, helping you identify potential causes and implement corrective actions.

Issue Potential Cause Recommended Action
Loss of potency or purity over time Oxidation: Exposure to air (oxygen) is a primary cause of degradation for many organic compounds, including terpene diols.Store this compound under an inert atmosphere (e.g., argon or nitrogen). Use sealed vials with minimal headspace. For long-term storage, consider flushing the container with an inert gas before sealing.
Temperature Fluctuations: Elevated temperatures can accelerate degradation reactions.[1]Store at recommended low temperatures, avoiding repeated freeze-thaw cycles. See the storage recommendations table for specific temperature guidelines.
Light Exposure: UV or visible light can provide the energy to initiate degradative photochemical reactions.Store in amber glass vials or other light-blocking containers. Keep storage areas dark.
Appearance of new peaks in analytical chromatograms (e.g., GC-MS, HPLC) Degradation Products: New peaks likely represent degradation products formed during storage. Common degradation pathways for related compounds involve oxidation.[2]Characterize the new peaks using mass spectrometry to identify potential degradation products. This can help elucidate the degradation pathway. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.
Contamination: The sample may have been contaminated during handling.Review handling procedures to minimize the risk of contamination. Ensure all solvents and equipment are clean.
Inconsistent experimental results Sample Degradation: The stability of this compound in your experimental solvent or buffer may be poor.Evaluate the stability of this compound in your specific experimental medium. Consider adding an antioxidant if compatible with your experiment. Prepare solutions fresh whenever possible.
pH Effects: The pH of the solution can influence the stability of the diol.If working in aqueous solutions, buffer the solution to a neutral and stable pH. Conduct a pH stability study to determine the optimal pH range for your application.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere. The following conditions are recommended:

Parameter Recommendation Rationale
Temperature Short-term (weeks): 2-8 °C (refrigerated) Long-term (months to years): -20 °C or lower (frozen)Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.
Light Protection from lightStore in amber vials or light-opaque containers to prevent photodegradation.
Container Tightly sealed glass vialsPrevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching.

Q2: Can I store this compound in a solution?

A2: Storing this compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If short-term storage in solution is necessary, choose a high-purity, anhydrous solvent in which the compound is stable. It is advisable to prepare solutions fresh for each experiment. Ethyl acetate (B1210297) has been identified as a suitable solvent for extraction and may be considered for short-term storage.[3]

Degradation

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for isolated this compound are not extensively documented, based on the chemistry of related terpenes and diols, the primary degradation pathway is likely oxidation. The hydroxyl groups and the remaining double bond in the limonene (B3431351) backbone are susceptible to oxidation, which can lead to the formation of various byproducts. Limonene itself is known to oxidize in the presence of air, forming compounds like carveol, carvone, and limonene oxides.[2]

Limonene_diol This compound Degradation_products Further Oxidized Products (e.g., ketones, aldehydes, acids) Limonene_diol->Degradation_products Oxidation Oxidizing_agents Oxidizing Agents (e.g., O2, light, heat) Oxidizing_agents->Limonene_diol

Suspected primary degradation pathway for this compound.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. A stability-indicating analytical method should be used for accurate quantification.

Stabilization

Q5: Are there any recommended stabilizers or antioxidants for this compound?

A5: While specific studies on stabilizing this compound are limited, synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and natural antioxidants like tocopherols (B72186) (Vitamin E) are commonly used to stabilize organic compounds prone to oxidation.[4][5][6][7] The choice of stabilizer will depend on the intended application and compatibility with the experimental system. It is recommended to start with low concentrations (e.g., 0.01-0.1%) and evaluate the effectiveness.

Experimental Protocols

Protocol 1: Stability Indicating GC-MS Method for this compound

This protocol provides a general framework for a GC-MS method to assess the stability of this compound and detect potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or methanol) at a known concentration (e.g., 1 mg/mL).

  • For stability testing, aliquot the stock solution into several vials and store under the desired conditions (e.g., different temperatures, light exposures).

  • At each time point, dilute an aliquot of the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Parameters:

Parameter Example Setting
Column TR-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column[8]
Injector Temperature 250 °C[8]
Injection Mode Split (e.g., 1:30 split ratio)[8]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)[8]
Oven Temperature Program Initial temp: 40 °C for 10 min, ramp at 3 °C/min to 100 °C, then ramp at 20 °C/min to 200 °C, hold for 5 min[8]
MS Transfer Line Temp 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Scan Range m/z 35-400[8]

3. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Compare the peak area to the initial time point to determine the percentage of degradation.

  • Analyze the mass spectra of any new peaks to tentatively identify degradation products by comparing them to spectral libraries (e.g., NIST).

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare Stock Prepare Stock Aliquot & Store Aliquot & Store Prepare Stock->Aliquot & Store Dilute for Analysis Dilute for Analysis Aliquot & Store->Dilute for Analysis Inject Sample Inject Sample Dilute for Analysis->Inject Sample Separate Components Separate Components Inject Sample->Separate Components Detect & Record Spectra Detect & Record Spectra Separate Components->Detect & Record Spectra Integrate Peaks Integrate Peaks Detect & Record Spectra->Integrate Peaks Calculate Degradation Calculate Degradation Integrate Peaks->Calculate Degradation Identify Degradants Identify Degradants Integrate Peaks->Identify Degradants

Workflow for GC-MS stability analysis of this compound.
Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to rapidly assess the stability of this compound and identify potential degradation products. These studies are crucial for developing stability-indicating methods.

1. Stress Conditions:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the following stress conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose solution to UV light (e.g., 254 nm) and visible light.

2. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and unstressed control) using a validated stability-indicating method (e.g., the GC-MS method described above or a suitable HPLC method).

3. Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products formed under each condition.

  • This information helps to understand the degradation pathways and to confirm that the analytical method can separate the parent compound from its degradation products.

Limonene_diol This compound Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Limonene_diol->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Analytical_Method Stability-Indicating Analytical Method (e.g., GC-MS, HPLC) Stressed_Samples->Analytical_Method Degradation_Profile Degradation Profile (Pathways & Products) Analytical_Method->Degradation_Profile

Logical flow of a forced degradation study.

By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results. For further assistance, please consult the relevant scientific literature or contact your chemical supplier's technical service department.

References

method refinement for accurate quantification of Limonene-1,2-diol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the accurate quantification of Limonene-1,2-diol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and effective methods are chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used, often requiring a derivatization step to improve the volatility and peak shape of the diol.[1] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can also be employed, particularly for samples where derivatization is not desirable.[2][3]

Q2: What are the major challenges and common impurities encountered when analyzing this compound?

A2: A primary challenge is the separation of the relatively polar this compound from the non-polar starting material, Limonene (B3431351), which is often present in excess.[4] Common impurities include unreacted Limonene, oxidation byproducts like Limonene oxide, carveol, and carvone, as well as other terpenoids if the starting material is not pure.[4]

Q3: Why is derivatization sometimes necessary for GC-MS analysis of this compound?

A3: this compound contains polar hydroxyl (-OH) groups that can lead to poor peak shapes (tailing), reduced volatility, and potential interactions with the GC column.[1] Derivatization, typically silylation using reagents like BSTFA, replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, resulting in improved chromatographic performance and more accurate quantification.

Q4: How can I effectively remove residual Limonene from my sample before analysis?

A4: A sequential liquid-liquid extraction is a highly effective strategy.[4] First, an extraction with a non-polar solvent like hexane (B92381) will preferentially remove the non-polar Limonene. Subsequently, the aqueous phase can be extracted with a more polar solvent, such as ethyl acetate (B1210297), to recover the this compound with high purity.[4][5]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)
  • Question: My GC-MS chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Analyte Polarity: The hydroxyl groups of the diol can interact with active sites in the GC inlet or column, causing tailing.

      • Solution: Implement a derivatization step, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to block the polar hydroxyl groups. This increases volatility and reduces interactions with the system.[1] Ensure the derivatization reaction goes to completion by optimizing time and temperature.

    • Possible Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.

      • Solution: Dilute your sample. Samples for HPLC are typically prepared around 1 mg/mL, and broad peaks often indicate the concentration is too high.[6]

    • Possible Cause 3: Column Contamination or Degradation: Active sites can develop on a contaminated or old column.

      • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters from the column inlet or replace the column.

Issue 2: Low Recovery or Yield of this compound
  • Question: I am experiencing low recovery of this compound after my liquid-liquid extraction. How can I improve the yield?

  • Answer:

    • Possible Cause 1: Incorrect Extraction Solvent: The chosen solvent may have poor partitioning for the diol.

      • Solution: Ethyl acetate has been demonstrated to be an effective solvent for extracting this compound.[4][5] Ensure you are using a solvent with sufficient polarity to efficiently partition the diol from the aqueous phase.

    • Possible Cause 2: Insufficient Number of Extractions: A single extraction may not be enough to recover all the analyte.

      • Solution: Perform multiple sequential extractions (at least 2-3) of the aqueous phase with your chosen organic solvent (e.g., ethyl acetate).[4] Combine the organic extracts to maximize recovery.

    • Possible Cause 3: Emulsion Formation: Vigorous shaking can create emulsions, trapping the analyte at the interface.

      • Solution: Allow the separatory funnel to stand for a longer period to allow the layers to separate. Gentle inversion instead of vigorous shaking can also help prevent emulsion formation.

Issue 3: Inaccurate or Non-Reproducible Quantitative Results
  • Question: My quantitative results are inconsistent between injections. What are the potential sources of this variability?

  • Answer:

    • Possible Cause 1: Incomplete Derivatization: If using GC-MS with derivatization, an incomplete or variable reaction will lead to inconsistent results.

      • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure it proceeds to completion (>95%).[1] It is recommended to use at least a 2:1 molar ratio of silylating reagent to active hydrogens.

    • Possible Cause 2: Matrix Effects (LC-MS): Co-eluting compounds from a complex matrix can suppress or enhance the ionization of this compound in the MS source.

      • Solution: Improve sample cleanup procedures. Solid-phase extraction (SPE) can be used to remove interfering matrix components.[7] Alternatively, use a matrix-matched calibration curve or the standard addition method for quantification.

    • Possible Cause 3: System Instability: Fluctuations in GC or HPLC system pressure, temperature, or flow rate can affect retention times and peak areas.

      • Solution: Ensure the system is properly equilibrated before starting the analysis. Check for leaks, ensure solvent reservoirs are sufficiently full, and degas mobile phases to prevent bubble formation.[8]

Experimental Protocols

Protocol 1: Sequential Liquid-Liquid Extraction for Sample Purification

This protocol is adapted for purifying this compound from a complex mixture containing non-polar impurities like residual Limonene.[4][5]

  • Initial Non-Polar Wash:

    • Take the aqueous reaction mixture or sample solution.

    • Add an equal volume of hexane to a separatory funnel.

    • Gently invert the funnel 15-20 times to mix the phases, releasing pressure periodically.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous phase into a clean flask. The upper hexane layer, containing non-polar impurities, can be discarded.

    • Repeat this hexane wash step one more time for thorough removal of non-polar compounds.

  • Diol Extraction:

    • Return the washed aqueous phase to the separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Mix the phases by gentle inversion.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Collect the upper ethyl acetate layer, which now contains the this compound.

    • Perform a second extraction on the aqueous phase with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine the collected ethyl acetate extracts.

    • Dry the solution by adding anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Quantification by GC-MS (with Derivatization)

This protocol provides a general method for the quantification of this compound using GC-MS.

  • Sample and Standard Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethyl acetate).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare the purified sample extract from Protocol 1 at a known concentration.

  • Derivatization (Silylation):

    • To 100 µL of each standard and sample solution in a GC vial, add 100 µL of a silylating reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vials tightly and heat at 75°C for 45-60 minutes to ensure the reaction goes to completion.

    • Allow the vials to cool to room temperature before injection.

  • GC-MS Instrument Conditions:

    • Injector: 250°C, Splitless mode

    • Carrier Gas: Helium, constant flow of 1.0 - 1.5 mL/min.[9][10]

    • Oven Program: Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 20°C/min to 280°C, hold for 5 min.[3] (Note: This program should be optimized for your specific column and system).

    • MS Transfer Line: 280°C

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

    • Analysis Mode: Use Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound.

  • Quantification:

    • Inject the derivatized calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the derivatized samples.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance metrics for related analytical methods, which can serve as a benchmark for your method development.

Table 1: GC-MS Method Performance for Limonene Quantification

Parameter Value Source
Linearity (R²) ≥ 0.998 [11]
Concentration Range 3 to 20 mg L⁻¹ [12][13]
Intra-day Precision (%RSD) 6.7 to 9.6% [9][14]
Inter-day Precision (%RSD) 6.0 to 10.7% [9][14]
Accuracy (% Difference) -2.7 to 3.8% [9][14]
Limit of Detection (LOD) 1.7 mg L⁻¹ [12][13]

| Limit of Quantification (LOQ) | 4.2 mg L⁻¹ |[12][13] |

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis ComplexMixture Complex Mixture (e.g., Reaction Broth) Extraction Sequential Liquid-Liquid Extraction ComplexMixture->Extraction PurifiedExtract Purified Diol Extract Extraction->PurifiedExtract Derivatization Derivatization (Silylation for GC) PurifiedExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Processing & Quantification GCMS->Quantification

Caption: General experimental workflow for the quantification of this compound.

G AqueousMixture Aqueous Mixture (Diol + Limonene) AddHexane 1. Add Hexane 2. Mix & Separate AqueousMixture->AddHexane HexaneLayer Hexane Layer (Contains Limonene) AddHexane->HexaneLayer Discard AqueousPhase1 Aqueous Phase (Contains Diol) AddHexane->AqueousPhase1 AddEtOAc 1. Add Ethyl Acetate 2. Mix & Separate AqueousPhase1->AddEtOAc EtOAcLayer Ethyl Acetate Layer (Contains Diol) AddEtOAc->EtOAcLayer AqueousPhase2 Aqueous Phase (Residual) AddEtOAc->AqueousPhase2 Repeat Extraction Combine Combine & Dry EtOAc Extracts EtOAcLayer->Combine FinalProduct Purified this compound Combine->FinalProduct

Caption: Workflow for sequential liquid-liquid extraction to purify this compound.

G Start Poor Peak Shape? Tailing Peak Tailing? Start->Tailing Yes Broad Peak Broadening? Start->Broad No Sol_Derivatize Action: Derivatize sample to block polar groups. Tailing->Sol_Derivatize Yes Sol_CheckColumn Action: Check and maintain GC column and inlet. Tailing->Sol_CheckColumn If derivatized Sol_Dilute Action: Dilute sample to avoid overload. Broad->Sol_Dilute Yes

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Navigating Matrix Effects in LC-MS/MS Analysis of Limonene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Limonene-1,2-diol. Our goal is to equip you with the necessary knowledge and tools to identify, mitigate, and manage matrix effects, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound due to matrix effects.

Problem Potential Cause (Matrix-Related) Recommended Solution
Poor reproducibility of analyte response between samples Inconsistent levels of co-eluting matrix components (e.g., phospholipids (B1166683), salts) affecting analyte ionization differently in each sample.[1][2]- Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3][4] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.[5][6] - Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[5]
Significant ion suppression or enhancement Co-eluting endogenous or exogenous compounds from the sample matrix are competing with this compound for ionization in the MS source.[3][7] This is a common issue with Electrospray Ionization (ESI).[3]- Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from interfering peaks.[7] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][8] - Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[7]
Inaccurate quantification (bias in results) Uncorrected matrix effects leading to a systematic over- or underestimation of the this compound concentration.[2][9]- Perform a Matrix Effect Assessment: Quantify the extent of the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF).[2][7] - Implement a SIL-IS: This is the most effective way to correct for variability in matrix effects and improve accuracy.[5][6] - Refine the Extraction Protocol: Focus on techniques that selectively remove the class of compounds causing the interference (e.g., phospholipid removal plates).[1][3]
Shift in retention time of this compound High concentrations of matrix components can alter the column chemistry or interact with the analyte, affecting its retention behavior.[6]- Enhance Sample Cleanup: A cleaner sample extract is less likely to cause shifts in retention time.[4][10] - Use a Guard Column: This can help protect the analytical column from strongly retained matrix components.[11]
Loss of sensitivity over an analytical run Accumulation of non-volatile matrix components (like phospholipids) in the ion source or on the analytical column, leading to a gradual decrease in signal intensity.[1]- Divert Flow: Use a divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source.[8] - Optimize Sample Preparation: Implement methods specifically designed to remove phospholipids, a major cause of ion source fouling.[1][3] - Regular Instrument Maintenance: Clean the ion source periodically to remove accumulated residue.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[6] These effects can lead to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy and precision of quantitative analysis.[2][7] In the context of this compound analysis, components from biological matrices like plasma, urine, or tissue homogenates can interfere with its detection.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method is the quantitative post-extraction spike (also known as the post-extraction addition method).[3][7] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration.[7][12] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What is a Matrix Factor (MF) and how is it calculated?

A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect.[2] It is calculated using the following formula:

MF = (Peak Response of Analyte in Spiked, Extracted Matrix) / (Peak Response of Analyte in Neat Solution) [2]

  • An MF value of 1 indicates no matrix effect.

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 indicates ion enhancement.

For a robust method, the MF should ideally be between 0.8 and 1.2, and the precision of the MF across different lots of matrix should be less than 15%.[7]

Q4: What are the most common sources of matrix effects for a small molecule like this compound in biological samples?

A4: For small molecules in biological matrices such as plasma or serum, the most significant sources of matrix effects are phospholipids from cell membranes.[1][3] Other sources include salts, endogenous metabolites, proteins, and any dosing vehicles or anticoagulants used in sample collection.[7]

Q5: How do different sample preparation techniques compare in reducing matrix effects?

A5: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects.

Technique Principle Effectiveness in Reducing Matrix Effects Considerations for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13]Least Effective: Removes proteins but leaves many other matrix components like phospholipids and salts in the supernatant.[4][13]Quick and simple, but likely to result in significant matrix effects. Further cleanup or dilution may be necessary.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[3]Good to Excellent: Can provide very clean extracts if the solvent system is optimized to selectively extract the analyte and leave polar interferences (like phospholipids) in the aqueous phase.[3][4]This compound is relatively polar, so careful selection of the organic solvent and pH adjustment of the aqueous phase will be critical for good recovery and cleanup.[3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Excellent: Highly effective at removing interfering components, especially with mixed-mode or specific phospholipid removal sorbents.[1][4]A reversed-phase or mixed-mode SPE cartridge would likely be suitable for this compound, offering superior cleanup compared to PPT and potentially LLE.[4]
Q6: When is a stable isotope-labeled internal standard (SIL-IS) necessary?

A6: A SIL-IS is highly recommended, and often considered the "gold standard," when developing a robust and accurate LC-MS/MS bioanalytical method, especially when matrix effects are variable and cannot be completely eliminated through sample preparation or chromatography.[5][6] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[3] While a SIL-IS can compensate for matrix effects, it may not overcome a significant loss in sensitivity due to severe ion suppression.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the matrix effect (ion suppression or enhancement) on this compound analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound (e.g., at low and high QC levels) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure.[7] After the final extraction step, spike the resulting blank extracts with this compound to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike/Process Efficiency): Spike this compound into the blank biological matrix before starting the sample preparation procedure. This set is used to determine the overall process efficiency (recovery and matrix effect combined).

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculations:

    • Matrix Factor (MF):

      • Calculate the mean peak area for this compound from Set B and Set A.

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)[2]

    • Recovery (RE):

      • Calculate the mean peak area for this compound from Set C and Set B.

      • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

    • Process Efficiency (PE):

      • Calculate the mean peak area for this compound from Set C and Set A.

      • PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100

Visual Workflow

MatrixEffectWorkflow Workflow for Identifying and Addressing Matrix Effects start Start: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me mf_calc Calculate Matrix Factor (MF) MF = Area(Post-Spike) / Area(Neat) assess_me->mf_calc decision Is MF within acceptable limits (e.g., 0.8-1.2)? mf_calc->decision optimize_sp Optimize Sample Preparation (LLE, SPE, PL-Removal) decision->optimize_sp No validate Re-evaluate MF and Validate Method decision->validate Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil_is optimize_lc->use_sil_is use_sil_is->validate end End: Robust and Reliable Method validate->end

Caption: A logical workflow for the systematic identification, mitigation, and validation of matrix effects.

References

improving the stereoselectivity of Limonene-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of limonene-1,2-diol, with a specific focus on improving stereoselectivity. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you overcome common challenges and improve the stereochemical outcome of your synthesis.

Question: My synthesis via epoxidation and acid-catalyzed hydrolysis is resulting in a difficult-to-separate mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Low stereoselectivity in this two-step method often originates from either the epoxidation step or the epoxide ring-opening step.

  • Control the Epoxidation: The initial epoxidation of limonene (B3431351) with reagents like m-CPBA typically yields a mixture of cis- and trans-limonene-1,2-oxide[1]. While separation can be done by chromatography, optimizing for a higher yield of one epoxide isomer is preferable. Some enzymatic methods show high diastereoselectivity; for instance, a peroxygenase from oat flour can produce the trans-1,2-monoepoxide from (R)-limonene and the cis-1,2-monoepoxide from (S)-limonene with excellent selectivity[2].

  • Stereospecific Hydrolysis: The acid-catalyzed hydrolysis of the epoxide mixture is an anti-addition. This means the incoming nucleophile (water) attacks from the face opposite the epoxide ring. Therefore, the stereochemistry of the resulting diol is directly dependent on the stereochemistry of the precursor epoxide[3]. To obtain a single diol diastereomer, you must start with a diastereomerically pure epoxide.

  • Kinetic Resolution: You can exploit the different reaction rates of the cis and trans epoxides. For example, using (R)-N-(α-methylbenzyl) ethyl carbamate (B1207046) can selectively catalyze the hydrolysis of cis-limonene oxide, leaving the trans-limonene oxide unreacted and allowing for its recovery with high diastereomeric purity (>98% de)[4][5].

Question: I am observing low enantioselectivity and the formation of side products in my Sharpless Asymmetric Dihydroxylation (AD) reaction. What are the likely causes and solutions?

Answer: The Sharpless AD is a powerful method for achieving high stereoselectivity, but its success depends on carefully controlled conditions[1]. Poor results can often be traced to the following factors:

  • Incorrect AD-mix: Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-β (containing (DHQD)₂PHAL) and AD-mix-α (containing (DHQ)₂PHAL) provide opposite enantioselectivity[6][7].

  • Reaction Temperature: The reaction should be run at a low temperature, typically 0°C[1]. Higher temperatures can significantly decrease enantioselectivity.

  • Olefin Concentration: If the concentration of limonene is too high, a non-chiral background reaction can occur where the alkene reacts with the osmium tetroxide before the chiral ligand can coordinate. This leads to a reduction in enantioselectivity[6].

  • pH Control: The reaction is fastest under slightly basic conditions. The AD-mix formulations contain a buffer to maintain the optimal pH[6]. Ensure the reagents are fresh and properly stored to maintain this buffering capacity.

  • Additives: For some substrates, adding methanesulfonamide (B31651) (MsNH₂) can accelerate the hydrolysis of the osmate ester and improve the turnover rate and enantioselectivity[1][7].

G start Low Stereoselectivity Observed method Which synthetic route was used? start->method epox Epoxidation-Hydrolysis method->epox Epoxidation sharpless Sharpless AD method->sharpless Sharpless epox_issue Issue: Poor Diastereomeric Ratio epox->epox_issue sharpless_issue Issue: Low Enantiomeric Excess (e.e.) sharpless->sharpless_issue epox_sol1 Solution: Use enzymatic epoxidation for higher initial selectivity. epox_issue->epox_sol1 epox_sol2 Solution: Perform kinetic resolution of the epoxide mixture before hydrolysis. epox_issue->epox_sol2 sharpless_check1 Check Reaction Temperature. Is it at 0°C? sharpless_issue->sharpless_check1 sharpless_sol1 Action: Maintain temperature at 0°C to maximize selectivity. sharpless_check1->sharpless_sol1 No sharpless_check2 Check Reagents. Is the correct AD-mix (α vs β) being used? Are reagents fresh? sharpless_check1->sharpless_check2 Yes sharpless_sol2 Action: Verify AD-mix selection for desired enantiomer. Use fresh reagents. sharpless_check2->sharpless_sol2 No sharpless_check3 Consider adding methanesulfonamide (MsNH₂) to improve turnover. sharpless_check2->sharpless_check3 Yes

Caption: Troubleshooting workflow for low stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high stereoselectivity?

A1: The two main routes start from R-(+)-limonene.[1]

  • Two-Step Epoxidation-Hydrolysis: This method involves the initial epoxidation of the endocyclic double bond of limonene, which produces a mixture of cis- and trans-epoxides. This is followed by acid-catalyzed hydrolytic ring-opening of the epoxide to yield the diol. The stereoselectivity is highly dependent on the stereochemical purity of the intermediate epoxide[1][2].

  • One-Step Sharpless Asymmetric Dihydroxylation (AD): This is a direct method that uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high regio- and stereoselectivity in a single step[1][8]. It is a powerful method for producing enantioenriched vicinal diols from alkenes[6].

G start R-(+)-Limonene method1 Method 1: Two-Step Synthesis start->method1 method2 Method 2: Sharpless Asymmetric Dihydroxylation start->method2 epoxidation Step 1: Epoxidation (e.g., m-CPBA) method1->epoxidation sharpless_reagents One Step: OsO₄ (cat.), AD-mix method2->sharpless_reagents intermediate Limonene-1,2-oxide (cis/trans mixture) epoxidation->intermediate hydrolysis Step 2: Acid Hydrolysis (e.g., H₂SO₄/H₂O) intermediate->hydrolysis final_product p-Menth-8-ene-1,2-diol (B23420) hydrolysis->final_product sharpless_reagents->final_product

Caption: General synthetic routes to this compound.

Q2: How does the stereochemistry of the starting limonene oxide affect the final diol product in acid-catalyzed hydrolysis?

A2: The acid-catalyzed ring-opening of an epoxide proceeds via an Sₙ2-like mechanism with anti-addition of water. This means the stereochemical outcome of the diol is inverted at one of the carbon centers relative to the epoxide. For (4R)-limonene oxide, hydrolysis of the trans-epoxide yields the (1S,2S)-diol, while hydrolysis of the cis-epoxide is expected to give the (1R,2R)-diol under acidic conditions[3]. Therefore, starting with a diastereomerically pure epoxide is crucial for obtaining a single diol diastereomer.

Q3: What analytical techniques are used to determine the stereoselectivity of the synthesis?

A3: Several analytical techniques are essential for determining the diastereomeric and enantiomeric purity of your product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is a primary method for separating and quantifying both enantiomers and diastereomers[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants[11][12]. To distinguish enantiomers, chiral solvating or derivatizing agents can be used to induce chemical shift differences[10].

  • Optical Rotation: A polarimeter can measure the optical rotation of the final product, which indicates the bulk enantiomeric excess but does not distinguish between diastereomers[10].

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key aspects and expected outcomes for the primary synthetic routes to this compound.

MethodKey ReagentsTypical DiastereoselectivityTypical EnantioselectivityProsCons
Epoxidation-Hydrolysis m-CPBA, H₂SO₄/H₂OModerate to High (depends on epoxide purity)[4]Low (unless a chiral resolution or catalyst is used)Uses inexpensive reagents[1].Two-step process; often yields diastereomeric mixtures[1].
Sharpless Asymmetric Dihydroxylation OsO₄ (cat.), AD-mix-α or AD-mix-β, K₃Fe(CN)₆, K₂CO₃High (>99% de reported)[13]High (e.e. often >90%)[8]One-step, highly stereoselective reaction[1].Uses toxic and expensive osmium tetroxide; requires careful temperature control[6].
Biocatalytic Epoxidation & Hydrolysis Peroxygenase, Epoxide HydrolaseExcellent (can produce single diastereomers)[2][14]High (enzymes are inherently chiral)[14]Green, highly selective, mild conditions.Enzyme availability and stability can be limiting factors.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis[1]

This protocol is adapted from established procedures for the synthesis of p-menth-8-ene-1,2-diol from R-(+)-limonene.

Step A: Epoxidation of R-(+)-Limonene

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains low.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic and aqueous layers. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude limonene-1,2-oxide (a mixture of cis/trans isomers).

G start Start dissolve 1. Dissolve Limonene in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_mcpba 3. Add m-CPBA (1.1 eq) portion-wise cool->add_mcpba stir 4. Stir at 0°C, then warm to RT add_mcpba->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with Na₂SO₃ (aq) monitor->quench workup 7. Aqueous Workup (NaHCO₃, Brine) quench->workup dry 8. Dry (Na₂SO₄) & Concentrate workup->dry product Crude Limonene-1,2-oxide dry->product end End product->end

Caption: Workflow for the epoxidation of R-(+)-limonene.

Step B: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a 10:1 (v/v) mixture of acetone (B3395972) and water.

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the diol.

Protocol 2: Sharpless Asymmetric Dihydroxylation[1]

This protocol uses a pre-packaged AD-mix for convenience and high selectivity.

  • To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture vigorously until both phases become clear, then cool to 0°C in an ice bath.

  • Add R-(+)-limonene (1.0 eq) to the cooled, biphasic solution.

  • Continue to stir vigorously at 0°C. The reaction progress can be monitored by TLC. Reaction times can range from 6 to 24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers and wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start prepare_mix 1. Prepare solution: t-BuOH/H₂O, AD-mix-β, MsNH₂ start->prepare_mix cool 2. Cool to 0°C prepare_mix->cool add_limonene 3. Add Limonene (1.0 eq) cool->add_limonene stir 4. Stir vigorously at 0°C (6-24h) add_limonene->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with Na₂SO₃ (solid) monitor->quench warm_stir 7. Warm to RT and stir 1h quench->warm_stir extract 8. Extract with Ethyl Acetate (3x) warm_stir->extract workup 9. Wash (NaOH, Brine) extract->workup dry 10. Dry (Na₂SO₄) & Concentrate workup->dry purify 11. Purify via Column Chromatography dry->purify product Pure p-Menth-8-ene-1,2-diol purify->product end End product->end

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

References

Technical Support Center: Optimization of Microbial Fermentation for Limonene-1,2-diol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of fermentation parameters in the microbial production of Limonene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the microbial conversion of limonene (B3431351) to this compound? A2: The generally accepted pathway involves a two-step enzymatic process. First, a monooxygenase enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form the intermediate, limonene-1,2-epoxide. Subsequently, an epoxide hydrolase enzyme facilitates the hydrolysis of this epoxide ring to yield the final product, this compound.[1]

Q2: Which microorganisms are commonly used for the biotransformation of limonene to this compound? A2: A variety of filamentous fungi have been successfully used for this biotransformation. Notable strains include Pestalotiopsis mangiferae, Colletotrichum nymphaeae, and Phomopsis sp.[1][2][3][4] Endophytic fungi, in particular, have shown significant potential as potent biocatalysts for producing this compound.[2][5]

Q3: What are the common byproducts observed during this fermentation? A3: The primary intermediate, limonene-1,2-epoxide, is the most common byproduct if the second conversion step is inefficient.[1] Other oxygenated monoterpenes such as α-terpineol, carvone, and carveol (B46549) may also be detected depending on the microbial strain and fermentation conditions.[1]

Q4: Why is substrate (limonene) concentration a critical parameter? A4: Limonene can be toxic to microbial cells at high concentrations, which can inhibit cell growth and enzyme activity, thereby reducing the overall yield.[6][7] This phenomenon, known as substrate inhibition, makes it crucial to optimize the limonene concentration or employ strategies like fed-batch feeding or two-phase fermentation systems to maintain a low, non-inhibitory concentration in the aqueous phase.[8]

Fermentation Parameter Optimization Data

The following tables summarize key quantitative data from studies on the optimization of fermentation parameters for this compound production.

Table 1: Optimal Fermentation Parameters for this compound Production by Fungal Strains.

Parameter Pestalotiopsis mangiferae LaBMicrA-505[2][4][5] Colletotrichum nymphaeae[4]
Biomass Concentration 4 g/L 13.2 g/L
Substrate (R-(+)-limonene) 2% (v/v) 20 g/L
Temperature 24°C 27°C
Agitation 120 rpm 250 rpm (shake flask); 300 rpm (bioreactor)
pH 6.0 6.0
Aeration (Bioreactor) Not specified 1 vvm (volume of air per volume of medium per minute)
Fermentation Time 96 hours 72 hours

| Productivity / Yield | 98.34% accumulation | ~7.8 g/L |

Visualized Workflows and Pathways

Metabolic_Pathway sub Limonene int Limonene-1,2-epoxide sub->int Epoxidation prod This compound int->prod Hydrolysis e1 Monooxygenase e1->sub e2 Epoxide Hydrolase e2->int

Caption: Metabolic pathway of limonene to this compound.

Experimental_Workflow cluster_prep Preparation cluster_ferm Biotransformation cluster_analysis Downstream & Analysis strain Select Microbial Strain media Prepare Culture Medium strain->media inoculum Grow Inoculum (Pre-culture) media->inoculum fermentation Inoculate Production Medium Add Limonene Substrate inoculum->fermentation incubation Incubate under Optimized Conditions (Temp, pH, Agitation) fermentation->incubation sampling Monitor Progress (Sampling) incubation->sampling extraction Separate Biomass Solvent Extraction of Broth sampling->extraction analysis Quantify Product (e.g., GC-MS) extraction->analysis purification Purify Product (Optional) analysis->purification

Caption: General experimental workflow for microbial production.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Possible Cause A: Suboptimal Fermentation Conditions

    • Troubleshooting Steps:

      • Verify Parameters: Cross-check your pH, temperature, and agitation speed against the optimal values provided in Table 1. pH is a critical parameter affecting enzyme activity.[9]

      • Optimize Aeration: Ensure adequate dissolved oxygen, as the initial epoxidation step is catalyzed by a monooxygenase, which requires molecular oxygen.[10] In a bioreactor, an aeration rate of 1 vvm has been used successfully.[4]

      • Check Inoculum Health: The age and density of the inoculum can significantly impact the fermentation process.[2] Biomass harvested during the stationary phase (e.g., 72 hours) has been shown to be highly productive.[2][5]

  • Possible Cause B: Substrate Inhibition/Toxicity

    • Troubleshooting Steps:

      • Reduce Initial Concentration: High concentrations of limonene can be inhibitory to microbial growth and metabolism.[7][8] Start with a lower concentration (e.g., 1-2%) and optimize from there.[1][2]

      • Implement Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed limonene gradually over the course of the fermentation to maintain a low, non-toxic level.

      • Consider a Two-Phase System: Adding an organic solvent like dodecane (B42187) can create a reservoir for the limonene, slowly releasing it into the aqueous phase for conversion while protecting the cells from high concentrations.[11]

  • Possible Cause C: Inappropriate Microbial Strain

    • Troubleshooting Steps:

      • Strain Viability: Confirm the viability and purity of your microbial culture.

      • Strain Screening: Different strains exhibit vastly different efficiencies. If possible, screen several known terpene-transforming fungi to find one with high selectivity for diol formation.[1]

Troubleshooting_Logic start Low this compound Yield check_params Are fermentation parameters (pH, Temp, Agitation) optimal? start->check_params check_substrate Is substrate concentration too high (>2%)? check_params->check_substrate Yes adjust_params Action: Adjust pH, Temp, Aeration, and/or Agitation. Re-run. check_params->adjust_params No check_intermediate Is Limonene-1,2-epoxide accumulating? check_substrate->check_intermediate No adjust_substrate Action: Lower initial concentration. Consider fed-batch or two-phase system. check_substrate->adjust_substrate Yes check_strain Is the strain known to be effective? check_intermediate->check_strain No extend_time Action: Prolong fermentation time to allow for complete conversion. check_intermediate->extend_time Yes screen_strains Action: Screen alternative strains known for this biotransformation. check_strain->screen_strains No

Caption: Troubleshooting logic for low product yield.

Issue 2: High Accumulation of Limonene-1,2-epoxide Intermediate

  • Possible Cause: Inefficient Epoxide Hydrolase Activity

    • Troubleshooting Steps:

      • Prolong Fermentation Time: The conversion of the epoxide to the diol may be the rate-limiting step. Extending the fermentation period (e.g., to 120 hours or more) can allow the enzyme more time to complete the conversion.[1]

      • Check pH: The epoxide hydrolase may have a different optimal pH than the monooxygenase. Ensure the pH is maintained at a level conducive to both enzymatic steps, with pH 6.0 being a good starting point.[2]

Experimental Protocols

Protocol 1: General Fermentation for Limonene Biotransformation

  • Inoculum Preparation:

    • Prepare a suitable liquid medium (e.g., Yeast-Malt extract broth).[2]

    • Inoculate the medium with the selected fungal strain.

    • Incubate for 72 hours to allow the biomass to reach the stationary phase.[2]

  • Production Phase:

    • Harvest the biomass from the inoculum culture by centrifugation or filtration.

    • Transfer a known quantity of fresh biomass (e.g., 4 g/L) into the production medium.[2]

    • Adjust the medium to the optimal pH (e.g., 6.0).[2]

    • Add R-(+)-limonene as the substrate to the desired concentration (e.g., 2% v/v).[1][2]

    • Incubate the culture in a shaker flask or bioreactor under optimized conditions of temperature and agitation (e.g., 24°C, 120 rpm).[2][5]

    • Collect samples periodically (e.g., every 24 hours) for analysis.

Protocol 2: Product Extraction and Quantification by GC-MS

  • Extraction:

    • Separate the microbial biomass from the culture broth via centrifugation or filtration.[1]

    • Extract the supernatant (broth) with an equal volume of an organic solvent like ethyl acetate.[1][12]

    • Vortex vigorously for 1-2 minutes and then separate the organic phase. Repeat the extraction 2-3 times for complete recovery.

    • Pool the organic fractions and dry over anhydrous sodium sulfate.

  • GC-MS Analysis: [2]

    • Injection: Inject 1 µL of the extracted sample in split mode (e.g., ratio 1:30).

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector and Detector Temperature: Maintain at 250°C.

    • Oven Temperature Program:

      • Start at 40°C and hold for 10 minutes.

      • Ramp up to 100°C at a rate of 3°C/min.

      • Ramp up to 200°C at a rate of 20°C/min and hold for 5 minutes.

    • Mass Spectrometry: Operate with an ionization energy of 70 eV and scan a mass range of m/z 35–400.

    • Identification: Compare the resulting mass spectra with a known standard or a library (e.g., NIST) for identification of this compound.

References

Technical Support Center: Limonene-1,2-diol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Limonene-1,2-diol from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound from plant sources.

Question: My final extract has a low yield of this compound. What are the possible causes and how can I improve the yield?

Answer:

Low yield is a common issue in phytochemical extraction. Several factors, from the initial plant material to the extraction solvent and technique, can contribute to this problem. Here are the primary causes and troubleshooting steps:

  • Inadequate Solvent Polarity: this compound is a more polar compound than its precursor, limonene (B3431351). The choice of solvent is critical for efficient extraction.

    • Solution: Employ a solvent with appropriate polarity. Ethyl acetate (B1210297) has been shown to be an effective solvent for extracting this compound.[1][2] For a more comprehensive extraction, consider a sequential process. First, use a non-polar solvent like hexane (B92381) to remove non-polar compounds (e.g., limonene, waxes). Subsequently, extract the plant material with a more polar solvent such as ethyl acetate to recover the diol.[1][2]

  • Insufficient Extraction Time or Repetitions: The target compound may not have had enough time to partition from the plant matrix into the solvent.

    • Solution: Increase the extraction time or the number of extraction cycles. For liquid-liquid extraction, performing at least two to three extractions of the aqueous phase with the organic solvent is recommended to maximize recovery.[2]

  • Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for this compound.

    • Solution: While maceration and Soxhlet extraction are common, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption.[3][4]

  • Degradation of the Target Compound: this compound may be sensitive to high temperatures used in some extraction methods like traditional hydrodistillation.[5]

    • Solution: Opt for extraction methods that operate at lower temperatures. If using distillation, consider vacuum distillation to lower the boiling point of the solvent.[6]

Question: My extract contains a high level of impurities, particularly limonene. How can I improve the purity of my this compound?

Answer:

Co-extraction of related compounds, especially the non-polar precursor limonene, is a frequent challenge.

  • Sequential Liquid-Liquid Extraction: This is a highly effective method for separating compounds with different polarities.

    • Protocol: First, perform an extraction with a non-polar solvent like hexane. This will dissolve and remove limonene and other non-polar impurities. Afterward, extract the remaining material with a more polar solvent like ethyl acetate to isolate the this compound.[1][2] This two-step process significantly enhances the purity of the final product.

  • Column Chromatography: For further purification, column chromatography is a standard technique.

    • Stationary Phase: Silica (B1680970) gel is a common choice for separating terpenoids.[1][2]

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or ether).[2] This allows for the separation of compounds based on their affinity for the stationary phase.

Question: I am observing emulsion formation during liquid-liquid extraction. How can I resolve this?

Answer:

Emulsions are a common problem in liquid-liquid extractions, especially with complex plant extracts that may contain natural surfactants.

  • Cause: This is often due to vigorous shaking or the presence of surfactants in the extract.[2]

  • Troubleshooting Steps:

    • Reduce Agitation: Instead of vigorous shaking, use gentle swirling or inversions of the separatory funnel.[2]

    • Allow for Separation Time: Let the mixture stand for an extended period to allow the layers to separate naturally.[2]

    • Break the Emulsion with Brine: Add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[2]

    • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in separating the layers.

    • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound from plant material?

A1: Ethyl acetate is a highly recommended solvent for recovering this compound due to its suitable polarity.[1][2] For a cleaner extraction, a sequential approach is often best: an initial wash with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with ethyl acetate to isolate the diol.[1][2]

Q2: Can I use hydrodistillation to extract this compound?

A2: While hydrodistillation is common for extracting volatile compounds like essential oils, it may not be ideal for this compound.[5] The high temperatures involved can potentially lead to the degradation of thermolabile compounds.[5] If this method is used, it is crucial to carefully control the temperature and duration.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation of compounds during column chromatography.[2] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure this compound. Fractions with the same TLC profile can then be combined.

Q4: What are some modern extraction techniques that could be applied to this compound?

A4: Modern techniques can offer higher efficiency and be more environmentally friendly. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing solvent penetration.[3]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, leading to faster extraction.[3][4]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and leaves no solvent residue.

Data Presentation

Table 1: Comparison of Solvent Systems for this compound Extraction
Solvent SystemExtraction Time (hours)Yield of this compound (%)Purity (%)
Hexane61.245
Chloroform63.560
Ethyl Acetate65.875
Methanol66.265
Sequential (Hexane then Ethyl Acetate)6 + 65.592

Note: This table presents illustrative data based on general principles of phytochemical extraction to demonstrate the impact of solvent choice.

Table 2: Effect of Extraction Method on Yield and Purity
Extraction MethodTemperature (°C)Time (minutes)Yield of this compound (%)Purity (%)
Maceration251440 (24 hrs)4.570
Soxhlet77 (Ethyl Acetate)360 (6 hrs)5.272
Ultrasound-Assisted (UAE)40305.978
Microwave-Assisted (MAE)60156.176

Note: This table provides example data to compare the efficiency of different extraction techniques.

Experimental Protocols

Protocol 1: Sequential Liquid-Liquid Extraction of this compound

Objective: To extract and partially purify this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Hexane

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Methodology:

  • Pre-extraction (Removal of Non-polar Impurities):

    • Macerate 100g of the dried plant powder in 500 mL of hexane for 12-24 hours at room temperature with occasional stirring.

    • Filter the mixture to separate the plant material from the hexane extract.

    • Discard the hexane extract (or save for analysis of non-polar compounds).

    • Air-dry the plant material to remove residual hexane.

  • Extraction of Target Compound:

    • Transfer the pre-extracted plant material to a flask and add 500 mL of ethyl acetate.

    • Macerate for 12-24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the ethyl acetate extract.

    • Repeat the ethyl acetate extraction on the plant residue at least once more to ensure maximum recovery. Combine the ethyl acetate extracts.[2]

  • Solvent Removal:

    • Concentrate the combined ethyl acetate extracts using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack it into the glass column without air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low-polarity solvent system, such as 5-10% ethyl acetate in hexane.[2]

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute compounds with increasing polarity.[2]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification PlantMaterial Dried & Powdered Plant Material HexaneExtraction Maceration with Hexane PlantMaterial->HexaneExtraction Filtration1 Filtration HexaneExtraction->Filtration1 EthylAcetateExtraction Maceration with Ethyl Acetate Filtration2 Filtration EthylAcetateExtraction->Filtration2 Filtration1->EthylAcetateExtraction Plant Residue HexaneExtract Hexane Extract (Limonene & Non-polar Impurities) Filtration1->HexaneExtract Filtrate RotaryEvaporation Solvent Evaporation (Rotary Evaporator) Filtration2->RotaryEvaporation Filtrate CrudeExtract Crude this compound Extract RotaryEvaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC Fraction Analysis (TLC) ColumnChromatography->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions FinalProduct Pure this compound CombineFractions->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_solution Potential Solutions Start Start Troubleshooting LowYield Low Yield? Start->LowYield HighImpurity High Impurity? Start->HighImpurity Emulsion Emulsion Formed? Start->Emulsion CheckSolvent Use more polar solvent (e.g., Ethyl Acetate) LowYield->CheckSolvent Yes IncreaseTime Increase extraction time or repetitions LowYield->IncreaseTime Yes ChangeMethod Consider UAE or MAE LowYield->ChangeMethod Yes SequentialExtract Perform sequential extraction (Hexane -> Ethyl Acetate) HighImpurity->SequentialExtract Yes ColumnChrom Use silica gel column chromatography HighImpurity->ColumnChrom Yes GentleShake Use gentle swirling Emulsion->GentleShake Yes AddBrine Add brine solution Emulsion->AddBrine Yes

Caption: Decision tree for troubleshooting common extraction issues.

References

Technical Support Center: Enhancing Chiral Resolution of Limonene-1,2-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Limonene-1,2-diol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound stereoisomers?

This compound possesses multiple chiral centers, resulting in several stereoisomers (enantiomers and diastereomers). The primary challenge lies in the structural similarity of these isomers, which makes achieving baseline separation difficult. Effective separation requires a highly selective chiral stationary phase (CSP) and carefully optimized chromatographic conditions to exploit subtle differences in the stereochemistry of the molecules.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for separating a wide range of chiral compounds, including terpene derivatives like limonene-based diols.[3][4][5] These CSPs, such as those with phenyl carbamate (B1207046) derivatives, provide the necessary steric and interactive environment for chiral recognition.[3] For Gas Chromatography (GC), cyclodextrin-based columns are often the preferred choice for terpene enantiomers.

Q3: How does the mobile phase composition affect the resolution of this compound stereoisomers?

In normal-phase High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the mobile phase composition is critical. It typically consists of a non-polar primary solvent (like n-hexane) and a polar modifier (an alcohol such as isopropanol (B130326) or ethanol).[3][6] The concentration of the polar modifier significantly influences the interaction between the analyte and the CSP.[3] Adjusting the modifier percentage is a key step in method optimization to improve selectivity and resolution.[3][6]

Q4: What is the role of temperature in the chiral separation of these compounds?

Column temperature is a crucial parameter that affects both retention time and selectivity. In many cases for HPLC and SFC, lower temperatures can improve resolution by enhancing the enthalpic contributions to chiral recognition.[4][5][6] However, in some instances, an increase in temperature can lead to better separation factors, indicating an entropically driven separation.[4][5] Therefore, temperature should be systematically screened to find the optimal condition for a specific separation.

Q5: Can Supercritical Fluid Chromatography (SFC) be used for this separation, and what are its advantages?

Yes, SFC is a powerful technique for chiral separations of limonene-based compounds and offers several advantages over HPLC.[4][5] SFC often provides faster analysis times and higher efficiency. It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, coupled with an alcohol modifier. This technique can sometimes yield better resolutions than HPLC for complex mixtures of stereoisomers.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound stereoisomers.

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP): The selected column lacks the necessary selectivity for the diol stereoisomers.- Action: Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). For GC, test various derivatized cyclodextrin (B1172386) columns.
Suboptimal Mobile Phase Composition: The ratio of non-polar solvent to polar modifier is not ideal.- Action: In normal-phase HPLC/SFC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 0.1-1%).[3]
Incorrect Column Temperature: The operating temperature is not optimal for chiral recognition.- Action: Evaluate a range of temperatures. Lower temperatures often improve resolution, but the opposite can also occur.[4][5][6]
Peak Tailing or Broadening Column Overload: The sample concentration is too high, saturating the CSP.- Action: Reduce the sample concentration or the injection volume.[6]
Incompatible Sample Solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase, causing peak distortion.- Action: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[6]
Secondary Interactions: Undesired interactions between the analyte and the stationary phase.- Action: For basic or acidic compounds, consider adding a small amount of an additive to the mobile phase (e.g., diethylamine (B46881) for bases, trifluoroacetic acid for acids) to improve peak shape.[6]
Irreproducible Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase before injection.- Action: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.[3]
Mobile Phase Instability: The mobile phase composition changes over time due to evaporation of the more volatile component.- Action: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.[6]
Fluctuations in Temperature: The column compartment temperature is not stable.- Action: Use a thermostatically controlled column compartment and allow it to stabilize before starting the analysis.

Data Presentation: Method Parameters

The following tables summarize typical starting parameters for method development in HPLC and GC. These should be used as a starting point and optimized for the specific this compound stereoisomers.

Table 1: HPLC Starting Conditions for Limonene (B3431351) Derivatives

Parameter Condition Reference
Chiral Column Polysaccharide-based (e.g., Lux® Cellulose-4, Chiralpak AD) [3][6]
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol [3][6]
Composition 99.5 : 0.5 to 90 : 10 (v/v) [3][6]
Flow Rate 0.5 - 1.5 mL/min [3]
Column Temperature 15 - 40 °C (start at 25 °C) [5][6]

| Detection | UV at 210 nm |[3][6] |

Table 2: GC Starting Conditions for Limonene Enantiomers

Parameter Condition Reference
Chiral Column Cyclodextrin-based (e.g., Rt-βDEXsm) [8]
Carrier Gas Helium or Hydrogen [9]
Flow Rate 1.0 mL/min [9]
Oven Program Isothermal (e.g., 70 °C) or Temperature Ramp (e.g., 40 °C to 230 °C at 2 °C/min)
Injection Mode Split (e.g., 1:30 ratio) [9]

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general procedure for developing a separation method for this compound stereoisomers using normal-phase HPLC.

  • Materials and Reagents:

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA) or Ethanol

    • This compound stereoisomeric mixture or individual standards

    • Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of n-Hexane:IPA (95:5, v/v).

    • Degas the solution for at least 15 minutes using sonication or vacuum filtration.[3]

  • System Setup and Equilibration:

    • Install the chiral column in a thermostatically controlled compartment set to 25 °C.

    • Purge the HPLC pump with the mobile phase for 5-10 minutes.

    • Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is observed at the detection wavelength (e.g., 210 nm). This may take 30-60 minutes.[3]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the mobile phase.[3]

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.[3]

  • Analysis and Optimization:

    • Inject 10 µL of the prepared sample.

    • Evaluate the resulting chromatogram for resolution.

    • To optimize, adjust the IPA percentage in the mobile phase. Increasing the modifier percentage generally decreases retention time, while decreasing it increases retention and may improve resolution.

    • Once the mobile phase is optimized, screen different column temperatures (e.g., 15 °C, 25 °C, 40 °C) to further enhance resolution.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_opt Optimization Loop p1 Prepare Mobile Phase (e.g., Hexane:IPA) h2 Equilibrate System (Flow Rate & Temp) p1->h2 p2 Prepare Sample (Dissolve & Filter) h3 Inject Sample p2->h3 h1 Install Chiral Column h1->h2 h2->h3 h4 Data Acquisition h3->h4 o1 Evaluate Resolution h4->o1 o2 Adjust Mobile Phase (% Modifier) o1->o2 Poor o3 Adjust Temperature o1->o3 Partial o4 Baseline Resolution? o1->o4 Good o2->h2 o3->h2 o4->o2 No o4->o3 No end Final Method o4->end Yes

Caption: Workflow for chiral HPLC method development and optimization.

Troubleshooting Logic

G start Initial Injection q1 Acceptable Resolution? start->q1 a1_no Change Mobile Phase (% Modifier) q1->a1_no No q2 Peak Shape Acceptable? q1->q2 Yes a1_no->q1 end_fail Re-evaluate CSP a1_no->end_fail a2_no Reduce Sample Conc. OR Change Sample Solvent q2->a2_no No q3 Retention Times Stable? q2->q3 Yes a2_no->q1 a3_no Ensure Full Equilibration OR Prepare Fresh Mobile Phase q3->a3_no No end_ok Method OK q3->end_ok Yes a3_no->q1

Caption: Decision tree for troubleshooting common chiral chromatography issues.

References

common pitfalls in the synthesis of Limonene-1,2-diol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Limonene-1,2-diol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired diol product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to the chosen synthetic route. The two primary methods are a two-step epoxidation-hydrolysis and a one-step Sharpless Asymmetric Dihydroxylation.[1]

    For the Epoxidation-Hydrolysis Route:

    • Incomplete Epoxidation: The initial epoxidation of limonene (B3431351) may be incomplete.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the correct stoichiometry of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is used (typically 1.1 equivalents).[1] Maintain the reaction at the optimal temperature (0°C initially, then warming to room temperature) for a sufficient duration (4-6 hours).[1]

    • Inefficient Hydrolysis: The ring-opening of the epoxide to form the diol might be inefficient.

      • Solution: Ensure the use of a suitable acid catalyst, like dilute sulfuric acid, in a solvent system such as acetone (B3395972)/water.[1] The reaction time (2-4 hours) should be monitored by TLC to ensure the complete disappearance of the epoxide.[1]

    • Side Reactions: Under acidic conditions, the diol can undergo further transformations, such as rearrangement to dihydrocarvone (B1202640) epimers or other subsequent reactions, which can reduce the yield.[2]

      • Solution: Carefully control the amount of acid catalyst and the reaction temperature during hydrolysis. Neutralize the acid promptly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) upon completion.[1]

    For the Sharpless Asymmetric Dihydroxylation Route:

    • Catalyst Deactivation: The osmium tetroxide catalyst may be deactivated.

      • Solution: Ensure all reagents and solvents are of high purity. The reaction should be carried out under the recommended conditions, including the use of AD-mix-β and methanesulfonamide (B31651).[1]

    • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to low yields.

      • Solution: Maintain a reaction temperature of 0°C and monitor the reaction for 6 to 24 hours by TLC until the starting material is consumed.[1]

Issue 2: Formation of Impure Product and Diastereomeric Mixtures

  • Question: My final product is impure and contains a mixture of diastereomers. How can I improve the purity and stereoselectivity?

  • Answer: The formation of multiple diastereomers is a known challenge in this compound synthesis, primarily due to the stereochemistry of the starting limonene oxide.[3][4]

    • Cause: The epoxidation of (R)-(+)-limonene typically produces a mixture of cis- and trans-limonene-1,2-oxide.[1] The subsequent acid-catalyzed hydrolysis of this mixture can lead to different diastereomers of the diol.[2][3][4] For instance, hydrolysis of trans-limonene oxide can yield a mixture of two diols, while the reaction of cis-limonene oxide with water can afford a single diol.[3][4]

    • Solution 1: Separation of Epoxide Isomers: The cis and trans epoxides can be separated by column chromatography before the hydrolysis step.[2] This allows for the synthesis of specific diastereomers of the diol.

    • Solution 2: Stereoselective Synthesis:

      • The Sharpless Asymmetric Dihydroxylation offers a more direct route to a specific stereoisomer of the diol.[1]

      • Controlling the hydrolysis conditions of the separated epoxides can also favor the formation of a desired diastereomer. It has been reported that under acidic conditions, "limonene cis-oxide" should theoretically give the 1R,2R diol and the "limonene trans-oxide" should give the 1S,2S diol isomer.[2]

    • Purification: The final diol product can be purified by flash column chromatography on silica (B1680970) gel to separate the desired diastereomer from impurities and other isomers.[1]

Issue 3: Difficulty in Monitoring Reaction Progress

  • Question: I am having trouble determining when the reaction is complete. What is the best way to monitor the synthesis?

  • Answer: Thin Layer Chromatography (TLC) is the recommended method for monitoring the progress of both the epoxidation and hydrolysis steps, as well as the Sharpless dihydroxylation.[1]

    • Procedure:

      • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

      • Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture).

      • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).

      • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Interpretation: The reaction is complete when the spot corresponding to the starting material (limonene in the epoxidation step, or limonene-1,2-oxide in the hydrolysis step) has completely disappeared.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes starting from (R)-(+)-limonene are:

  • A two-step method involving epoxidation followed by acid-catalyzed hydrolysis. This method first converts the more electron-rich 1,2-double bond of limonene to an epoxide, which is then ring-opened with an aqueous acid to yield the diol.[1]

  • A one-step Sharpless Asymmetric Dihydroxylation. This method directly and stereoselectively dihydroxylates the endocyclic double bond using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1]

Q2: Which synthetic route is better?

A2: The choice of route depends on the desired outcome:

  • The epoxidation-hydrolysis route is a classic and often cost-effective method. However, it can lead to a mixture of diastereomers if the intermediate epoxides are not separated.[3][4]

  • The Sharpless Asymmetric Dihydroxylation offers high stereoselectivity, providing a more direct path to a specific enantiomer of the diol.[1] This is often preferred when a single, pure stereoisomer is required.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • m-CPBA: Meta-chloroperoxybenzoic acid is a potential explosive and should be handled with care. Avoid grinding it and store it appropriately.

  • Solvents: Dichloromethane (B109758), acetone, and ethyl acetate are flammable and should be used in a well-ventilated fume hood.

  • Acids and Bases: Sulfuric acid and sodium hydroxide (B78521) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Osmium Tetroxide (in Sharpless Dihydroxylation): OsO₄ is highly toxic and volatile. It should be handled with extreme caution in a fume hood. Using a pre-made AD-mix formulation can reduce the handling of pure OsO₄.

Q4: Can biotransformation be used to synthesize this compound?

A4: Yes, biotransformation using fungal strains such as Pestalotiopsis mangiferae has been shown to be an effective method for producing this compound from limonene.[5][6] This approach is considered a greener alternative to chemical synthesis and can offer high selectivity.[7] Optimization of culture conditions such as biomass, substrate concentration, agitation, temperature, and pH can lead to high yields of the diol.[5][6]

Quantitative Data Summary

Synthetic MethodKey ReagentsTypical YieldStereoselectivityReference
Epoxidation-Hydrolysism-CPBA, H₂SO₄/H₂OModerate-HighCan produce mixtures of diastereomers[1][3][4]
Sharpless Asymmetric DihydroxylationAD-mix-β, OsO₄ (cat.), CH₃SO₂NH₂GoodHigh[1]
Biotransformation (P. mangiferae)Fungal biomass, R-(+)-limoneneUp to 98.34%Can be highly selective depending on the organism[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis [1]

Step 1: Epoxidation of (R)-(+)-Limonene

  • Dissolve (R)-(+)-limonene (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, while monitoring the internal temperature.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • The crude product, a mixture of cis- and trans-limonene-1,2-oxide, can be purified by column chromatography or used directly in the next step.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation [1]

  • To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add (R)-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Epoxidation_Hydrolysis_Workflow start Start: (R)-(+)-Limonene epoxidation Epoxidation (m-CPBA, DCM) start->epoxidation epoxide_mix Crude Limonene-1,2-oxide (cis/trans mixture) epoxidation->epoxide_mix hydrolysis Acid Hydrolysis (H₂SO₄, Acetone/H₂O) epoxide_mix->hydrolysis crude_diol Crude this compound hydrolysis->crude_diol purification Purification (Column Chromatography) crude_diol->purification final_product Pure this compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound via epoxidation and hydrolysis.

Sharpless_AD_Workflow start Start: (R)-(+)-Limonene dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β, OsO₄ cat.) start->dihydroxylation quench Quenching (Na₂SO₃) dihydroxylation->quench extraction Extraction (Ethyl Acetate) quench->extraction crude_diol Crude this compound extraction->crude_diol purification Purification (Column Chromatography) crude_diol->purification final_product Pure this compound purification->final_product

Caption: Workflow for the one-step Sharpless Asymmetric Dihydroxylation of (R)-(+)-limonene.

Troubleshooting_Logic problem Problem Encountered low_yield Low/No Yield problem->low_yield impure_product Impure Product/ Diastereomeric Mixture problem->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check epoxide_isomers Mixture of Epoxide Isomers? impure_product->epoxide_isomers Check side_reactions Side Reactions? incomplete_reaction->side_reactions No monitor_tlc Solution: Monitor reaction by TLC Adjust stoichiometry/time incomplete_reaction->monitor_tlc Yes control_conditions Solution: Control acid concentration and temperature side_reactions->control_conditions Yes purification_issue Inefficient Purification? epoxide_isomers->purification_issue No separate_isomers Solution: Separate epoxide isomers by chromatography epoxide_isomers->separate_isomers Yes use_sharpless Solution: Use Sharpless AD for high stereoselectivity epoxide_isomers->use_sharpless Alternatively optimize_purification Solution: Optimize column chromatography conditions purification_issue->optimize_purification Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Strategies for Scaling up Limonene-1,2-diol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Limonene-1,2-diol from laboratory to pilot scale. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: There are two main approaches for the synthesis of this compound: chemical synthesis and microbial biotransformation. Chemical synthesis typically involves a two-step epoxidation-hydrolysis of limonene (B3431351) or a one-step asymmetric dihydroxylation.[1] Microbial biotransformation utilizes microorganisms, such as fungi, to convert limonene into this compound.[2]

Q2: What are the key challenges when scaling up this compound production from lab to pilot scale?

A2: Scaling up production presents several challenges. For chemical synthesis, these include managing heat generated from the reaction (exotherm), ensuring efficient mixing of reactants, and dealing with potentially hazardous reagents on a larger scale. For microbial biotransformation, challenges include maintaining a sterile environment in larger bioreactors, ensuring adequate oxygen supply and mixing for the microorganisms, and managing potential foam formation.[3][4] Downstream processing, including product extraction and purification, also becomes more complex at a larger scale.[5]

Q3: How do reaction parameters change when moving from a lab to a pilot-scale bioreactor for biotransformation?

A3: While the optimal temperature and pH generally remain the same, parameters like agitation speed and aeration rate need to be adjusted to ensure homogenous mixing and sufficient oxygen transfer in the larger vessel. The inoculum volume will also be significantly larger to maintain a similar starting cell density. Fed-batch strategies, where the substrate (limonene) is added incrementally, are often employed at the pilot scale to avoid substrate toxicity to the microorganisms.[6]

Q4: What are the typical yields for this compound production at different scales?

A4: Yields can vary significantly depending on the chosen method and the level of optimization. In lab-scale biotransformation using shake flasks, yields can reach up to 98% conversion of the initial limonene.[2][7] In pilot-scale bioreactors, the focus often shifts to productivity (grams per liter per hour), which can be significantly higher than in shake flasks even if the final concentration is similar.[6] For chemical synthesis, lab-scale yields are often reported in the 70-95% range, and maintaining this yield at a pilot scale is a key objective.

Data Presentation: Lab vs. Pilot Scale Comparison

The following tables provide a summary of typical quantitative data for the production of this compound at both laboratory and pilot scales.

Table 1: Biotransformation of Limonene to this compound

ParameterLaboratory Scale (Shake Flask)Pilot Scale (Bioreactor)
Volume 100 mL - 1 L10 L - 100 L
Biomass Concentration 4 g/L4 - 13.2 g/L
Substrate (Limonene) Conc. 2% (v/v)2% (v/v) - often fed-batch
Temperature 24 - 27 °C24 - 27 °C
pH 6.06.0
Agitation 120 - 250 rpm (orbital shaker)300 rpm (impeller)
Aeration Passive diffusion1 vvm (volume of air per volume of liquid per minute)
Reaction Time 72 - 96 hours72 hours
Product Concentration ~6.75 g/L5.6 - 7.8 g/L
Productivity Lower~3 times higher than shake flasks

Note: Data is compiled from various studies and represents typical ranges.[2][6][7]

Table 2: Chemical Synthesis (Epoxidation-Hydrolysis)

ParameterLaboratory ScalePilot Scale
Volume 50 mL - 500 mL20 L - 200 L
Reactant Ratios Typically 1.1 eq of epoxidizing agentMaintained similar to lab scale, may be adjusted for safety
Catalyst Loading Varies (e.g., mol%)Optimized for cost-effectiveness and activity at scale
Temperature Control Ice bath, heating mantleJacketed reactor with controlled heating/cooling fluid
Reaction Time 4 - 8 hoursMay be longer due to slower heating/cooling and additions
Yield 70 - 95%Target is to maintain lab-scale yield, may be slightly lower
Purity (after workup) >95%Dependent on the efficiency of large-scale extraction and purification

Troubleshooting Guides

Chemical Synthesis Scale-up

Q: The reaction temperature is difficult to control at the pilot scale, leading to byproduct formation. What can be done?

A: This is a common issue due to the change in the surface-area-to-volume ratio at a larger scale, which makes heat dissipation less efficient.

  • Slower Addition of Reagents: Add the epoxidizing agent (e.g., m-CPBA) more slowly to control the rate of the exothermic reaction.

  • Improved Cooling: Ensure the pilot reactor's cooling jacket is operating efficiently. Consider using a more powerful cooling system if necessary.

  • Solvent Choice: A solvent with a higher boiling point can help to absorb some of the heat generated.

Q: Mixing appears to be inefficient in the pilot reactor, resulting in lower yields. How can this be addressed?

A: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.

  • Agitator Design and Speed: The type of impeller and its speed are critical. A standard paddle stirrer may not be sufficient for a large reactor. Consider using a turbine or pitched-blade impeller to improve top-to-bottom mixing.

  • Baffles: Ensure the reactor is equipped with baffles to prevent vortexing and promote better mixing.

  • Viscosity: If the reaction mixture is viscous, a more powerful motor for the agitator may be required.

Biotransformation Scale-up

Q: The yield of this compound is significantly lower in the pilot-scale bioreactor compared to the shake flask experiments. What are the likely causes?

A: A drop in yield during scale-up of biotransformation can be due to several factors related to the microbial environment.

  • Oxygen Limitation: Inadequate aeration and/or agitation can lead to low dissolved oxygen levels, which is often critical for the enzymatic conversion of limonene. Increase the aeration rate (vvm) or the agitation speed to improve the oxygen transfer rate (kLa).

  • Substrate Toxicity: Adding the full amount of limonene at the beginning of the fermentation can be toxic to the microorganisms at a higher concentration. Implement a fed-batch strategy where limonene is added gradually over time.

  • Shear Stress: High agitation speeds can cause shear stress on the microbial cells, particularly filamentous fungi, which can affect their viability and productivity. Find the optimal balance between mixing, oxygen transfer, and shear stress.

Q: Foaming is a major issue in the pilot-scale bioreactor. How can it be controlled?

A: Foaming is common in protein-rich fermentation media, especially with high aeration and agitation.

  • Antifoam Agents: Use a sterile antifoam agent. It's best to add it on-demand using a foam sensor and a control loop to avoid overuse, which can sometimes inhibit microbial growth.

  • Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers at the top of the vessel.

  • Media Composition: In some cases, modifying the composition of the fermentation medium can help reduce its tendency to foam.

Q: The bioreactor has become contaminated. What are the common sources of contamination at the pilot scale and how can they be prevented?

A: Maintaining sterility is more challenging in larger systems with more complex piping and connections.

  • Inoculum and Media Sterilization: Ensure that the larger volumes of media and the inoculum are properly sterilized. Validate the sterilization cycles (autoclave or in-situ sterilization).

  • Seals and Connections: Check all seals, gaskets, and connections for any potential leaks. The drive shaft seal of the agitator is a common point of failure.

  • Air and Feed Lines: Ensure that all air and feed lines have sterile filters and that these filters are intact and dry. Condensate can wet filters and allow contaminants to pass through.

  • Sampling Ports: Use aseptic techniques when taking samples. Steam-sterilizable sampling ports are recommended.

Experimental Protocols

Lab-Scale Epoxidation-Hydrolysis of R-(+)-Limonene

This two-step protocol is a common laboratory method for synthesizing this compound.

Step 1: Epoxidation

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a 10:1 mixture of acetone (B3395972) and water.

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify by column chromatography on silica (B1680970) gel.[1]

Pilot-Scale Biotransformation of Limonene

This protocol outlines the general steps for producing this compound in a pilot-scale bioreactor using a suitable microorganism (e.g., Pestalotiopsis mangiferae).

  • Inoculum Preparation: Grow the microorganism in a suitable liquid medium in shake flasks for 72 hours to reach the stationary phase.

  • Bioreactor Preparation: Prepare and sterilize the pilot-scale bioreactor (e.g., 50 L) containing the production medium.

  • Inoculation: Aseptically transfer the inoculum from the shake flasks to the bioreactor to achieve the desired initial biomass concentration (e.g., 4 g/L).

  • Fermentation Conditions: Set the bioreactor parameters to the optimized values:

    • Temperature: 24°C

    • pH: 6.0 (controlled with automated acid/base addition)

    • Agitation: 300 rpm

    • Aeration: 1 vvm

  • Substrate Addition: After an initial period of adaptation for the culture, start the fed-batch addition of R-(+)-limonene to reach a final concentration of 2% (v/v). The feeding rate should be optimized to avoid toxicity.

  • Monitoring: Monitor the fermentation process by taking samples at regular intervals to measure cell growth, substrate consumption, and product formation using Gas Chromatography (GC). Also, monitor dissolved oxygen levels.

  • Harvesting: After the desired reaction time (e.g., 72-96 hours) or when product concentration plateaus, harvest the fermentation broth.

  • Downstream Processing:

    • Separate the biomass from the broth by centrifugation or filtration.

    • Extract the this compound from the broth using a suitable solvent like ethyl acetate.

    • Purify the product using large-scale chromatography or distillation.[2][5][6]

Visualizations

The following diagrams illustrate the key workflows and pathways in the production of this compound.

G cluster_chemical Chemical Synthesis cluster_epox Two-Step: Epoxidation-Hydrolysis cluster_sharpless One-Step: Sharpless AD R-(+)-Limonene_chem R-(+)-Limonene Epoxidation Epoxidation (e.g., m-CPBA) R-(+)-Limonene_chem->Epoxidation Sharpless_AD Sharpless Asymmetric Dihydroxylation (AD-mix, OsO₄ cat.) R-(+)-Limonene_chem->Sharpless_AD Limonene-1,2-oxide Limonene-1,2-oxide (cis/trans mixture) Epoxidation->Limonene-1,2-oxide Acid_Hydrolysis Acid Hydrolysis (e.g., H₂SO₄/H₂O) Limonene-1,2-oxide->Acid_Hydrolysis Limonene-1,2-diol_chem This compound Acid_Hydrolysis->Limonene-1,2-diol_chem Sharpless_AD->Limonene-1,2-diol_chem

Caption: Chemical synthesis routes to this compound.

G cluster_bio Microbial Biotransformation R-(+)-Limonene_bio R-(+)-Limonene Microorganism Microorganism (e.g., Fungus) R-(+)-Limonene_bio->Microorganism Epoxidation_bio Monooxygenase Microorganism->Epoxidation_bio Limonene-1,2-oxide_bio Limonene-1,2-oxide (Intermediate) Epoxidation_bio->Limonene-1,2-oxide_bio Hydrolysis_bio Epoxide Hydrolase Limonene-1,2-oxide_bio->Hydrolysis_bio Limonene-1,2-diol_bio This compound Hydrolysis_bio->Limonene-1,2-diol_bio

Caption: General pathway for microbial biotransformation.

G Start Start: Lab-Scale (Shake Flask) Inoculum Inoculum Development Start->Inoculum Media_Prep_Lab Media Preparation & Sterilization Inoculum->Media_Prep_Lab Media_Prep_Pilot Large-Scale Media Preparation & Sterilization Inoculum->Media_Prep_Pilot Fermentation_Lab Lab-Scale Fermentation Media_Prep_Lab->Fermentation_Lab Analysis_Lab Analysis (GC, HPLC) Fermentation_Lab->Analysis_Lab Optimization Parameter Optimization (pH, Temp, etc.) Analysis_Lab->Optimization Scale_Up Scale-Up to Pilot (Bioreactor) Optimization->Scale_Up Fermentation_Pilot Pilot-Scale Fermentation Scale_Up->Fermentation_Pilot Media_Prep_Pilot->Fermentation_Pilot Process_Control Process Control (DO, pH, Foam) Fermentation_Pilot->Process_Control Downstream Downstream Processing (Extraction, Purification) Fermentation_Pilot->Downstream Process_Control->Fermentation_Pilot Final_Product Final Product: This compound Downstream->Final_Product

Caption: Workflow for scaling up biotransformation.

References

Technical Support Center: Optimizing Catalyst Performance for the Conversion of Limonene to Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalytic conversion of limonene (B3431351) to limonene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound from limonene?

A1: There are two main strategies for the synthesis of this compound from limonene:

  • Two-Step Epoxidation-Hydrolysis: This is a common method that first involves the epoxidation of the endocyclic double bond of limonene to form limonene-1,2-oxide. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the diol.[1][2]

  • Direct Dihydroxylation: This approach involves the direct conversion of the alkene to a diol in a single step. A well-known example is the Sharpless Asymmetric Dihydroxylation, which can provide high stereoselectivity.[1][2]

Q2: What are some common catalysts and reagents used for the epoxidation of limonene?

A2: Several reagents are commonly employed for the epoxidation of limonene, including:

  • Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation.[1]

  • Hydrogen peroxide (H₂O₂): Used in conjunction with various catalysts, H₂O₂ is a greener oxidizing agent.[3][4]

  • Heterogeneous catalysts: Titanium-based catalysts supported on activated carbon have been investigated for the conversion of limonene using H₂O₂ as the oxidant.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the epoxidation and dihydroxylation steps.[1] By spotting the reaction mixture alongside the starting material (limonene) and, if available, the product standard, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the typical side products in the oxidation of limonene?

A4: Besides the desired this compound, several side products can be formed depending on the reaction conditions and catalyst used. These can include: 1,2-epoxylimonene diol, carveol, 8,9-epoxylimonene diol, and carvone.[4][5] The formation of these byproducts is a common cause of low selectivity.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst/Reagents: The catalyst or reagents may have degraded.- Use fresh m-CPBA, as it can degrade over time. - For enzymatic reactions, ensure the enzyme is active and all necessary cofactors are present.[7] - If using a heterogeneous catalyst, check for signs of deactivation.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.- For epoxidation with m-CPBA, the reaction is often started at 0°C and then allowed to warm to room temperature.[1] - For reactions with Ti-based catalysts and H₂O₂, increasing the temperature from 50°C to 70°C has been shown to increase the yield of limonene diol.[4]
Low Yield of this compound Incomplete Epoxidation: The initial epoxidation step may not have gone to completion.- Extend the reaction time and continue to monitor by TLC until the starting limonene is consumed.[1] - Ensure the correct stoichiometry of the oxidizing agent is used.
Inefficient Hydrolysis: The ring-opening of the epoxide to the diol may be incomplete.- Ensure sufficient acid catalyst and water are present for the hydrolysis step. - The reaction is typically stirred for 2-4 hours at room temperature.[1]
Low Selectivity (Multiple Products Observed) Radical Side Reactions: Free radical chain mechanisms can lead to a variety of oxidation products and are inherently non-selective.[6]- Consider using a more selective catalytic system, such as Sharpless Asymmetric Dihydroxylation for high stereoselectivity.[1][2]
Further Oxidation: The desired diol or intermediate epoxide can undergo further oxidation.- Carefully control the amount of oxidizing agent used. - Optimize reaction time to minimize over-oxidation.
Solvent Effects: The polarity of the solvent can influence the reaction pathway.- Acetonitrile has been noted as a solvent in some limonene oxidation studies.[3] Experiment with different solvents to see how they affect selectivity.
Difficulty in Product Purification Similar Polarity of Products: Byproducts may have similar polarities to the desired diol, making separation by column chromatography challenging.- Optimize the chromatography conditions (solvent system, silica (B1680970) gel activity) for better separation. - Consider derivatization of the diol to change its polarity for easier separation, followed by deprotection.
Emulsion Formation During Workup: Emulsions can form during the extraction process, leading to product loss.- Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation: Comparison of Catalytic Systems

Catalytic System Catalyst/Reagents Oxidant Yield of this compound Reaction Conditions
Two-Step: Epoxidation-Hydrolysis m-CPBA, then H₂SO₄/H₂Om-CPBANot explicitly stated for diol, focuses on epoxide formation.Epoxidation: DCM, 0°C to RT; Hydrolysis: Acetone (B3395972)/H₂O, RT.[1]
Sharpless Asymmetric Dihydroxylation AD-mix-β, CH₃SO₂NH₂K₃Fe(CN)₆ (in AD-mix)High yields (e.g., 91% for a limonene derivative).[2]t-BuOH/H₂O, 0°C.[1][2]
Heterogeneous Catalysis Ti-Bz(0.5)/AC30% H₂O₂36.7%70°C, 6 hours.[3][4]
Biocatalysis Pestalotiopsis mangiferaeAirUp to 98.34% conversion24°C, 120 rpm, pH 6.0, 96 hours.[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis[1]

Step 1: Epoxidation of R-(+)-Limonene

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains low.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the limonene spot is no longer visible.

  • Upon completion, cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation[1][2]
  • To a stirred solution of tert-butanol (B103910) and water (1:1), add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq) at room temperature.

  • Stir the mixture until both phases become clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with 2M NaOH (if methanesulfonamide was used), followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis start Dissolve Limonene in DCM cool_0c Cool to 0°C start->cool_0c add_mcpba Add m-CPBA cool_0c->add_mcpba stir_0c Stir at 0°C for 1h add_mcpba->stir_0c stir_rt Stir at RT for 4-6h stir_0c->stir_rt tlc_monitor1 Monitor by TLC stir_rt->tlc_monitor1 quench Quench with Na₂SO₃ tlc_monitor1->quench workup1 Aqueous Workup quench->workup1 epoxide Crude Limonene-1,2-oxide workup1->epoxide dissolve_epoxide Dissolve Epoxide in Acetone/H₂O epoxide->dissolve_epoxide add_acid Add catalytic H₂SO₄ dissolve_epoxide->add_acid stir_rt2 Stir at RT for 2-4h add_acid->stir_rt2 tlc_monitor2 Monitor by TLC stir_rt2->tlc_monitor2 neutralize Neutralize with NaHCO₃ tlc_monitor2->neutralize workup2 Aqueous Extraction neutralize->workup2 purify Column Chromatography workup2->purify diol Pure this compound purify->diol

Caption: Experimental workflow for the two-step synthesis of this compound.

G cluster_yield Low Yield Analysis cluster_selectivity Low Selectivity Analysis cluster_solution Potential Solutions start Low Yield or Selectivity Issue check_reagents Check Reagent Activity (m-CPBA, Enzyme) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Check Reaction Time / Completion start->check_time check_side_products Identify Byproducts (GC-MS) start->check_side_products use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents adjust_conditions Adjust T°C and Time check_temp->adjust_conditions check_time->adjust_conditions change_catalyst Consider More Selective Catalyst check_side_products->change_catalyst optimize_oxidant Optimize Oxidant Stoichiometry check_side_products->optimize_oxidant change_method Switch to Sharpless Dihydroxylation change_catalyst->change_method control_stoichiometry Fine-tune Reagent Ratios optimize_oxidant->control_stoichiometry

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Validation & Comparative

Confirming the Structure of Limonene-1,2-diol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules like limonene-1,2-diol is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.

This compound, a key chiral building block and a metabolite of limonene, possesses multiple stereoisomers, making its structural verification challenging.[1][2] While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive assignment of the complex proton and carbon frameworks of its diastereomers.

Performance Comparison: 2D NMR vs. Alternative Techniques

The structural confirmation of this compound can be approached through various analytical methods. While 2D NMR is a powerful tool for elucidating the covalent structure and relative stereochemistry in solution, other techniques offer complementary information.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C).Provides detailed connectivity information, allowing for complete assignment of the carbon skeleton and attached protons. Non-destructive.Requires relatively pure sample in solution. Does not directly determine absolute stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute three-dimensional structure of the molecule, including absolute stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers/diastereomers with a chiral stationary phase.Excellent for separating and quantifying stereoisomers. Can be used to determine enantiomeric excess.Does not provide detailed structural information beyond separating isomers. Method development can be time-consuming.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and elemental composition. Fragmentation patterns can provide some structural clues.Does not typically provide information on stereochemistry. Isomer differentiation can be challenging without tandem MS.

Structural Elucidation of this compound using 2D NMR

The complete assignment of the ¹H and ¹³C NMR spectra of the diastereomers of this compound is achieved through a combination of 2D NMR experiments.[1] The data presented below is for one of the synthesized diastereomers, (1S,2S,4R)-limonene-1,2-diol, and is based on the assignments reported in the literature.

Quantitative NMR Data Summary

The following table summarizes the ¹H and ¹³C chemical shifts and key 2D NMR correlations for (1S,2S,4R)-limonene-1,2-diol.

Position¹³C (δ, ppm)¹H (δ, ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
172.4--C2, C6, C7
275.93.45 (dd)H3a, H3bC1, C3, C4, C7
330.81.55 (m), 2.10 (m)H2, H4C1, C2, C4, C5
441.52.25 (m)H3a, H3b, H5a, H5bC2, C3, C5, C6, C8
527.81.45 (m), 1.95 (m)H4, H6a, H6bC3, C4, C6
624.11.80 (m), 2.05 (m)H5a, H5bC1, C4, C5
721.11.25 (s)-C1, C2, C6
8149.8--C4, C9, C10
9109.24.75 (s), 4.78 (s)-C4, C8, C10
1020.81.75 (s)-C4, C8, C9

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'm' denotes multiplet, 'dd' denotes doublet of doublets, 's' denotes singlet.

Experimental Protocols

Synthesis of (1S,2S,4R)-Limonene-1,2-diol

A common method for the synthesis of this compound is through the dihydroxylation of R-(+)-limonene.

Materials:

Procedure:

  • To a stirred solution of tert-butanol and water (1:1), add AD-mix-β and methanesulfonamide at room temperature.

  • Cool the mixture to 0°C and then add R-(+)-limonene.

  • Stir the reaction vigorously at 0°C and monitor its progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

2D NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard 1D proton spectrum.

  • Acquire a 1D carbon spectrum (with proton decoupling).

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment to identify proton-proton couplings.

  • HSQC: Acquire a gradient-enhanced HSQC (gHSQC) experiment to identify one-bond proton-carbon correlations.

  • HMBC: Acquire a gradient-enhanced HMBC (gHMBC) experiment to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay should be optimized for J-couplings of approximately 8-10 Hz.

Visualizing the Workflow and Key Correlations

The following diagrams illustrate the experimental workflow and the key 2D NMR correlations used to confirm the structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis start R-(+)-Limonene dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation workup Workup & Extraction dihydroxylation->workup purification Column Chromatography workup->purification diol This compound purification->diol nmr_sample NMR Sample Preparation diol->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr cosy COSY one_d_nmr->cosy hsqc HSQC one_d_nmr->hsqc hmbc HMBC one_d_nmr->hmbc structure Structure Confirmation cosy->structure hsqc->structure hmbc->structure

Experimental workflow for this compound structural confirmation.

Key HMBC (red) and COSY (blue) correlations in this compound.

References

A Comparative Guide to Analytical Methods for Limonene-1,2-diol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of limonene-1,2-diol, a metabolite of limonene (B3431351) with potential therapeutic properties, is crucial. This guide provides an objective comparison of the two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the most appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Performance Comparison of Analytical Methods

While specific validation data for this compound is not extensively published, this guide synthesizes available data for the parent compound, limonene, and related terpene diols to provide a comparative overview. It is important to note that the chromatographic conditions and performance parameters will vary for this compound due to its increased polarity compared to limonene.

Table 1: Summary of Quantitative Data for Limonene Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.979 - 0.9991[1]~0.9978[2]
Limit of Detection (LOD) 0.08 - 1.7 mg/L[1]Not explicitly found for this compound
Limit of Quantification (LOQ) 0.24 - 4.2 mg/L[1]Not explicitly found for this compound
Precision (%RSD) <1% - 15%[1]<1%[1][2]
Accuracy (Recovery %) 88.62% - 89.92%[1]83.5% - 92%[1][2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for GC-MS and HPLC analysis of limonene and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, especially when using Selected Ion Monitoring (SIM).

Sample Preparation:

A common approach involves liquid-liquid extraction. For instance, a sample can be extracted with an equal volume of ethyl acetate (B1210297) by vortexing for one minute[3]. The organic layer is then collected for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: TR-5 or HP-5ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[3].

  • Injector: Split mode (e.g., split ratio of 1:30) at 250°C[3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3].

  • Oven Temperature Program: An initial temperature of 40°C held for 10 minutes, ramped to 100°C at 3°C/min, and then to 200°C at 20°C/min, with a final hold for 5 minutes[3].

  • Mass Spectrometer: ISQ Single Quadrupole or Agilent 5977A[3].

  • Ionization Energy: 70 eV[3].

  • Scan Range: m/z 35-400[3].

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including less volatile ones. For this compound, a reversed-phase method is typically employed.

Sample Preparation:

Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm membrane before injection[2].

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Lichrospher® 250 RP-18 (5 µm, 250 x 4.6 mm)[2].

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v)[2].

  • Flow Rate: 0.6 mL/min[2].

  • Injection Volume: 20 µL[2].

  • Detection: UV at 213 nm[2].

  • Run Time: Approximately 15 minutes[2].

Method Validation Workflow and Parameters

The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagrams illustrate the typical workflow for method validation and the key parameters assessed.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for the development and validation of an analytical method.

Validation Parameters Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Robustness Robustness Analytical Method->Robustness LOD Limit of Detection Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantification LOD->LOQ

Caption: Key parameters assessed during the validation of an analytical method.

References

A Comparative Guide to the Biological Activities of Limonene-1,2-diol and its Precursor, Limonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene (B3431351), a naturally abundant monoterpene found in citrus fruit peels, is a well-recognized bioactive compound with a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its primary metabolite, limonene-1,2-diol, is formed via hydroxylation in the body. The scientific community is increasingly interested in understanding whether the biological activities of limonene are inherent to the parent compound or are mediated, at least in part, by its metabolites. This guide provides an objective comparison of the biological activities of limonene and its precursor, this compound, supported by available experimental data. We will delve into their comparative anti-inflammatory, antioxidant, and anticancer properties, providing detailed experimental protocols and visualizing key pathways to aid researchers in their investigations.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological activities of limonene and this compound. It is important to note that direct comparative studies for all activities are not always available, and thus, some data is presented from individual studies.

CompoundAssayCell LineIC50 ValueReference
Limonene Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not available in comparative studies[1]
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not available in comparative studies
Limonene Cytokine Inhibition (TNF-α)Human T-lymphocytes~50% inhibition at 10 µM[2]
This compound Cytokine Inhibition (TNF-α)Human T-lymphocytes~60% inhibition at 10 µM[2]

Table 1: Comparative Anti-inflammatory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.

CompoundAssayIC50 Value (µM)Reference
Limonene DPPH Radical Scavenging692.89[3]
This compound DPPH Radical ScavengingData not available in comparative studies

Table 2: Comparative Antioxidant Activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.

CompoundCell LineAssayIC50 ValueReference
Limonene Caco-2 (Colon)MTT136.6 µM[4]
Limonene A549 (Lung)MTT> 20 µM (low cytotoxicity)[5]
Limonene MCF-7 (Breast)MTT> 20 µM (low cytotoxicity)[5]
This compound Various Cancer Cell LinesMTTData not available in comparative studies

Table 3: Comparative Anticancer Activity. The MTT assay measures cell viability and is used to determine the cytotoxic effects of compounds.

Detailed Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed protocols for the key experiments cited.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.

    • Limonene and this compound (dissolved in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Sodium nitrite (B80452) (for standard curve).

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of limonene or this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left unstimulated as a negative control.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Materials:

    • DPPH solution (0.1 mM in methanol).

    • Limonene and this compound (dissolved in methanol).

    • Ascorbic acid or Trolox (as a positive control).

    • Methanol.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Methanol is used as a blank.

    • The percentage of radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.

  • Cell Lines: e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Caco-2 (colorectal adenocarcinoma).

  • Materials:

    • Selected cancer cell lines.

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

    • Limonene and this compound (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • DMSO (for solubilizing formazan (B1609692) crystals).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the viability of the untreated control cells.

    • The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Activates NF_kB NF-κB Signaling_Cascade->NF_kB Activates Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Translocates to activate Limonene Limonene Limonene->Signaling_Cascade Inhibits Limonene_diol This compound Limonene_diol->Signaling_Cascade Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, IFN-γ) Gene_Transcription->Cytokines Leads to Antigen Antigen Presentation Antigen->TCR G Start Start: Select Bioassay Cell_Culture Cell Culture (e.g., RAW 264.7, A549) Start->Cell_Culture Compound_Treatment Compound Treatment (Limonene vs. This compound) Cell_Culture->Compound_Treatment Assay Perform Assay (NO, DPPH, MTT) Compound_Treatment->Assay Data_Collection Data Collection (Absorbance Measurement) Assay->Data_Collection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Data_Collection->Data_Analysis Comparison Compare Potency Data_Analysis->Comparison G Limonene Limonene (Precursor) Metabolism Metabolism (Hydroxylation) Limonene->Metabolism Biological_Activity Observed Biological Activity (Anti-inflammatory, etc.) Limonene->Biological_Activity Contributes to Limonene_diol This compound (Metabolite) Metabolism->Limonene_diol Limonene_diol->Biological_Activity Contributes to

References

comparative study of different synthesis routes for Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Limonene-1,2-diol, a valuable chiral building block in organic synthesis, is instrumental in the preparation of various natural products and pharmaceutical intermediates.[1][2] The selective synthesis of this vicinal diol from the readily available monoterpene, R-(+)-limonene, has been approached through several distinct synthetic strategies.[2] This guide provides a comparative analysis of the primary chemical and biotechnological routes for the synthesis of this compound, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.

The principal strategies for the dihydroxylation of the endocyclic double bond of limonene (B3431351) can be broadly categorized into two main chemical approaches: a two-step epoxidation-hydrolysis sequence and a one-step direct dihydroxylation.[1][2] Additionally, biotransformation has emerged as a green alternative for this conversion. The choice of method significantly influences the yield, stereoselectivity, and reaction conditions.[1]

Comparative Performance of Synthesis Routes

The efficiency and stereochemical control of this compound synthesis are highly dependent on the chosen synthetic pathway. The following table summarizes quantitative data from various reported methods.

Synthesis RouteCatalyst / ReagentsSubstrateYield (%)StereochemistryReaction Conditions
Epoxidation-Hydrolysis 1. m-CPBA 2. H₂SO₄/H₂OR-(+)-LimoneneModerate to HighMixture of diastereomers1. 0 °C to RT 2. Room Temperature
Sharpless Asymmetric Dihydroxylation AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃), MeSO₂NH₂Limonene Derivative91%Enantioselectivet-BuOH/H₂O, 0 °C
Permanganate (B83412) Oxidation KMnO₄, NaOHR-(+)-LimoneneVariableSyn-dihydroxylation< 5 °C
Biotransformation Pestalotiopsis mangiferaeR-(+)-Limoneneup to 98.34%-24 °C, 120 rpm, pH 6.0
Biotransformation Colletotrichum nymphaeaeR-(+)-Limonene---

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the electron-rich 1,2-double bond of limonene, followed by the acid-catalyzed ring-opening of the resulting epoxide to yield the diol.[2]

  • Step 1: Epoxidation of R-(+)-Limonene

    • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM, ~0.2 M).[2]

    • Cool the solution to 0°C in an ice bath.[2]

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, while monitoring the internal temperature.[2]

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).[2]

    • The crude product, a mixture of cis- and trans-limonene-1,2-oxide, can be purified by column chromatography or used directly in the next step.[2]

  • Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

    • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).[2]

    • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.[2]

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.[2]

    • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.[2]

    • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.[2]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diol.[2]

2. Sharpless Asymmetric Dihydroxylation

This protocol allows for the direct, one-step, and highly stereoselective synthesis of the vicinal diol from the alkene.[2] The choice of the chiral ligand in the AD-mix determines the facial selectivity of the dihydroxylation.[2]

  • To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).[2]

  • Stir the mixture until both phases are clear, then cool to 0°C.[2]

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.[2]

  • Stir the reaction mixture vigorously at 0°C. Reaction times can vary from 6 to 24 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After completion, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.[2]

  • Extract the product with ethyl acetate.[2]

  • Combine the organic layers, wash with 2M NaOH, followed by brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

3. Permanganate-Mediated Dihydroxylation

This method utilizes potassium permanganate for the syn-dihydroxylation of the double bond.

  • Dissolve R-(+)-limonene in a suitable solvent such as acetone or tert-butanol.[1]

  • Prepare a dilute aqueous solution of KMnO₄ and NaOH.[1]

  • Cool both solutions to 0 °C or below in an ice-salt bath.[1]

  • Slowly add the cold KMnO₄ solution to the vigorously stirred limonene solution, maintaining the temperature below 5 °C.[1]

  • The purple color of the permanganate will disappear, forming a brown manganese dioxide precipitate.[1]

  • After the addition is complete, stir for an additional 30 minutes at a low temperature.[1]

  • The crude diol can be obtained after workup, which typically involves filtering the manganese dioxide and extracting the aqueous layer.[1]

4. Biotransformation using Pestalotiopsis mangiferae

This biotechnological approach offers a greener alternative to chemical synthesis.

  • Cultivate the fungus Pestalotiopsis mangiferae in a suitable liquid medium (e.g., yeast-malt extract) for 72 hours to obtain the biomass.[3]

  • Introduce R-(+)-limonene (substrate) to the fungal culture at a concentration of 2%.[3]

  • Incubate the mixture at 24 °C with agitation (120 rpm) and maintain a pH of 6.0.[3]

  • Monitor the conversion of limonene to this compound over 96 hours.[3]

  • The product can be extracted from the culture medium using an appropriate organic solvent.

Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the different synthesis routes for this compound and a typical experimental workflow.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_two_step Two-Step Route cluster_one_step One-Step Route cluster_biotech Biotechnological Synthesis limonene R-(+)-Limonene epoxide Limonene-1,2-oxide limonene->epoxide Epoxidation (e.g., m-CPBA) diol_one_step This compound limonene->diol_one_step Direct Dihydroxylation (e.g., Sharpless, KMnO₄) epoxide->diol_one_step Acid Hydrolysis (e.g., H₂SO₄) limonene_bio R-(+)-Limonene diol_bio This compound limonene_bio->diol_bio Fungal Biotransformation (e.g., P. mangiferae)

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start: Select Synthesis Route reagents Prepare Reagents and Starting Material start->reagents reaction Perform Reaction under Controlled Conditions reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Workup and Quenching monitoring->workup extraction Product Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Characterization (e.g., NMR, GC-MS) purification->analysis end Final Product: this compound analysis->end

Caption: General experimental workflow for synthesis.

References

A Comparative Analysis of the Bioactivities of Limonene-1,2-diol and Other Key Limonene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limonene (B3431351), a monocyclic monoterpene abundant in citrus fruit peels, is a well-established bioactive compound with a range of pharmacological properties. Its metabolic pathway in vivo yields several oxygenated derivatives, including limonene-1,2-diol, perillyl alcohol, and carvone (B1668592). These derivatives have garnered significant attention from the scientific community for their potential therapeutic applications. This guide provides an objective, data-driven comparison of the anti-inflammatory, antioxidant, and anticancer bioactivities of this compound against its parent compound, limonene, and other major derivatives like perillyl alcohol and carvone. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these natural compounds.

Comparative Bioactivity Data

The following table summarizes quantitative data from various experimental studies, offering a direct comparison of the bioactivities of limonene and its key derivatives.

CompoundBioactivity AssayTarget/Cell LineResult (IC50 / Effect)Reference
This compound Anti-inflammatoryActivated T-lymphocytesInhibition of IFN-γ, IL-2, TNF-α, IL-4, IL-13 production[1][2]
AntiproliferativeHuman tumor cell linesNo significant cytostatic effects observed[3]
(R)-(+)-Limonene AntioxidantDPPH Radical ScavengingModerate free radical scavenging activity[1]
Anti-inflammatoryLPS-induced RAW 264.7 cellsInhibition of pro-inflammatory mediators (NF-κB, MAPK pathways)[4][5]
AnticancerLung Cancer Cells (A549)Reduced tumor size and weight in vivo[6][7]
Perillyl Alcohol Anti-inflammatoryLPS-induced MacrophagesReduction of ROS production[8][9]
AnticancerMultiple cancer cell linesCytotoxic; induces apoptosis[10][11]
AnticancerSarcoma 180 tumor cells (in vivo)45.4% tumor growth inhibition (at 200 mg/kg/day)[10]
(S)-(+)-Carvone Anti-inflammatoryLPS-induced RAW 264.7 cellsPotent inhibition of Nitric Oxide (NO) production (IC50: 17.6 µM)[12]
(R)-(-)-Carvone Anti-inflammatoryLPS-induced RAW 264.7 cellsPotent inhibition of Nitric Oxide (NO) production (IC50: 31.5 µM)[12]
AnticancerColon cancer cell linesReduction of proliferation and induction of apoptosis[13]
AntioxidantDPPH Radical ScavengingDemonstrated antioxidant effects[14][15]

Detailed Bioactivity Profiles & Signaling Pathways

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to numerous chronic diseases. Limonene and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Limonene itself has been shown to suppress inflammatory responses in acute lung injury by blocking the phosphorylation of IκBα and NF-κB p65, thereby preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[4][16]. Its metabolites, including this compound and perillic acid, also contribute to this effect by inhibiting the production of various cytokines in T-cells[1][2]. Comparative studies have highlighted that specific structural features are crucial for activity. For instance, a study comparing nine limonene-derived monoterpenes found that carvone enantiomers were the most potent inhibitors of lipopolysaccharide (LPS)-induced nitric oxide production, suggesting that an oxygenated group at C6 conjugated to a double bond is a key feature for high potency[12].

NF_kB_Pathway Figure 1: NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Limonene_Derivatives Limonene, Carvone, This compound Limonene_Derivatives->IKK Inhibition IkB_p->NFkB Releases DNA DNA (Promoter Region) NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: NF-κB pathway and points of inhibition by limonene derivatives.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases. Limonene and its derivatives can mitigate oxidative stress through direct free-radical scavenging and by upregulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary mechanism for cellular protection against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like limonene, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[17]. Studies have shown that limonene can activate this Nrf2-dependent antioxidant system, thereby protecting cells from damage[16][18]. While direct quantitative comparisons of the Nrf2-activating potential of different limonene derivatives are limited, their ability to reduce reactive oxygen species (ROS) suggests a role in modulating this critical defense pathway[19].

Nrf2_Pathway Figure 2: Nrf2-ARE Antioxidant Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Induces Dissociation Limonene Limonene Limonene->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by limonene.

Anticancer Activity

The anticancer potential of limonene and its derivatives is one of their most extensively studied properties. These compounds can inhibit cancer progression through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis[20][21].

Perillyl alcohol, a primary metabolite of limonene, has shown particular promise, demonstrating potent cytotoxic activity against a wide variety of cancer cells and progressing to clinical trials[10][22]. Both limonene and perillyl alcohol can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of the caspase cascade[20][23]. Furthermore, they can interfere with critical cell survival signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt[20]. In contrast, a study evaluating specific stereoisomers of this compound found no significant cytostatic effects against several human tumor cell lines in vitro, suggesting its anticancer activity may be less potent than that of perillyl alcohol or the parent limonene[3]. This highlights how subtle changes in chemical structure following metabolism can dramatically alter biological function.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of bioactive compounds. Below are protocols for key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

    • Prepare serial dilutions of the test compounds (limonene derivatives) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting scavenging percentage against compound concentration.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Principle: This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (a pro-inflammatory mediator) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC50 value for NO inhibition.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., A549, Caco-2) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, remove the medium and add 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

General Experimental Workflow

The following diagram illustrates a logical workflow for the comparative bioactivity screening of limonene derivatives.

Workflow Figure 3: Experimental Workflow for Comparative Bioactivity cluster_assays In Vitro Bioactivity Screening start Compound Selection (this compound, Limonene, Perillyl Alcohol, Carvone) cytotoxicity Preliminary Cytotoxicity Test (e.g., MTT on non-cancer cells) to determine non-toxic dose range start->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 values antioxidant->data_analysis anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine) in RAW 264.7 cells anti_inflammatory->data_analysis anticancer Anticancer Assays (e.g., MTT, Apoptosis) in Cancer Cell Lines anticancer->data_analysis cytotoxicity->antioxidant Select Concentrations cytotoxicity->anti_inflammatory Select Concentrations cytotoxicity->anticancer Select Concentrations comparison Comparative Evaluation - Structure-Activity Relationship - Potency Ranking data_analysis->comparison mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, Nrf2; Flow Cytometry for Apoptosis) comparison->mechanism Select Most Potent Compounds conclusion Conclusion & Future Direction mechanism->conclusion

Caption: A generalized workflow for comparing the bioactivities of related compounds.

Conclusion

This comparative guide demonstrates that while this compound possesses immunomodulatory and anti-inflammatory properties, its bioactivity profile differs significantly from other key limonene derivatives. Carvone appears to be a particularly potent anti-inflammatory agent, while perillyl alcohol stands out for its robust anticancer effects[10][12]. The parent compound, limonene, exhibits a broad spectrum of moderate activities[21]. The lack of significant in vitro antiproliferative activity for this compound suggests it may be less suited for direct anticancer applications but could hold value in inflammatory conditions[3]. These findings underscore the critical role of metabolic transformations in defining the ultimate pharmacological effect of a parent compound and highlight the importance of evaluating individual metabolites in drug discovery and development. Further research should focus on in vivo models to confirm these in vitro findings and to further elucidate the specific mechanisms of action for each derivative.

References

A Comparative Guide to the Quantification of Limonene-1,2-diol: Cross-Validation of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Limonene-1,2-diol, a key metabolite of limonene (B3431351) with potential therapeutic activities, is crucial for research and development in the pharmaceutical and biotechnology sectors. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two most common chromatographic techniques for the quantification of terpene diols: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While specific cross-validation studies for this compound are not extensively published, this guide leverages validation data from its parent compound, limonene, to provide a comparative framework. The presented data serves as a strong indicator of the expected performance of these methods for this compound quantification.

Data Presentation: A Comparative Analysis

The following table summarizes the typical validation parameters for the quantification of limonene using HPLC-UV and GC-MS. These values provide a benchmark for what can be expected when developing and validating methods for the structurally similar this compound.

ParameterHPLC-UVGC-MS
Linearity (R²) 0.9978 - 0.9991[1][2]> 0.995[3]
Limit of Detection (LOD) 5.97 µg/mL[2]0.5 - 1.7 mg/L[1]
Limit of Quantification (LOQ) 18.10 µg/mL[2]2 - 4.2 mg/L[1]
Accuracy (Recovery %) 83.5 - 92%[1][2]71.2 - 114.5%[3]
Precision (RSD %) < 1% (Intra-day)[1]< 15% (Intra- and Inter-day)[1][3]

Disclaimer: The quantitative data presented in this table is based on studies validating analytical methods for limonene. While this compound is a closely related compound, these values should be considered as indicative and a method-specific validation is required for accurate quantification of this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC, for the quantification of a target analyte like this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion M1 Develop/Optimize GC-MS Method V1 Linearity & Range M1->V1 V2 Accuracy (Recovery) M1->V2 V3 Precision (Repeatability & Intermediate Precision) M1->V3 V4 LOD & LOQ M1->V4 V5 Specificity M1->V5 V6 Robustness M1->V6 M2 Develop/Optimize HPLC-UV Method M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 M2->V6 CV1 Analyze Identical Samples with Both Methods V1->CV1 V2->CV1 V3->CV1 V4->CV1 V5->CV1 V6->CV1 CV2 Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) CV1->CV2 C1 Determine Method Equivalency or Bias CV2->C1

Workflow for cross-validation of analytical methods.

Experimental Protocols

Below are detailed experimental protocols for the quantification of this compound using GC-MS and HPLC-UV. These are generalized methods and may require optimization based on the specific sample matrix and instrumentation.

Quantification of this compound by GC-MS

This method is suitable for the quantification of volatile and thermally stable compounds like this compound.

a. Materials and Reagents

  • This compound standard (high purity)

  • Solvent (e.g., Ethyl acetate (B1210297) or Hexane, HPLC grade)

  • Internal Standard (IS) (e.g., Tetradecane or other suitable non-interfering compound)

b. Instrumentation

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Capillary column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

c. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL).

  • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each.

d. Sample Preparation

  • Accurately weigh the sample and dissolve it in a known volume of solvent.

  • If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • Add the internal standard to the prepared sample solution at the same concentration as in the calibration standards.

e. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Hold at 200 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard for enhanced sensitivity and specificity.

f. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Quantification of this compound by HPLC-UV

This method is advantageous for less volatile or thermally labile compounds and offers a non-destructive analysis.

a. Materials and Reagents

b. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

c. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

d. Sample Preparation

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

e. HPLC-UV Conditions

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: As this compound lacks a strong chromophore, a low wavelength (e.g., 205-215 nm) is typically required.

  • Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.

f. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

References

comparative analysis of the anti-inflammatory effects of Limonene-1,2-diol and a standard drug

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural compounds are a source of significant interest. This guide provides a comparative analysis of the anti-inflammatory properties of Limonene-1,2-diol, a metabolite of d-limonene found in citrus fruits, against the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. While direct comparative studies on this compound are limited, this analysis leverages data on its precursor, d-limonene, to provide a substantive comparison.

This compound has been identified as an active metabolite of limonene (B3431351) and is suggested to contribute to its overall biological activity.[1] Research indicates that limonene and its metabolites, including this compound, can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.[2][3] Specifically, this compound has been shown to inhibit the production of several key cytokines by T-cells, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and interleukin-13 (IL-13).[2]

Quantitative Comparison of Anti-inflammatory Effects

To offer a quantitative perspective, the following table summarizes the inhibitory effects of d-limonene, Dexamethasone, and Ibuprofen on the gene expression of key inflammatory mediators in bovine fibroblast-like synoviocyte cells (BFLSc) stimulated with lipopolysaccharide (LPS). It is important to note that this data for d-limonene is used as a proxy for this compound.

Inflammatory Mediatord-Limonene (7.5 µg/ml)DexamethasoneIbuprofen
TNF-α mRNA ~50% suppressionSuppressed mRNA expressionSuppressed mRNA expression
IL-1β mRNA ~50% suppressionSuppressed mRNA expressionSuppressed mRNA expression
COX-2 Gene Expression Quenched gene expressionQuenched gene expressionQuenched gene expression
iNOS Gene Expression Quenched gene expressionQuenched gene expressionQuenched gene expression
PGE2 Production Quenched productionQuenched productionQuenched production
NO Production Quenched productionQuenched productionQuenched production
Data is sourced from a study on d-limonene and its comparison with Dexamethasone and Ibuprofen in bovine synoviocytes and human monocyte/macrophage-like cells.[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anti-inflammatory agents.

Cell Culture and Treatment

Bovine fibroblast-like synoviocyte cells (BFLSc) are isolated from the synovial membrane of metacarpal joint cartilage. Human THP-1 monocyte/macrophage-like cells are also utilized. The cells are cultured in appropriate media and conditions. For experiments, cells are pre-treated with the test compounds (d-limonene, Dexamethasone, or Ibuprofen) for a specified period (e.g., 72 hours) before being stimulated with 20 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]

Real-Time PCR for Gene Expression Analysis

To quantify the expression of inflammatory genes such as COX-2, IL-1β, iNOS, and TNF-α, total RNA is extracted from the treated cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for real-time polymerase chain reaction (PCR). The relative gene expression is calculated and normalized to a housekeeping gene.[4][5]

Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

The production of NO and PGE2, key mediators of inflammation, is measured in the cell culture supernatants using ELISA (Enzyme-Linked Immunosorbent Assay) methods.[4][5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the standard drugs are mediated through various signaling pathways.

This compound (via d-Limonene): The anti-inflammatory action of d-limonene, and by extension its metabolite this compound, is believed to be exerted through the suppression of pro-inflammatory cytokines and mediators like TNF-α, IL-1β, COX-2, and iNOS.[4][5] This suggests an interference with inflammatory signaling cascades, potentially including the NF-κB pathway, which is a critical regulator of inflammatory gene expression.

Dexamethasone: As a potent corticosteroid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and downregulates the expression of pro-inflammatory genes encoding cytokines like TNF-α, IL-1, and IL-6.[8] It also inhibits phospholipase A2, a key enzyme in the synthesis of prostaglandins (B1171923) and leukotrienes.[8]

Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] By inhibiting these enzymes, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11]

Visualizing the Pathways and Workflows

To better understand the experimental process and the molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment Groups cluster_assays Inflammatory Marker Analysis BFLSc Bovine Synoviocytes Control Control BFLSc->Control THP1 THP-1 Cells THP1->Control LPS LPS Stimulation Control->LPS Limonene d-Limonene + LPS LPS->Limonene Dex Dexamethasone + LPS LPS->Dex Ibu Ibuprofen + LPS LPS->Ibu PCR Real-Time PCR (COX-2, IL-1β, iNOS, TNF-α) Limonene->PCR ELISA ELISA (NO, PGE2) Limonene->ELISA Dex->PCR Dex->ELISA Ibu->PCR Ibu->ELISA

Experimental workflow for comparing anti-inflammatory compounds.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitory Action LPS LPS NFkB NF-κB Pathway LPS->NFkB PLA2 Phospholipase A2 LPS->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NO Nitric Oxide NFkB->NO COX COX Pathway Prostaglandins Prostaglandins COX->Prostaglandins PLA2->COX Limonene This compound Limonene->NFkB Inhibits Dex Dexamethasone Dex->NFkB Inhibits Dex->PLA2 Inhibits Ibu Ibuprofen Ibu->COX Inhibits

Inhibitory actions on key inflammatory signaling pathways.

References

A Comparative Guide to Validating the Purity of Synthesized Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of standard analytical techniques for validating the purity of Limonene-1,2-diol, a key derivative of limonene. The following sections offer a juxtaposition of common methods, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Spectroscopic and chromatographic methods are the most common and powerful tools for this purpose.[1][2]

Technique Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.[3][4]Quantitative purity (% area), identification of volatile impurities (e.g., residual limonene, solvents), and structural information from fragmentation patterns.[2]High sensitivity and resolution for volatile compounds, considered a "gold standard" for trace analysis.[5]Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile compounds.[6]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Quantitative purity (% area), detection of non-volatile impurities and isomers.[7][8]Suitable for non-volatile and thermally sensitive compounds; versatile with various detectors (UV, MS).[9]Can be less sensitive than GC for volatile compounds; may require specific columns for closely related isomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.[2]Structural confirmation of the diol, identification and quantification of impurities by integrating signal areas, and stereoisomer identification.[2][7]Provides unambiguous structural information; quantitative without the need for identical standards for impurities.[2]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of specific functional groups.[2]Confirmation of functional groups (e.g., hydroxyl, C-O bonds), absence of starting material functional groups (e.g., epoxide).Fast, non-destructive, and requires minimal sample preparation.Primarily qualitative for purity assessment; not ideal for quantifying minor components or distinguishing isomers with similar functional groups.

Experimental Workflows and Data Visualization

A systematic approach is crucial for the robust validation of compound purity. The general workflow involves initial qualitative checks followed by high-resolution quantitative analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized_Diol Crude Synthesized This compound TLC TLC Analysis (Qualitative Check) Synthesized_Diol->TLC FTIR FTIR Spectroscopy (Functional Group ID) TLC->FTIR NMR NMR Spectroscopy (Structure & Purity) FTIR->NMR GCMS GC-MS (Volatile Impurities) NMR->GCMS HPLC HPLC (Non-volatile Impurities) NMR->HPLC Pure_Compound Pure this compound (>98%) GCMS->Pure_Compound HPLC->Pure_Compound Technique_Comparison cluster_qualitative Qualitative Analysis cluster_structural Structural Elucidation FTIR FTIR (Functional Groups) NMR NMR (Definitive Structure) FTIR->NMR TLC TLC (Spot Separation) HPLC HPLC (Purity %, Isomers) TLC->HPLC HPLC->NMR GCMS GC-MS (Purity %, Volatiles) GCMS->NMR MS Mass Spec (Molecular Weight)

References

A Comparative Analysis of the Cytotoxic Effects of Limonene-1,2-diol on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Limonene-1,2-diol, a primary metabolite of the naturally occurring monoterpene d-limonene, has garnered interest in oncological research for its potential as a chemotherapeutic agent. This guide provides a comparative overview of the cytotoxic effects of this compound, primarily inferred from studies on its precursor d-limonene, on various cancer cell lines versus normal, non-cancerous cells. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Executive Summary

Extensive research on d-limonene demonstrates a selective cytotoxic effect against a range of cancer cell lines, while exhibiting minimal toxicity towards normal cells. This selectivity is a crucial attribute for a potential anticancer agent. The cytotoxic mechanism is primarily attributed to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that govern cell growth and survival. While direct comprehensive studies on this compound are limited, its role as a major active metabolite suggests it significantly contributes to the observed anticancer effects of d-limonene.

Data Presentation: Cytotoxicity Profile

The following tables summarize the quantitative data on the cytotoxic effects of d-limonene, the precursor to this compound, on various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Effects of d-Limonene on Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Colorectal AdenocarcinomaCaco-218.6 µg/mL (136.6 µM)[1]
Colorectal CarcinomaHCT-11674.1 µg/mL (0.5 mM)[1]
Prostate CarcinomaDU-1452.8 mM[2]
Breast CancerAMJ138.455 µg/ml[3]
Esophageal CancerSK-GT-415.14 µg/ml[3]

Table 2: Cytotoxic Effects of d-Limonene on Normal (Non-Cancerous) Cell Lines

Cell TypeCell LineIC50 ValueObservationReference
Normal Human Embryonic KidneyHEK-293≥100 µg/mL (≥1 mM)Less sensitive than cancer cells[1]
Normal Prostate EpithelialPZ-HPV-79.4 mMHigher IC50 than prostate cancer cells[2]
Mouse Primary Hepatocytes--Non-significant reduction in viability compared to doxorubicin[4][5]
Normal Murine Lymphocytes--Protective against oxidative stress[6]
Human Lens Epithelial Cells--Protective against oxidative stress-induced damage[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of compounds like d-limonene and its metabolites.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., cancer cell lines or normal cell lines) are seeded in 96-well plates at a density of 1.5 × 10^4 cells per well in 200 μL of culture medium and incubated for 24 hours.[1]

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., d-limonene) and a positive control (e.g., doxorubicin) for a specified period, typically 24 to 48 hours.[1]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis Assays start Seed Cancer and Normal Cells in Culture Plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Flow Cytometry (Annexin V/PI Staining) incubate->flow western Western Blot (Caspase Cleavage) incubate->western data Data Analysis: Determine IC50 values and compare effects on normal vs. cancer cells mtt->data ldh->data flow->data western->data

Caption: Experimental workflow for assessing cytotoxicity.

Signaling Pathways Modulated by d-Limonene

The cytotoxic effects of d-limonene are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[4][8][9]

G cluster_pathways d-Limonene Induced Signaling Pathways in Cancer Cells cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway Limonene d-Limonene PI3K PI3K Limonene->PI3K inhibits Bax Bax Limonene->Bax upregulates Bcl2 Bcl-2 Limonene->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways affected by d-limonene.

References

A Comparative Guide to Inter-Laboratory Analysis of Limonene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Limonene-1,2-diol, a key metabolite of limonene (B3431351) with growing interest in pharmaceutical and toxicological research. In the absence of a formal, published inter-laboratory comparison for this specific analyte, this document synthesizes available data and established analytical validation principles to present a model comparison. The objective is to guide laboratories in selecting and validating appropriate methods for consistent and reliable quantification of this compound across different sites.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. These methods are compared based on typical performance characteristics established for similar compounds, such as limonene and other diols.[1][2]

Data Presentation: Comparison of Analytical Method Performance

The performance of an analytical method is defined by several key parameters. The following table summarizes typical performance characteristics for the quantification of this compound using GC-MS and HPLC. These values are derived from validation studies of chemically related analytes and represent expected performance benchmarks for a well-validated method.[2][3][4][5]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Source/Justification
Linearity (r²) > 0.995> 0.998Based on typical requirements for bioanalytical and pharmaceutical method validation.[2][4]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL1.0 - 3.5 µg/mLGC-MS generally offers higher sensitivity for volatile and semi-volatile compounds. Values are estimates based on related compound analysis.[3]
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mL3.0 - 10.0 µg/mLLOQ is typically 3x LOD and represents the lowest concentration quantifiable with acceptable precision and accuracy.[6][7]
Accuracy / Recovery (%) 85 - 115%90 - 110%Acceptable range for accuracy in analytical method validation.[4][8]
Precision (%RSD)
- Intra-day (Repeatability)≤ 10%≤ 8%Reflects the precision of the method within a single day's run.[2][4]
- Inter-day (Intermediate Precision)≤ 15%≤ 12%Measures the precision across different days, analysts, or equipment.[2][4]
Key Advantages High specificity and sensitivity, ideal for complex matrices.Widely accessible, robust, suitable for routine analysis.General knowledge of analytical techniques.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducibility in inter-laboratory comparisons. Below are representative methodologies for the analysis of this compound.

This method is suitable for the sensitive and specific quantification of this compound in biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine, or culture medium), add an internal standard.

    • Extract the sample twice with 2 mL of ethyl acetate.[9]

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[10]

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 3 minutes.[4][10]

    • Injection Volume: 1 µL, splitless mode.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

This method is robust and widely applicable for the quantification of this compound in less complex matrices or when high sensitivity is not required.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Instrumentation and Conditions:

    • HPLC System: Shimadzu Prominence, Agilent 1260 Infinity II, or equivalent with a DAD/PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (as diols have weak chromophores, low UV wavelengths are necessary).

    • Injection Volume: 20 µL.[2]

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships inherent in an inter-laboratory comparison study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Data Reporting & Analysis A Central Facility Prepares Homogeneous Test Samples B Characterize Samples for Homogeneity and Stability A->B C Distribute Blinded Samples to Participating Labs B->C D Lab 1 Analyzes Samples C->D E Lab 2 Analyzes Samples C->E F Lab 'n' Analyzes Samples C->F G Labs Submit Results to Central Coordinator D->G E->G F->G H Statistical Analysis (Consensus Mean, SD) G->H I Calculation of Performance Scores (Z-scores) H->I J Final Report Generation and Distribution I->J

Caption: Workflow for an inter-laboratory comparison study.

G cluster_data Individual Lab Data cluster_stats Central Statistical Evaluation cluster_eval Performance Evaluation Lab1 Lab 1 Result (x₁) Mean Calculate Consensus Mean (x̄) Lab1->Mean Lab2 Lab 2 Result (x₂) Lab2->Mean LabN Lab n Result (xₙ) LabN->Mean StdDev Calculate Standard Deviation (s) Mean->StdDev ZScore Calculate Z-Score for each Lab Zᵢ = (xᵢ - x̄) / s Mean->ZScore StdDev->ZScore Eval Interpret Z-Score ZScore->Eval Sat Satisfactory |Z| ≤ 2 Eval->Sat Quest Questionable 2 < |Z| < 3 Eval->Quest Unsat Unsatisfactory |Z| ≥ 3 Eval->Unsat

Caption: Logical relationship of performance evaluation using Z-scores.

References

A Comparative Analysis of the Insecticidal Potential of Monoterpenoids: Investigating Limonene-1,2-diol and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gainesville, FL – December 18, 2025 – A comprehensive review of existing scientific literature underscores the significant insecticidal properties of various monoterpenoids, while highlighting a notable gap in the research concerning the specific activity of Limonene-1,2-diol. This guide provides a comparative analysis of the insecticidal efficacy of prominent monoterpenoids against key insect pests, alongside a discussion on their mechanisms of action and the experimental protocols used for their evaluation. While direct comparative data for this compound is scarce, this report collates available data for other monoterpenoids to offer a valuable resource for researchers and professionals in the fields of insecticide development and pest management.

Key Findings: A Comparative Overview of Monoterpenoid Insecticidal Activity

While specific insecticidal data for this compound remains largely unpublished, research on related compounds suggests that oxidation of limonene (B3431351) may enhance its toxicity to insects. For instance, limonene dioxide has demonstrated potent activity against the housefly (Musca domestica).[1] This section provides a comparative summary of the insecticidal activities of various well-studied monoterpenoids against two common and economically significant insect pests: the housefly (Musca domestica) and the yellow fever mosquito (Aedes aegypti). The data is presented in the following tables, summarizing lethal dose (LD50) and lethal concentration (LC50) values obtained from various studies.

Table 1: Comparative Topical Toxicity of Monoterpenoids against Musca domestica (Housefly)
MonoterpenoidLD50 (µ g/fly ) - 24hLD50 (µ g/fly ) - 48hReference
Thymol43.841.1[2]
(+)-Pulegone73.068.2[2]
Eugenol89.578.5[2]
Carvacrol90.880.6[2]
Citronellic acid93.4-[2]
Geraniol-85.8[2]
(R)-(+)-Limonene-477.9[2]
Linalool--[2]
Camphor512.1-[2]
Carvone>4000 ng/mg-[3]
Menthone>4000 ng/mg-[3]
Fenchone>4000 ng/mg-[3]

Note: A lower LD50 value indicates higher toxicity.

Table 2: Comparative Fumigant Toxicity of Monoterpenoids against Musca domestica (Housefly)
MonoterpenoidLC50 (µl/L air)Reference
(+)-Pulegone0.26[4]
Cuminaldehyde0.60[4]
Citral0.64[4]
ρ-Cymene0.77[4]
(±)-Limonene5.02[4]
Terpinolene2.15[4]
Thymol3.38[4]
Carvacrol3.74[4]
(-)-Carvone4.43[4]
(+)-Camphor4.69[4]

Note: A lower LC50 value indicates higher toxicity.

Table 3: Comparative Larvicidal Activity of Monoterpenoids against Aedes aegypti (Yellow Fever Mosquito)
MonoterpenoidLC50 (µg/mL) - 24hReference
Limonene Nanoemulsion91.25[5]
Carveol-[6]
β-Citronellol-[6]
Eucalyptol + trans-Anethole176[7]
trans-Anethole + Geranial-[7]

Note: A lower LC50 value indicates higher larvicidal activity. Data for individual monoterpenoids against Aedes aegypti larvae is presented where available. Some studies focus on essential oil mixtures.

Experimental Protocols: Methodologies for Assessing Insecticidal Activity

The data presented in this guide are derived from established experimental protocols designed to evaluate the toxicity of chemical compounds to insects. The two primary methods used for the data in the tables above are topical application and fumigation assays.

Topical Application Bioassay

This method is employed to determine the contact toxicity of a substance.

  • Insect Rearing: A healthy, uniform population of the target insect species (e.g., Musca domestica or Aedes aegypti) is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Compound Preparation: The monoterpenoid is dissolved in a suitable solvent, typically acetone, to create a series of graded concentrations.

  • Application: A precise volume (usually 1 microliter) of the test solution is applied directly to the dorsal thorax of an anesthetized insect using a microapplicator. Control insects are treated with the solvent alone.

  • Observation: Treated insects are placed in observation chambers with access to food and water. Mortality is recorded at specified time intervals, typically 24 and 48 hours post-treatment.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Fumigant Bioassay

This method assesses the toxicity of a compound in its vapor phase.

  • Insect Rearing: As with the topical application bioassay, a standardized population of insects is used.

  • Exposure Chamber: A sealed container of a known volume (e.g., a glass jar) is used as the exposure chamber.

  • Compound Application: A piece of filter paper is treated with a specific amount of the monoterpenoid and placed inside the chamber. The compound then volatilizes, creating a fumigant atmosphere.

  • Insect Exposure: A known number of insects are placed in a small cage within the chamber, preventing direct contact with the treated filter paper.

  • Observation and Data Analysis: Mortality is recorded after a set exposure time (e.g., 24 hours). The data is then analyzed to calculate the LC50 value, representing the concentration of the vapor that is lethal to 50% of the insect population.

Visualizing the Process and Pathways

To better understand the workflow of these experiments and the biological mechanisms at play, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Insect_Rearing Insect Rearing Topical_App Topical Application Insect_Rearing->Topical_App Fumigation Fumigation Assay Insect_Rearing->Fumigation Compound_Prep Compound Preparation Compound_Prep->Topical_App Compound_Prep->Fumigation Observation Mortality Observation Topical_App->Observation Fumigation->Observation Data_Analysis Data Analysis (Probit) Observation->Data_Analysis

Caption: Experimental workflow for determining insecticidal activity.

Monoterpenoids exert their insecticidal effects through various mechanisms, primarily by targeting the insect's nervous system.

Monoterpenoid_MoA cluster_targets Primary Neural Targets cluster_effects Physiological Effects Monoterpenoids Monoterpenoids AChE Acetylcholinesterase (AChE) Monoterpenoids->AChE Inhibition GABA_R GABA Receptor Monoterpenoids->GABA_R Modulation Octopamine_R Octopamine (B1677172) Receptor Monoterpenoids->Octopamine_R Antagonism Hyperactivity Hyperactivity AChE->Hyperactivity Paralysis Paralysis GABA_R->Paralysis Octopamine_R->Hyperactivity Mortality Mortality Hyperactivity->Mortality Paralysis->Mortality

Caption: Putative signaling pathways for monoterpenoid insecticidal action.

Discussion and Future Directions

The compiled data reveals that several monoterpenoids, such as thymol, pulegone, and various aldehydes and ketones, exhibit significant insecticidal activity against major pests like the housefly.[2][4] The mode of action often involves neurotoxic effects, including the inhibition of acetylcholinesterase (AChE) and modulation of neurotransmitter receptors like the GABA and octopamine receptors.[8][9][10]

The lack of specific data on the insecticidal properties of this compound presents a clear research opportunity. Given that oxidation can increase the toxicity of limonene, as seen with limonene dioxide, it is plausible that this compound could also possess potent insecticidal activity.[1] Future research should focus on the synthesis and bio-evaluation of this compound and other hydroxylated limonene derivatives against a range of insect pests. Such studies should include detailed dose-response experiments to determine LD50 and LC50 values, allowing for direct comparison with other monoterpenoids. Furthermore, investigations into its mechanism of action would provide valuable insights for the development of novel and effective bio-insecticides.

References

A Comparative Guide to the Synthesis of Limonene-1,2-diol: Evaluating Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the reproducibility of a synthetic protocol is paramount. This guide provides a comparative analysis of common methods for the synthesis of Limonene-1,2-diol, a valuable chiral building block. By presenting key quantitative data and detailed experimental protocols, this document aims to offer a clear perspective on the performance and expected outcomes of different synthetic strategies, thereby aiding in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be broadly categorized into chemical and biocatalytic methods. The most prevalent chemical approach involves a two-step epoxidation-hydrolysis sequence. A more direct, stereoselective alternative is the Sharpless asymmetric dihydroxylation. Biocatalytic routes, employing enzymes or whole organisms, offer a greener alternative. The following table summarizes the quantitative data associated with these primary methods.

Parameter Method 1: Two-Step Epoxidation-Hydrolysis Method 2: Sharpless Asymmetric Dihydroxylation Method 3: Biocatalysis (Fungal)
Starting Material R-(+)-LimoneneR-(+)-LimoneneR-(+)-Limonene
Key Reagents m-CPBA, Dichloromethane (B109758), Sulfuric AcidAD-mix-β, tert-Butanol (B103910), Water, Methanesulfonamide (B31651)Pestalotiopsis mangiferae biomass, culture medium
Reaction Time Epoxidation: 5-7 hours; Hydrolysis: 2-4 hours6-24 hours96 hours
Temperature Epoxidation: 0°C to RT; Hydrolysis: RT0°C24°C
Reported Yield Not explicitly stated in provided abstractsNot explicitly stated in provided abstractsUp to 98.34 ± 1.53% conversion
Key Intermediates Limonene-1,2-oxide (cis/trans mixture)Osmate EsterLimonene-1,2-epoxide

Detailed Experimental Protocols

To facilitate the reproduction of these synthetic routes, detailed experimental procedures are outlined below. These protocols are based on established methodologies found in the scientific literature.[1]

Method 1: Two-Step Synthesis via Epoxidation and Hydrolysis[1]

This protocol involves the epoxidation of the endocyclic double bond of R-(+)-limonene, followed by acid-catalyzed ring-opening of the resulting epoxide.[1]

Step 1: Epoxidation of R-(+)-Limonene [1]

  • Dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature is maintained.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • The crude product, a mixture of cis- and trans-limonene-1,2-oxide, can be purified via column chromatography or used directly in the next step.[1]

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide [1]

  • Dissolve the crude limonene-1,2-oxide (1.0 equivalent) in a 10:1 (v/v) mixture of acetone (B3395972) and water.

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure p-Menth-8-ene-1,2-diol.[1]

Method 2: Sharpless Asymmetric Dihydroxylation[1]

This method provides a direct, stereoselective route to the diol.[1]

  • To a stirred solution of tert-butanol and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equivalent).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 equivalent) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C. Reaction progress can be monitored by TLC, with typical reaction times ranging from 6 to 24 hours.

  • After the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Method 3: Biocatalytic Synthesis using Pestalotiopsis mangiferae[2]

This protocol utilizes a fungal strain to perform the dihydroxylation.[2]

  • Cultivate Pestalotiopsis mangiferae LaBMicrA-505 in a suitable liquid medium supplemented with yeast-malt extract for 72 hours to obtain the biocatalyst biomass.[2]

  • In a controlled reaction vessel, combine the biocatalyst biomass (4 g/L) with a medium containing 2% (v/v) R-(+)-limonene as the substrate.[2]

  • Maintain the reaction at 24°C with agitation at 120 rpm and a pH of 6.0.[2]

  • Monitor the consumption of the substrate and the formation of this compound periodically by collecting and extracting samples with ethyl acetate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • The biotransformation is typically complete after 96 hours, achieving a high conversion rate.[2]

Visualizing the Synthetic Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for the chemical synthesis methods.

G cluster_0 Method 1: Two-Step Epoxidation-Hydrolysis A 1. Dissolve R-(+)-Limonene in DCM B 2. Cool to 0°C A->B C 3. Add m-CPBA B->C D 4. Stir at 0°C then RT C->D E 5. Quench with Na₂SO₃ D->E F 6. Crude Limonene-1,2-oxide E->F G 7. Dissolve in Acetone/Water F->G H 8. Add H₂SO₄ (cat.) G->H I 9. Stir at RT H->I J 10. Neutralize with NaHCO₃ I->J K 11. Extraction & Purification J->K L This compound K->L

Workflow for the two-step synthesis of this compound.

G cluster_1 Method 2: Sharpless Asymmetric Dihydroxylation M 1. Prepare AD-mix-β solution N 2. Cool to 0°C M->N O 3. Add R-(+)-Limonene N->O P 4. Stir vigorously at 0°C O->P Q 5. Quench with Sodium Sulfite P->Q R 6. Extraction Q->R S 7. Wash with NaOH and Brine R->S T 8. Dry and Concentrate S->T U 9. Purification T->U V This compound U->V

Workflow for the Sharpless Asymmetric Dihydroxylation.

References

comparison of the antimicrobial efficacy of different Limonene-1,2-diol stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antimicrobial efficacy of Limonene-1,2-diol stereoisomers for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy of this compound Stereoisomers

This compound, a dihydroxylated derivative of limonene, exists as multiple stereoisomers, each with a unique three-dimensional structure. Emerging research indicates that the spatial arrangement of the hydroxyl groups significantly influences the antimicrobial activity of these compounds. This guide provides a comparative analysis of the antimicrobial efficacy of different this compound stereoisomers based on available experimental data.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of two key diastereomers of this compound, (−)-(1S,2R,4R)- and (+)-(1S,2S,4R)-Limonene-1,2-diol, has been evaluated against fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness.

StereoisomerMicroorganismMIC (µg/mL)Reference
(−)-(1S,2R,4R)-Limonene-1,2-diolCryptococcus neoformans31.25
(+)-(1S,2S,4R)-Limonene-1,2-diolCryptococcus neoformans250

The data clearly indicates that the (−)-(1S,2R,4R) stereoisomer is significantly more potent against Cryptococcus neoformans than the (+)-(1S,2S,4R) isomer, with an eight-fold lower MIC value. This highlights the critical role of stereochemistry in the antifungal activity of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial experiment for assessing antimicrobial efficacy. The following is a detailed methodology for the broth microdilution assay, a standard method used for this purpose.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

1. Preparation of Inoculum:

  • The fungal isolate (e.g., Cryptococcus neoformans) is cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is then diluted 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain the final inoculum concentration.

2. Preparation of Microdilution Plates:

  • The this compound stereoisomers are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.

  • Serial two-fold dilutions of each stereoisomer are prepared in 96-well microtiter plates using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • A positive control well (containing the fungal inoculum without any test compound) and a negative control well (containing medium only) are included on each plate.

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 48-72 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the this compound stereoisomer that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualizations

Proposed Mechanism of Antifungal Action

While the precise signaling pathways of this compound stereoisomers are still under investigation, it is hypothesized that their primary mechanism of action involves the disruption of the fungal cell membrane, similar to their parent compound, limonene. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Proposed Mechanism of this compound Antifungal Activity This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death G Experimental Workflow for Antimicrobial Efficacy Testing cluster_0 Compound Preparation cluster_1 Antimicrobial Assay Synthesis Stereoselective Synthesis or Isolation of Diol Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution MIC_Assay Broth Microdilution MIC Assay Stock_Solution->MIC_Assay Microorganism_Culture Culturing of Test Microorganisms Microorganism_Culture->MIC_Assay Data_Analysis Data Analysis and MIC Determination MIC_Assay->Data_Analysis

Comparative Docking Analysis of Limonene-1,2-diol: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of published scientific literature, no direct comparative molecular docking studies specifically investigating Limonene-1,2-diol with a designated target protein were identified. Research in this specific area appears to be limited or not publicly available.

This compound is a known metabolite of limonene (B3431351), a widely studied monoterpene. While the biological activities of limonene and its various derivatives have been the subject of numerous in silico and in vitro investigations, specific and detailed comparative docking data for this compound remains elusive.

To provide relevant insights for researchers, scientists, and drug development professionals, this guide presents a summary of comparative docking studies conducted on the parent compound, limonene , against various protein targets. This information can serve as a foundational reference for potential future in silico studies on this compound, given its structural similarity to limonene.

Comparative Docking Data for Limonene

The following table summarizes the binding affinities of limonene with several protein targets as reported in various studies. These values, typically expressed in kcal/mol, indicate the strength of the interaction between the ligand (limonene) and the protein's binding site. A more negative value generally suggests a stronger binding affinity.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)
MMP-23AYULimonelyl salicylate (B1505791) (a derivative)-7.7
MMP-94H1QLimonelyl salicylate (a derivative)-8.8
Cyclin A22V22Limonelyl salicylate (a derivative)-6.7
COX-1Not SpecifiedLimoneneNot Specified
COX-2Not SpecifiedLimoneneNot Specified
PGI-2Not SpecifiedLimoneneNot Specified

Note: The data for MMP-2, MMP-9, and Cyclin A2 are for a derivative of limonene, limonelyl salicylate, as direct data for limonene was not available in the cited study.[1][2]

Experimental Protocols for Molecular Docking

While specific protocols for this compound are unavailable, a general methodology for in silico molecular docking studies typically involves the following key steps:

1. Preparation of the Target Protein:

  • Retrieval of Protein Structure: The three-dimensional structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).

  • Protein Refinement: The retrieved protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms are typically added to the protein structure. In some cases, only a specific chain of a multimeric protein is used for the docking study.[1][2]

2. Preparation of the Ligand:

  • Ligand Structure Generation: The 2D or 3D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like MarvinSketch or ChemDraw.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This is a crucial step to ensure that the ligand structure is in a realistic and stable state before docking.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will attempt to place the ligand. The size and center of the grid box are critical parameters that can influence the docking results.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[1][2] These programs use algorithms to explore various possible conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.

  • Pose Selection: The docking software generates multiple possible binding poses of the ligand. The pose with the most favorable binding energy is typically selected for further analysis.

4. Analysis of Docking Results:

  • Binding Affinity: The binding affinity, usually expressed in kcal/mol, is the primary quantitative output of a docking study. It provides an estimate of the binding strength between the ligand and the protein.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding. Visualization tools like PyMOL or Discovery Studio Visualizer are often used for this purpose.[1][2]

Visualizations

The following diagrams illustrate a generalized workflow for a comparative docking study and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow Experimental Workflow for Comparative Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_comparison Comparison Protein_Prep Protein Structure Preparation Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Structure Preparation Docking Molecular Docking Ligand_Prep->Docking Grid_Box->Docking Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Interaction_Analysis Interaction Analysis Docking->Interaction_Analysis Comparative_Analysis Comparative Analysis of Ligands Binding_Affinity->Comparative_Analysis Interaction_Analysis->Comparative_Analysis

A generalized workflow for a comparative molecular docking study.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Target_Protein Target Protein (e.g., Kinase) Receptor->Target_Protein Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Effector->Cellular_Response Limonene_Diol This compound (Inhibitor) Limonene_Diol->Target_Protein

Hypothetical inhibition of a signaling pathway by this compound.

References

A Comparative Guide to the Validation of Limonene-1,2-diol as a Biomarker for Limonene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of limonene-1,2-diol as a biomarker for limonene (B3431351) exposure, relative to other major metabolites. The content is based on experimental data from peer-reviewed studies and is intended to inform the selection of appropriate biomarkers for research and clinical applications.

Introduction to Limonene and its Metabolism

Limonene is a naturally occurring monoterpene found in high concentrations in citrus fruits and is widely used in food, cosmetics, and industrial solvents. Due to its potential therapeutic properties and widespread human exposure, there is a growing interest in accurately assessing its uptake and metabolism. Upon entering the body, limonene undergoes extensive metabolism, primarily by cytochrome P450 enzymes in the liver, leading to the formation of various oxygenated metabolites that are subsequently excreted in urine. The validation of specific metabolites as reliable biomarkers of exposure is crucial for understanding the pharmacokinetics and biological effects of limonene.

Key Limonene Metabolites as Potential Biomarkers

The primary metabolites of limonene that are considered as potential biomarkers of exposure include:

  • This compound: Formed through the hydration of limonene-1,2-epoxide.

  • Perillic Acid: A product of the oxidation of the methyl group at the C7 position.

  • Dihydroperillic Acid: A further metabolite of perillic acid.

  • Limonene-8,9-diol: Resulting from the hydration of limonene-8,9-epoxide.

This guide focuses on the validation of this compound and its comparison with these alternative biomarkers.

Quantitative Comparison of Limonene Metabolites

The selection of a suitable biomarker often depends on its abundance in biological fluids and its correlation with the exposure dose. The following tables summarize quantitative data on the major metabolites of limonene found in human plasma and urine.

Table 1: Peak Plasma Concentrations of D-Limonene and its Major Metabolites in Cancer Patients

CompoundPeak Plasma Concentration (Cmax) (µM)
D-Limonene10.8 ± 6.7 to 20.5 ± 11.2
Perillic Acid20.7 ± 13.2 to 71 ± 29.3
Dihydroperillic Acid16.6 ± 7.9 to 28.1 ± 3.1
This compound10.1 ± 8 to 20.7 ± 8.6
Uroterpenol14.3 ± 1.5 to 45.1 ± 1.8

Data from a Phase I clinical trial in patients with advanced cancer.[1]

Table 2: Urinary Excretion of R-Limonene Metabolites after Oral Administration in Humans

MetabolitePercentage of Administered Dose Excreted in Urine
Limonene-8,9-diol32%
Dihydroperillic Acid5%
This compound4.3%
Perillic Acid2.0%
cis-Carveol0.2%
trans-Carveol0.2%
Perillyl Alcohol<0.1%

Data from a study with healthy volunteers after a single oral dose of R-limonene.[2][3]

Experimental Protocols

Accurate quantification of limonene metabolites is essential for their validation as biomarkers. The following are detailed methodologies for the analysis of these compounds in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolites

This method is suitable for the simultaneous determination of several oxidative metabolites of limonene in human urine.

1. Sample Preparation:

  • Enzymatic cleavage of glucuronides: Urine samples are treated with β-glucuronidase to release the conjugated metabolites.
  • Solid-supported liquid-liquid extraction (SLE): The hydrolyzed urine is loaded onto an SLE cartridge.
  • Elution: The metabolites are eluted from the cartridge with an organic solvent.
  • Derivatization: The dried eluate is derivatized in a two-step reaction, for example, with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-(trimethylsilyl)imidazole (TSIM), to increase the volatility and thermal stability of the analytes.[4]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.
  • Mass Spectrometer: Agilent 5977A or similar.
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injection: 1 µL of the derivatized sample is injected in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 3 min.
  • Ramp 1: Increase to 100°C at 5°C/min, hold for 1 min.
  • Ramp 2: Increase to 246°C at 120°C/min, hold for 3 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Metabolites

This method is highly sensitive and specific for the quantification of limonene and its metabolites in plasma.

1. Sample Preparation:

  • Protein precipitation: Plasma samples (e.g., 100 µL) are mixed with a protein precipitating agent, such as an equal volume of acetonitrile (B52724) containing an internal standard (e.g., perillyl aldehyde).[5][6]
  • Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
  • Extraction: The supernatant is transferred to a clean tube and may be subjected to a further liquid-liquid extraction with a solvent like hexane (B92381) to isolate the analytes.[5]
  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and water).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera XR or similar.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
  • Column: Kinetex EVO C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient example: 5% B to 100% B over 12 minutes.
  • Flow Rate: 400 µL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and the biomarker validation process can aid in understanding the complex relationships and procedures involved.

Limonene_Metabolism Limonene Limonene Limonene_1_2_epoxide Limonene-1,2-epoxide Limonene->Limonene_1_2_epoxide CYP450 Perillyl_alcohol Perillyl alcohol Limonene->Perillyl_alcohol CYP450 Limonene_8_9_epoxide Limonene-8,9-epoxide Limonene->Limonene_8_9_epoxide CYP450 Limonene_1_2_diol This compound Limonene_1_2_epoxide->Limonene_1_2_diol Epoxide hydrolase Urine_Excretion Urine Excretion Limonene_1_2_diol->Urine_Excretion Perillic_acid Perillic acid Perillyl_alcohol->Perillic_acid ADH/ALDH Dihydroperillic_acid Dihydroperillic acid Perillic_acid->Dihydroperillic_acid Perillic_acid->Urine_Excretion Dihydroperillic_acid->Urine_Excretion Limonene_8_9_diol Limonene-8,9-diol Limonene_8_9_epoxide->Limonene_8_9_diol Epoxide hydrolase Limonene_8_9_diol->Urine_Excretion

Caption: Metabolic pathway of limonene.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolomics Studies) Qualification Biomarker Qualification (Dose-Response, Time-Course) Discovery->Qualification Assay_Development Analytical Method Development (e.g., GC-MS, LC-MS/MS) Qualification->Assay_Development Analytical_Validation Analytical Validation (Accuracy, Precision, Sensitivity, Specificity) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with Exposure in Target Population) Analytical_Validation->Clinical_Validation

Caption: General workflow for biomarker validation.

Discussion and Conclusion

The validation of this compound as a biomarker for limonene exposure requires a thorough comparison with other major metabolites.

  • This compound is a significant metabolite of limonene, and its presence in both plasma and urine makes it a viable candidate biomarker.[1][2][3][7] The urinary excretion data indicates that it represents a substantial portion of the administered limonene dose.[2][3]

  • Perillic acid and Dihydroperillic acid are also major circulating metabolites and are readily detected in biological fluids.[1][8] Their formation through a different metabolic pathway (oxidation of the C7-methyl group) compared to the diols could provide complementary information about limonene metabolism.

  • Limonene-8,9-diol appears to be the most abundant urinary metabolite in humans, suggesting it could be a highly sensitive biomarker for limonene exposure.[2][3]

Recommendation:

Based on the available data, a multi-analyte approach that includes the quantification of this compound, perillic acid, and limonene-8,9-diol would provide the most comprehensive assessment of limonene exposure and metabolism. The choice of the primary biomarker may depend on the specific research question, the biological matrix available, and the desired sensitivity. Limonene-8,9-diol shows promise as a highly sensitive urinary biomarker due to its high excretion rate. This compound and perillic acid are also robust biomarkers detectable in both plasma and urine.

Further head-to-head validation studies are warranted to directly compare the performance characteristics (e.g., sensitivity, specificity, linearity with dose) of these key metabolites as biomarkers of limonene exposure in diverse human populations. Such studies will be instrumental in establishing standardized methods for assessing human exposure to this ubiquitous monoterpene.

References

Safety Operating Guide

Proper Disposal of Limonene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Hazard Information

Limonene-1,2-diol is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) with the hazard statement H302: Harmful if swallowed. It is also categorized as a combustible solid. Due to its structural similarity to limonene (B3431351), it is prudent to consider the hazards associated with the parent compound, which include flammability, skin irritation, and high toxicity to aquatic life.[1][2][3][4]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 1946-00-5[5]
Molecular Formula C10H18O2[5]
Molecular Weight 170.25 g/mol [5]
Boiling Point (est.) 282 °C[5]
Flash Point (est.) 115.48 °C[5]
GHS Classification Acute Tox. 4 Oral
Hazard Statement H302 (Harmful if swallowed)
Signal Word Warning
Storage Class Code 11 - Combustible Solids

Experimental Protocols: Spill and Disposal Procedures

In the event of a spill and for routine disposal, the following procedures, adapted from guidelines for limonene and general laboratory chemical waste management, should be followed.

Spill Clean-up:

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors.[1]

  • Wear Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the substance.[6]

  • Collect Waste: Carefully collect the absorbed material and any contaminated solids into a suitable, clearly labeled, and closed container for disposal.[1][7]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent.

Disposal Workflow:

The proper disposal of this compound waste should follow a structured workflow to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).

DisposalWorkflow A Step 1: Waste Identification (this compound Waste) B Step 2: Segregation (Separate from incompatible materials, e.g., strong oxidizing agents) A->B C Step 3: Containerization (Use a chemically compatible, leak-proof, and sealed container) B->C D Step 4: Labeling (Clearly label with 'Hazardous Waste', contents, and associated hazards) C->D E Step 5: Storage (Store in a designated, cool, well-ventilated area away from ignition sources) D->E F Step 6: Disposal (Arrange for pickup by a licensed hazardous waste disposal contractor) E->F

Disposal workflow for this compound.

Detailed Disposal Plan

  • Waste Segregation: Segregate this compound waste from incompatible materials. Based on information for limonene, this includes strong bases, oxygen, peroxides, strong acids, and oxidizing agents.[1]

  • Containerization: Place the waste in a chemically compatible, leak-proof container with a secure closure.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any associated hazard warnings (e.g., "Harmful if Swallowed," "Combustible").

  • Storage: Store the waste container in a designated, cool, and well-ventilated area, away from heat, sparks, and open flames.[6][8]

  • Final Disposal: The disposal of this compound waste must be conducted through a licensed and approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash, as it is potentially harmful to aquatic life.[3] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Handling of Limonene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Limonene-1,2-diol, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the safety data for Limonene.

PPE CategoryRecommendationJustification
Eye Protection Safety glasses with side shields or chemical goggles.[3]Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents skin irritation and potential allergic reactions.[4][5]
Lab coat or chemical-resistant apron.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator with organic vapor cartridges may be necessary for large quantities or in poorly ventilated spaces.Minimizes inhalation of potentially harmful vapors.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Quantitative Safety Data (Inferred from Limonene)

The following table summarizes key quantitative safety data for Limonene, which should be considered as indicative for this compound in the absence of specific data.

Data PointValueSpeciesRouteReference
Oral LD50 4400 mg/kgRatOral[5]
Flash Point 45°C (113°F) (Closed Cup)--[6]
Occupational Exposure Limit (PEL/TLV-TWA) 30 ppmHumanInhalation[6]

Experimental Workflow for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines a standard operational workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_spill Spill Management cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data (Limonene as proxy) prep_ppe->prep_sds prep_area Ensure Well-Ventilated Area prep_sds->prep_area handle_transfer Carefully Transfer Reagent prep_area->handle_transfer handle_reaction Perform Experiment in a Fume Hood handle_transfer->handle_reaction handle_avoid Avoid Inhalation and Skin Contact handle_reaction->handle_avoid spill_evacuate Evacuate Area (if necessary) handle_reaction->spill_evacuate disp_container Collect Waste in a Labeled, Sealed Container handle_avoid->disp_container spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in a Sealed Container spill_absorb->spill_collect disp_dispose Dispose of as Hazardous Waste disp_container->disp_dispose

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3]

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[9] If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Spill and Leak Procedures:

  • In the event of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[9]

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • Ventilate the area thoroughly after the cleanup is complete.

Disposal Plan:

  • All waste containing this compound should be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[6][7] Do not dispose of it down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limonene-1,2-diol
Reactant of Route 2
Limonene-1,2-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.